molecular formula C37H72O5 B3025974 1,3-Diheptadecanoyl glycerol CAS No. 71431-35-1

1,3-Diheptadecanoyl glycerol

Numéro de catalogue: B3025974
Numéro CAS: 71431-35-1
Poids moléculaire: 597.0 g/mol
Clé InChI: WDSOLIGXMKFAGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate, also known as 1,3-diheptadecanoyl glycerol (DG(17:0/0:0/17:0)) , is a chemically defined, saturated diglyceride. This compound features two heptadecanoic acid (C17:0) chains esterified at the sn-1 and sn-3 positions of the glycerol backbone . Heptadecanoic acid is a well-characterized odd-chain saturated fatty acid that is not synthesized by the human body and is primarily obtained from dietary sources like dairy fat . As a result, it serves as a reliable biomarker for studying dairy fat intake and metabolism in humans . In research settings, this pure 1,3-diglyceride is a valuable tool for studying lipid digestion, absorption, and metabolism. Its defined structure makes it particularly useful as a standard in analytical chemistry, especially in chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC) for the quantification and characterization of complex lipid mixtures. Furthermore, research into odd-chain fatty acids like heptadecanoic acid suggests potential associations with improved metabolic health; circulating levels of these fatty acids have been linked to enhanced insulin sensitivity and a reduced risk of type 2 diabetes . Therefore, (3-Heptadecanoyloxy-2-hydroxypropyl) heptadecanoate provides a critical substrate for investigating these potential biological mechanisms in model systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

(3-heptadecanoyloxy-2-hydroxypropyl) heptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-33-35(38)34-42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSOLIGXMKFAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233338
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(17:0/0:0/17:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0093791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71431-35-1
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71431-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) diheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diheptadecanoyl glycerol, also known as 1,3-diheptadecanoin, is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is a significant bioactive lipid molecule. Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC) and other signaling proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the established role of diacylglycerols in cellular signaling, with a focus on providing detailed experimental protocols and structured data for laboratory applications.

Chemical and Physical Properties

This compound is a solid at room temperature. Its molecular formula is C37H72O5, with a molecular weight of approximately 597.0 g/mol .[1][2][3] It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in ethanol and aqueous buffers like PBS.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C37H72O5[1][2][3]
Molecular Weight 597.0 g/mol [1][3]
CAS Number 71431-35-1[1][2]
Synonyms 1,3-Diheptadecanoin, DG(17:0/0:0/17:0)[1][2]
Physical State Solid[1]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1][3]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Table 2: Spectroscopic Data (Predicted and Representative for Diacylglycerols)

Technique Expected Features
¹H NMR (CDCl₃) Signals corresponding to the glycerol backbone protons (CH₂-O-C=O and CH-OH), and multiple signals for the long aliphatic chains of the heptadecanoic acid moieties (terminal CH₃, and repeating CH₂ groups).
¹³C NMR (CDCl₃) Resonances for the carbonyl carbons of the ester groups, the glycerol backbone carbons, and the carbons of the fatty acid chains.
Mass Spectrometry (ESI-MS) A prominent ion corresponding to the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺. Fragmentation would likely show the loss of the fatty acid chains.
Infrared (IR) Characteristic absorption bands for the hydroxyl (-OH) group of the glycerol backbone, the ester carbonyl (C=O) groups, and the C-H stretching of the aliphatic chains.

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

This protocol is adapted from established methods for the synthesis of 1,3-diacylglycerols.[1][4][5][6][7]

Objective: To synthesize this compound from glycerol and heptadecanoic acid using a 1,3-specific lipase.

Materials:

  • Glycerol (≥99%)

  • Heptadecanoic acid (≥98%)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

  • Anhydrous hexane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

  • Rotary evaporator

  • High-vacuum pump

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine glycerol and heptadecanoic acid in a 1:2 molar ratio.

  • Enzyme Addition: Add the immobilized lipase, typically at 5-10% (w/w) of the total reactant mass.

  • Reaction Conditions: Heat the mixture to 50-60°C with vigorous stirring. To drive the equilibrium towards product formation, remove the water produced during the reaction by applying a vacuum (e.g., 4 mm Hg).[1] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Termination: Once the reaction has reached the desired conversion (typically after 3-24 hours), stop the reaction by filtering off the immobilized enzyme.

  • Purification:

    • Dissolve the crude product in a minimal amount of hexane.

    • Load the solution onto a silica gel column pre-equilibrated with hexane.

    • Elute the components using a gradient of hexane and diethyl ether. A common elution system is a step-gradient starting with pure hexane to elute unreacted fatty acids, followed by increasing concentrations of diethyl ether to elute mono-, di-, and triglycerides. A small amount of acetic acid (e.g., 1%) can be added to the mobile phase to improve the separation of fatty acids.

    • Collect the fractions containing this compound, identified by TLC analysis against a standard (if available) or by GC-MS analysis of the fractions.

  • Solvent Removal and Characterization: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent. Characterize the purified this compound using NMR, MS, and IR spectroscopy.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of synthesized this compound.

Materials:

  • Purified this compound

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous pyridine

  • GC-MS system with a capillary column suitable for lipid analysis (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Dissolve a small amount (approx. 1 mg) of the purified product in 100 µL of anhydrous pyridine.

    • Add 100 µL of the silylating agent.

    • Heat the mixture at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl ether, which is more volatile and suitable for GC analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 280°C

      • Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, and hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-800.

  • Data Analysis:

    • The retention time of the derivatized this compound will be characteristic.

    • The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns, including the loss of the silyl group and the fatty acid chains.

Biological Activity and Signaling Pathways

Diacylglycerols are pivotal second messengers that are rapidly generated at the plasma membrane in response to extracellular stimuli.[2][8] Their primary role is the activation of a range of effector proteins, most notably Protein Kinase C (PKC) isoforms.[2][9]

Activation of Protein Kinase C (PKC)

The activation of conventional and novel PKC isoforms is a cornerstone of DAG signaling.[8] Upon binding of a ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG.[8]

While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increase in both intracellular calcium and the presence of DAG at the membrane synergistically activate conventional PKC isoforms.[9] Novel PKC isoforms are calcium-independent but still require DAG for their activation.[8] Once activated, PKC phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and secretion.[10][11]

PKC_Activation_Pathway extracellular_stimulus Extracellular Stimulus receptor GPCR / RTK extracellular_stimulus->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag 1,3-Diheptadecanoyl glycerol (DAG) pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates ca_release->pkc co-activates (conventional PKCs) cellular_response Cellular Response pkc->cellular_response phosphorylates substrates

Figure 1. Diacylglycerol-mediated activation of Protein Kinase C.
Role in Insulin Signaling

Diacylglycerol signaling has been implicated in the regulation of insulin secretion and the development of insulin resistance. In pancreatic β-cells, DAG is involved in the signaling cascade that leads to insulin exocytosis.[10] However, chronic elevation of intracellular DAG levels in skeletal muscle and liver, often associated with obesity, can lead to the activation of certain PKC isoforms (e.g., PKCθ) that interfere with the insulin signaling pathway.[12] This interference can occur through the inhibitory phosphorylation of insulin receptor substrate (IRS) proteins, thereby contributing to insulin resistance.[12]

Insulin_Signaling_Interference insulin Insulin insulin_receptor Insulin Receptor insulin->insulin_receptor irs IRS-1 insulin_receptor->irs activates pi3k PI3K irs->pi3k activates akt Akt/PKB pi3k->akt activates glut4 GLUT4 Translocation (Glucose Uptake) akt->glut4 promotes dag Elevated DAG (e.g., this compound) pkc_theta PKCθ dag->pkc_theta activates pkc_theta->irs inhibitory phosphorylation

Figure 2. Interference of elevated DAG with insulin signaling.

Experimental Workflow for Studying DAG-Mediated Signaling

A typical workflow to investigate the effects of this compound on a specific cellular pathway is outlined below.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., muscle cells, adipocytes) treatment 2. Treatment with This compound cell_culture->treatment lysis 3. Cell Lysis and Protein Extraction treatment->lysis functional_assay 6. Functional Assay (e.g., Glucose Uptake Assay) treatment->functional_assay western_blot 4. Western Blot Analysis (e.g., for p-PKC, p-Akt) lysis->western_blot activity_assay 5. Kinase Activity Assay (e.g., PKC activity) lysis->activity_assay data_analysis 7. Data Analysis and Interpretation western_blot->data_analysis activity_assay->data_analysis functional_assay->data_analysis

Figure 3. Workflow for studying the cellular effects of this compound.

Conclusion

This compound is a valuable tool for researchers studying lipid signaling and its implications in health and disease. Its ability to modulate the activity of key signaling proteins like PKC makes it a relevant molecule for investigations into metabolic disorders, cancer biology, and immunology. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the synthesis, analysis, and application of this compound in a research setting. Further studies are warranted to fully elucidate the specific roles of diacylglycerols with distinct fatty acid compositions in fine-tuning cellular signaling networks.

References

An In-depth Technical Guide to 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diheptadecanoyl glycerol, also known as 1,3-diheptadecanoin, is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two heptadecanoic acid chains at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is a significant bioactive lipid molecule. Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC) and other signaling proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the established role of diacylglycerols in cellular signaling, with a focus on providing detailed experimental protocols and structured data for laboratory applications.

Chemical and Physical Properties

This compound is a solid at room temperature. Its molecular formula is C37H72O5, with a molecular weight of approximately 597.0 g/mol .[1][2][3] It is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in ethanol and aqueous buffers like PBS.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C37H72O5[1][2][3]
Molecular Weight 597.0 g/mol [1][3]
CAS Number 71431-35-1[1][2]
Synonyms 1,3-Diheptadecanoin, DG(17:0/0:0/17:0)[1][2]
Physical State Solid[1]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[1][3]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Table 2: Spectroscopic Data (Predicted and Representative for Diacylglycerols)

Technique Expected Features
¹H NMR (CDCl₃) Signals corresponding to the glycerol backbone protons (CH₂-O-C=O and CH-OH), and multiple signals for the long aliphatic chains of the heptadecanoic acid moieties (terminal CH₃, and repeating CH₂ groups).
¹³C NMR (CDCl₃) Resonances for the carbonyl carbons of the ester groups, the glycerol backbone carbons, and the carbons of the fatty acid chains.
Mass Spectrometry (ESI-MS) A prominent ion corresponding to the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺. Fragmentation would likely show the loss of the fatty acid chains.
Infrared (IR) Characteristic absorption bands for the hydroxyl (-OH) group of the glycerol backbone, the ester carbonyl (C=O) groups, and the C-H stretching of the aliphatic chains.

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

This protocol is adapted from established methods for the synthesis of 1,3-diacylglycerols.[1][4][5][6][7]

Objective: To synthesize this compound from glycerol and heptadecanoic acid using a 1,3-specific lipase.

Materials:

  • Glycerol (≥99%)

  • Heptadecanoic acid (≥98%)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

  • Anhydrous hexane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether, acetic acid)

  • Rotary evaporator

  • High-vacuum pump

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine glycerol and heptadecanoic acid in a 1:2 molar ratio.

  • Enzyme Addition: Add the immobilized lipase, typically at 5-10% (w/w) of the total reactant mass.

  • Reaction Conditions: Heat the mixture to 50-60°C with vigorous stirring. To drive the equilibrium towards product formation, remove the water produced during the reaction by applying a vacuum (e.g., 4 mm Hg).[1] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Termination: Once the reaction has reached the desired conversion (typically after 3-24 hours), stop the reaction by filtering off the immobilized enzyme.

  • Purification:

    • Dissolve the crude product in a minimal amount of hexane.

    • Load the solution onto a silica gel column pre-equilibrated with hexane.

    • Elute the components using a gradient of hexane and diethyl ether. A common elution system is a step-gradient starting with pure hexane to elute unreacted fatty acids, followed by increasing concentrations of diethyl ether to elute mono-, di-, and triglycerides. A small amount of acetic acid (e.g., 1%) can be added to the mobile phase to improve the separation of fatty acids.

    • Collect the fractions containing this compound, identified by TLC analysis against a standard (if available) or by GC-MS analysis of the fractions.

  • Solvent Removal and Characterization: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum to remove any residual solvent. Characterize the purified this compound using NMR, MS, and IR spectroscopy.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of synthesized this compound.

Materials:

  • Purified this compound

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous pyridine

  • GC-MS system with a capillary column suitable for lipid analysis (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Dissolve a small amount (approx. 1 mg) of the purified product in 100 µL of anhydrous pyridine.

    • Add 100 µL of the silylating agent.

    • Heat the mixture at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl ether, which is more volatile and suitable for GC analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 280°C

      • Oven Program: Start at 150°C, hold for 1 min, ramp to 320°C at 10°C/min, and hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-800.

  • Data Analysis:

    • The retention time of the derivatized this compound will be characteristic.

    • The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns, including the loss of the silyl group and the fatty acid chains.

Biological Activity and Signaling Pathways

Diacylglycerols are pivotal second messengers that are rapidly generated at the plasma membrane in response to extracellular stimuli.[2][8] Their primary role is the activation of a range of effector proteins, most notably Protein Kinase C (PKC) isoforms.[2][9]

Activation of Protein Kinase C (PKC)

The activation of conventional and novel PKC isoforms is a cornerstone of DAG signaling.[8] Upon binding of a ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG.[8]

While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane. The increase in both intracellular calcium and the presence of DAG at the membrane synergistically activate conventional PKC isoforms.[9] Novel PKC isoforms are calcium-independent but still require DAG for their activation.[8] Once activated, PKC phosphorylates a wide array of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and secretion.[10][11]

PKC_Activation_Pathway extracellular_stimulus Extracellular Stimulus receptor GPCR / RTK extracellular_stimulus->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag 1,3-Diheptadecanoyl glycerol (DAG) pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates ca_release->pkc co-activates (conventional PKCs) cellular_response Cellular Response pkc->cellular_response phosphorylates substrates

Figure 1. Diacylglycerol-mediated activation of Protein Kinase C.
Role in Insulin Signaling

Diacylglycerol signaling has been implicated in the regulation of insulin secretion and the development of insulin resistance. In pancreatic β-cells, DAG is involved in the signaling cascade that leads to insulin exocytosis.[10] However, chronic elevation of intracellular DAG levels in skeletal muscle and liver, often associated with obesity, can lead to the activation of certain PKC isoforms (e.g., PKCθ) that interfere with the insulin signaling pathway.[12] This interference can occur through the inhibitory phosphorylation of insulin receptor substrate (IRS) proteins, thereby contributing to insulin resistance.[12]

Insulin_Signaling_Interference insulin Insulin insulin_receptor Insulin Receptor insulin->insulin_receptor irs IRS-1 insulin_receptor->irs activates pi3k PI3K irs->pi3k activates akt Akt/PKB pi3k->akt activates glut4 GLUT4 Translocation (Glucose Uptake) akt->glut4 promotes dag Elevated DAG (e.g., this compound) pkc_theta PKCθ dag->pkc_theta activates pkc_theta->irs inhibitory phosphorylation

Figure 2. Interference of elevated DAG with insulin signaling.

Experimental Workflow for Studying DAG-Mediated Signaling

A typical workflow to investigate the effects of this compound on a specific cellular pathway is outlined below.

Experimental_Workflow cell_culture 1. Cell Culture (e.g., muscle cells, adipocytes) treatment 2. Treatment with This compound cell_culture->treatment lysis 3. Cell Lysis and Protein Extraction treatment->lysis functional_assay 6. Functional Assay (e.g., Glucose Uptake Assay) treatment->functional_assay western_blot 4. Western Blot Analysis (e.g., for p-PKC, p-Akt) lysis->western_blot activity_assay 5. Kinase Activity Assay (e.g., PKC activity) lysis->activity_assay data_analysis 7. Data Analysis and Interpretation western_blot->data_analysis activity_assay->data_analysis functional_assay->data_analysis

Figure 3. Workflow for studying the cellular effects of this compound.

Conclusion

This compound is a valuable tool for researchers studying lipid signaling and its implications in health and disease. Its ability to modulate the activity of key signaling proteins like PKC makes it a relevant molecule for investigations into metabolic disorders, cancer biology, and immunology. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the synthesis, analysis, and application of this compound in a research setting. Further studies are warranted to fully elucidate the specific roles of diacylglycerols with distinct fatty acid compositions in fine-tuning cellular signaling networks.

References

An In-Depth Technical Guide to the Chemical Properties of 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-diheptadecanoyl glycerol, a diacylglycerol of significant interest in various research fields. This document details its chemical structure, physical characteristics, and its role as a signaling molecule. Furthermore, it outlines established experimental protocols for its synthesis, purification, and analysis, providing a valuable resource for researchers and professionals in drug development and lipid-related studies.

Core Chemical and Physical Properties

This compound, also known as 1,3-diheptadecanoin, is a diacylglycerol where heptadecanoic acid is esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1][2] Its chemical structure and properties are fundamental to its biological function and experimental handling.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Chemical Name This compound[1][2]
Synonyms 1,3-Diheptadecanoin, DG(17:0/0:0/17:0)[1]
CAS Number 71431-35-1[1]
Molecular Formula C₃₇H₇₂O₅[1]
Molecular Weight 597.0 g/mol [1]
Physical Form Solid[1]
Purity ≥95%
Melting Point Not explicitly available for 1,3-diheptadecanoin. For comparison, the melting point of heptadecane (the fatty acid component) is 21-22 °C.[3][4]
Boiling Point Not explicitly available for 1,3-diheptadecanoin. For comparison, the boiling point of heptadecane is 302 °C.[4]
Storage Temperature -20°C
Table 2: Solubility of this compound
SolventSolubilityReference
Dimethylformamide (DMF) 20 mg/mL[1]
Dimethyl sulfoxide (DMSO) 30 mg/mL[1]
Ethanol 0.25 mg/mL[1]
Phosphate-buffered saline (PBS), pH 7.2 0.7 mg/mL[1]

Experimental Protocols

The following sections detail generalized yet robust methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for 1,3-diacylglycerols.

Synthesis: Enzymatic Esterification of Glycerol

A common and effective method for synthesizing 1,3-diacylglycerols is through the direct esterification of glycerol with the corresponding fatty acid, catalyzed by a 1,3-specific lipase.

Materials:

  • Glycerol

  • Heptadecanoic acid

  • 1,3-specific immobilized lipase (e.g., Lipozyme RM IM)

  • Vacuum-driven air bubbling setup or nitrogen bubbling

  • Reaction vessel (e.g., pear-shaped flask)

Procedure:

  • Combine glycerol and heptadecanoic acid in a 1:2 molar ratio in the reaction vessel.

  • Add the 1,3-specific immobilized lipase, typically at a concentration of 5% (w/w) of the total reactants.

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 50°C).

  • Apply a vacuum and bubble air or nitrogen through the mixture to remove the water produced during the esterification, thereby driving the reaction to completion.

  • Monitor the reaction progress by analyzing the conversion of heptadecanoic acid.

  • Once the desired conversion is achieved (typically after several hours), stop the reaction and separate the enzyme from the product mixture by filtration.

Purification Methodologies

The crude product from the synthesis will contain a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids. Purification is essential to isolate the this compound.

TLC is a valuable technique for both monitoring the progress of a reaction and for small-scale purification.

Materials:

  • Silica gel TLC plates (can be impregnated with boric acid for better separation of isomers)

  • Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v)

  • Visualization reagent (e.g., primuline spray)

  • Elution solvent (e.g., hexane:diethyl ether, 1:1, v/v)

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent and spot it onto the TLC plate.

  • Develop the plate in the chosen solvent system.

  • After development, dry the plate and visualize the separated components using the visualization reagent under UV light.

  • The band corresponding to 1,3-diacylglycerol can be identified by comparing its migration with a standard (if available).

  • For preparative TLC, scrape the corresponding silica band and elute the product with a suitable solvent.

Reversed-phase HPLC is a powerful technique for the analytical and preparative separation of diacylglycerol isomers.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18 or C30)

  • Mobile phase (e.g., isocratic elution with 100% acetonitrile)

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., chloroform).

  • Inject the sample into the HPLC system.

  • Elute the components with the chosen mobile phase.

  • Monitor the elution profile at a low UV wavelength (e.g., 205 nm).

  • Collect the fraction corresponding to this compound based on its retention time, which can be determined using a standard.

Analytical Techniques

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Procedure:

  • Dissolve a pure sample of the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • The resulting spectra can be analyzed to confirm the presence of the glycerol backbone and the two heptadecanoyl chains, as well as their positions at the sn-1 and sn-3 carbons.

Mass spectrometry is used to determine the molecular weight and to gain further structural information through fragmentation analysis.

Procedure:

  • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquire the mass spectrum. The protonated molecule [M+H]⁺ or adducts like [M+NH₄]⁺ or [M+Na]⁺ will be observed.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS). The fragmentation pattern will show characteristic neutral losses of the heptadecanoic acid moieties, confirming the structure.

Biological Role and Signaling Pathways

This compound, as a diacylglycerol (DAG), is a crucial second messenger in cellular signaling. DAGs are key activators of several protein kinase C (PKC) isoforms, which in turn regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[5][6]

Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

The activation of PKC by DAG is a central event in many signal transduction cascades.

PKC_Activation Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG 1,3-Diheptadecanoyl Glycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Target Proteins Ca_release->PKC Co-activates (conventional PKCs) DGK_Regulation DAG This compound (DAG) DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate DAG_Signaling DAG-mediated Signaling (e.g., PKC activation) DAG->DAG_Signaling Initiates ADP ADP DGK->ADP PA Phosphatidic Acid (PA) DGK->PA Produces ATP ATP ATP->DGK PA_Signaling PA-mediated Signaling PA->PA_Signaling Initiates

References

An In-Depth Technical Guide to the Chemical Properties of 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-diheptadecanoyl glycerol, a diacylglycerol of significant interest in various research fields. This document details its chemical structure, physical characteristics, and its role as a signaling molecule. Furthermore, it outlines established experimental protocols for its synthesis, purification, and analysis, providing a valuable resource for researchers and professionals in drug development and lipid-related studies.

Core Chemical and Physical Properties

This compound, also known as 1,3-diheptadecanoin, is a diacylglycerol where heptadecanoic acid is esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1][2] Its chemical structure and properties are fundamental to its biological function and experimental handling.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Chemical Name This compound[1][2]
Synonyms 1,3-Diheptadecanoin, DG(17:0/0:0/17:0)[1]
CAS Number 71431-35-1[1]
Molecular Formula C₃₇H₇₂O₅[1]
Molecular Weight 597.0 g/mol [1]
Physical Form Solid[1]
Purity ≥95%
Melting Point Not explicitly available for 1,3-diheptadecanoin. For comparison, the melting point of heptadecane (the fatty acid component) is 21-22 °C.[3][4]
Boiling Point Not explicitly available for 1,3-diheptadecanoin. For comparison, the boiling point of heptadecane is 302 °C.[4]
Storage Temperature -20°C
Table 2: Solubility of this compound
SolventSolubilityReference
Dimethylformamide (DMF) 20 mg/mL[1]
Dimethyl sulfoxide (DMSO) 30 mg/mL[1]
Ethanol 0.25 mg/mL[1]
Phosphate-buffered saline (PBS), pH 7.2 0.7 mg/mL[1]

Experimental Protocols

The following sections detail generalized yet robust methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for 1,3-diacylglycerols.

Synthesis: Enzymatic Esterification of Glycerol

A common and effective method for synthesizing 1,3-diacylglycerols is through the direct esterification of glycerol with the corresponding fatty acid, catalyzed by a 1,3-specific lipase.

Materials:

  • Glycerol

  • Heptadecanoic acid

  • 1,3-specific immobilized lipase (e.g., Lipozyme RM IM)

  • Vacuum-driven air bubbling setup or nitrogen bubbling

  • Reaction vessel (e.g., pear-shaped flask)

Procedure:

  • Combine glycerol and heptadecanoic acid in a 1:2 molar ratio in the reaction vessel.

  • Add the 1,3-specific immobilized lipase, typically at a concentration of 5% (w/w) of the total reactants.

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 50°C).

  • Apply a vacuum and bubble air or nitrogen through the mixture to remove the water produced during the esterification, thereby driving the reaction to completion.

  • Monitor the reaction progress by analyzing the conversion of heptadecanoic acid.

  • Once the desired conversion is achieved (typically after several hours), stop the reaction and separate the enzyme from the product mixture by filtration.

Purification Methodologies

The crude product from the synthesis will contain a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids. Purification is essential to isolate the this compound.

TLC is a valuable technique for both monitoring the progress of a reaction and for small-scale purification.

Materials:

  • Silica gel TLC plates (can be impregnated with boric acid for better separation of isomers)

  • Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v)

  • Visualization reagent (e.g., primuline spray)

  • Elution solvent (e.g., hexane:diethyl ether, 1:1, v/v)

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent and spot it onto the TLC plate.

  • Develop the plate in the chosen solvent system.

  • After development, dry the plate and visualize the separated components using the visualization reagent under UV light.

  • The band corresponding to 1,3-diacylglycerol can be identified by comparing its migration with a standard (if available).

  • For preparative TLC, scrape the corresponding silica band and elute the product with a suitable solvent.

Reversed-phase HPLC is a powerful technique for the analytical and preparative separation of diacylglycerol isomers.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18 or C30)

  • Mobile phase (e.g., isocratic elution with 100% acetonitrile)

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., chloroform).

  • Inject the sample into the HPLC system.

  • Elute the components with the chosen mobile phase.

  • Monitor the elution profile at a low UV wavelength (e.g., 205 nm).

  • Collect the fraction corresponding to this compound based on its retention time, which can be determined using a standard.

Analytical Techniques

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Procedure:

  • Dissolve a pure sample of the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • The resulting spectra can be analyzed to confirm the presence of the glycerol backbone and the two heptadecanoyl chains, as well as their positions at the sn-1 and sn-3 carbons.

Mass spectrometry is used to determine the molecular weight and to gain further structural information through fragmentation analysis.

Procedure:

  • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Acquire the mass spectrum. The protonated molecule [M+H]⁺ or adducts like [M+NH₄]⁺ or [M+Na]⁺ will be observed.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS). The fragmentation pattern will show characteristic neutral losses of the heptadecanoic acid moieties, confirming the structure.

Biological Role and Signaling Pathways

This compound, as a diacylglycerol (DAG), is a crucial second messenger in cellular signaling. DAGs are key activators of several protein kinase C (PKC) isoforms, which in turn regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[5][6]

Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

The activation of PKC by DAG is a central event in many signal transduction cascades.

PKC_Activation Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG 1,3-Diheptadecanoyl Glycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Target Proteins Ca_release->PKC Co-activates (conventional PKCs) DGK_Regulation DAG This compound (DAG) DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate DAG_Signaling DAG-mediated Signaling (e.g., PKC activation) DAG->DAG_Signaling Initiates ADP ADP DGK->ADP PA Phosphatidic Acid (PA) DGK->PA Produces ATP ATP ATP->DGK PA_Signaling PA-mediated Signaling PA->PA_Signaling Initiates

References

Elucidation of the Molecular Architecture of 1,3-Diheptadecanoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of 1,3-diheptadecanoyl glycerol. This diacylglycerol, featuring two heptadecanoic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone, is a key molecule in lipid research and holds potential significance in various physiological and pathological processes. This document outlines the synthetic route, detailed experimental protocols for spectroscopic analysis, and the expected quantitative data for the unambiguous identification and characterization of this molecule.

Synthesis of this compound

The targeted synthesis of this compound is crucial for obtaining a pure standard for analytical purposes. A common and effective method involves the protection of the sn-2 hydroxyl group of glycerol, followed by acylation of the primary hydroxyl groups at the sn-1 and sn-3 positions, and subsequent deprotection.

Experimental Protocol: Enzymatic Esterification

A highly specific and efficient method for the synthesis of 1,3-diacylglycerols (1,3-DAGs) is through enzymatic esterification in a solvent-free system. This approach offers high selectivity for the sn-1 and sn-3 positions, minimizing the formation of byproducts.[1][2]

Materials:

  • Glycerol (high purity)

  • Heptadecanoic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Vacuum pump

  • Reaction vessel with temperature control and stirring

Procedure:

  • Combine glycerol and heptadecanoic acid in a 1:2 molar ratio in a reaction vessel.

  • Add the immobilized lipase, typically at a concentration of 5-10% (w/w) of the total reactants.

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C) with continuous stirring.

  • To drive the reaction towards product formation, remove the water produced during esterification by applying a vacuum.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of fatty acids and the formation of diacylglycerols.

  • Upon completion, the enzyme is removed by filtration.

  • The product, this compound, is then purified from the reaction mixture, which may contain residual reactants and other acylglycerols, using techniques like column chromatography or crystallization.

Spectroscopic Analysis and Structure Confirmation

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound, providing information on the connectivity and chemical environment of each atom.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or a mixture of CDCl₃ and methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

Instrumentation and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (for unambiguous assignments):

    • Correlation Spectroscopy (COSY) to establish proton-proton couplings.

    • Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings, which is crucial for assigning the ester linkages.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Glycerol CH₂ (sn-1, sn-3) ~4.15 dd 4H Protons on the esterified primary carbons of glycerol
Glycerol CH (sn-2) ~4.08 m 1H Proton on the secondary carbon of glycerol
Glycerol OH (sn-2) Variable br s 1H Hydroxyl proton on the glycerol backbone
α-CH₂ of acyl chains ~2.30 t 4H Methylene groups adjacent to the carbonyl
β-CH₂ of acyl chains ~1.62 quint 4H Methylene groups beta to the carbonyl
(CH₂)₁₃ of acyl chains ~1.25 m 52H Bulk methylene groups of the fatty acid chains

| CH₃ of acyl chains | ~0.88 | t | 6H | Terminal methyl groups of the fatty acid chains |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl (C=O) ~173.3 Ester carbonyl carbons
Glycerol CH (sn-2) ~68.8 Secondary carbon of the glycerol backbone
Glycerol CH₂ (sn-1, sn-3) ~65.1 Primary carbons of the glycerol backbone
α-CH₂ of acyl chains ~34.1 Methylene groups adjacent to the carbonyl
β-CH₂ of acyl chains ~24.9 Methylene groups beta to the carbonyl
(CH₂)₁₃ of acyl chains ~29.1-29.7 Bulk methylene groups of the fatty acid chains
CH₂ adjacent to CH₃ ~22.7 Methylene group adjacent to the terminal methyl group

| CH₃ of acyl chains | ~14.1 | Terminal methyl groups of the fatty acid chains |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is particularly useful for confirming the identity and position of the fatty acyl chains through characteristic fragmentation patterns.

Sample Preparation:

  • Dissolve a small amount of the purified sample in a suitable solvent for infusion or liquid chromatography, such as methanol or a mixture of isopropanol and acetonitrile.

Instrumentation and Parameters:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for diacylglycerols, often with the addition of an adduct-forming salt like ammonium acetate or sodium acetate to enhance ionization.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the molecular ion adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺).

  • Tandem MS (MS/MS): Select the molecular ion adduct as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Interpretation
[M+H]⁺ 597.5458 Protonated molecule
[M+NH₄]⁺ 614.5724 Ammonium adduct
[M+Na]⁺ 619.5278 Sodium adduct
[M+H - H₂O]⁺ 579.5352 Loss of a water molecule from the protonated molecule
[M+NH₄ - C₁₇H₃₄O₂]⁺ 344.2848 Loss of one heptadecanoic acid molecule from the ammonium adduct

| [C₁₇H₃₃O]⁺ | 253.2531 | Acylium ion from the heptadecanoyl chain |

The characteristic fragmentation of diacylglycerols involves the neutral loss of one of the fatty acid chains, which helps to confirm their identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key functional groups are the ester carbonyl, the hydroxyl group, and the hydrocarbon chains.

Sample Preparation:

  • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet. For liquid samples, a liquid cell can be used.

Instrumentation and Parameters:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

Table 4: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3450 Broad, Medium O-H stretching of the free hydroxyl group
~2920, ~2850 Strong C-H stretching of the methylene and methyl groups
~1735 Strong C=O stretching of the ester carbonyl group

| ~1170 | Medium | C-O stretching of the ester linkage |

Workflow for Structure Elucidation

The logical flow for the structure elucidation of this compound is summarized in the following diagram.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Enzymatic Esterification of Glycerol and Heptadecanoic Acid purification Purification (Column Chromatography/Crystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (ESI-Q-TOF/Orbitrap, MS/MS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir data_analysis Data Analysis and Spectral Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Confirmed Structure: This compound data_analysis->structure

Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines targeted synthesis with a suite of powerful spectroscopic techniques. By following the detailed protocols outlined in this guide and comparing the acquired data with the predicted values, researchers can confidently identify and characterize this important diacylglycerol. This foundational knowledge is essential for its application in lipidomics, drug development, and the broader life sciences.

References

Elucidation of the Molecular Architecture of 1,3-Diheptadecanoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of 1,3-diheptadecanoyl glycerol. This diacylglycerol, featuring two heptadecanoic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone, is a key molecule in lipid research and holds potential significance in various physiological and pathological processes. This document outlines the synthetic route, detailed experimental protocols for spectroscopic analysis, and the expected quantitative data for the unambiguous identification and characterization of this molecule.

Synthesis of this compound

The targeted synthesis of this compound is crucial for obtaining a pure standard for analytical purposes. A common and effective method involves the protection of the sn-2 hydroxyl group of glycerol, followed by acylation of the primary hydroxyl groups at the sn-1 and sn-3 positions, and subsequent deprotection.

Experimental Protocol: Enzymatic Esterification

A highly specific and efficient method for the synthesis of 1,3-diacylglycerols (1,3-DAGs) is through enzymatic esterification in a solvent-free system. This approach offers high selectivity for the sn-1 and sn-3 positions, minimizing the formation of byproducts.[1][2]

Materials:

  • Glycerol (high purity)

  • Heptadecanoic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Vacuum pump

  • Reaction vessel with temperature control and stirring

Procedure:

  • Combine glycerol and heptadecanoic acid in a 1:2 molar ratio in a reaction vessel.

  • Add the immobilized lipase, typically at a concentration of 5-10% (w/w) of the total reactants.

  • Heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C) with continuous stirring.

  • To drive the reaction towards product formation, remove the water produced during esterification by applying a vacuum.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of fatty acids and the formation of diacylglycerols.

  • Upon completion, the enzyme is removed by filtration.

  • The product, this compound, is then purified from the reaction mixture, which may contain residual reactants and other acylglycerols, using techniques like column chromatography or crystallization.

Spectroscopic Analysis and Structure Confirmation

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound, providing information on the connectivity and chemical environment of each atom.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or a mixture of CDCl₃ and methanol-d₄ (CD₃OD), in a 5 mm NMR tube.

Instrumentation and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (for unambiguous assignments):

    • Correlation Spectroscopy (COSY) to establish proton-proton couplings.

    • Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings, which is crucial for assigning the ester linkages.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Glycerol CH₂ (sn-1, sn-3) ~4.15 dd 4H Protons on the esterified primary carbons of glycerol
Glycerol CH (sn-2) ~4.08 m 1H Proton on the secondary carbon of glycerol
Glycerol OH (sn-2) Variable br s 1H Hydroxyl proton on the glycerol backbone
α-CH₂ of acyl chains ~2.30 t 4H Methylene groups adjacent to the carbonyl
β-CH₂ of acyl chains ~1.62 quint 4H Methylene groups beta to the carbonyl
(CH₂)₁₃ of acyl chains ~1.25 m 52H Bulk methylene groups of the fatty acid chains

| CH₃ of acyl chains | ~0.88 | t | 6H | Terminal methyl groups of the fatty acid chains |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl (C=O) ~173.3 Ester carbonyl carbons
Glycerol CH (sn-2) ~68.8 Secondary carbon of the glycerol backbone
Glycerol CH₂ (sn-1, sn-3) ~65.1 Primary carbons of the glycerol backbone
α-CH₂ of acyl chains ~34.1 Methylene groups adjacent to the carbonyl
β-CH₂ of acyl chains ~24.9 Methylene groups beta to the carbonyl
(CH₂)₁₃ of acyl chains ~29.1-29.7 Bulk methylene groups of the fatty acid chains
CH₂ adjacent to CH₃ ~22.7 Methylene group adjacent to the terminal methyl group

| CH₃ of acyl chains | ~14.1 | Terminal methyl groups of the fatty acid chains |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is particularly useful for confirming the identity and position of the fatty acyl chains through characteristic fragmentation patterns.

Sample Preparation:

  • Dissolve a small amount of the purified sample in a suitable solvent for infusion or liquid chromatography, such as methanol or a mixture of isopropanol and acetonitrile.

Instrumentation and Parameters:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for diacylglycerols, often with the addition of an adduct-forming salt like ammonium acetate or sodium acetate to enhance ionization.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the molecular ion adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺).

  • Tandem MS (MS/MS): Select the molecular ion adduct as the precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Interpretation
[M+H]⁺ 597.5458 Protonated molecule
[M+NH₄]⁺ 614.5724 Ammonium adduct
[M+Na]⁺ 619.5278 Sodium adduct
[M+H - H₂O]⁺ 579.5352 Loss of a water molecule from the protonated molecule
[M+NH₄ - C₁₇H₃₄O₂]⁺ 344.2848 Loss of one heptadecanoic acid molecule from the ammonium adduct

| [C₁₇H₃₃O]⁺ | 253.2531 | Acylium ion from the heptadecanoyl chain |

The characteristic fragmentation of diacylglycerols involves the neutral loss of one of the fatty acid chains, which helps to confirm their identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key functional groups are the ester carbonyl, the hydroxyl group, and the hydrocarbon chains.

Sample Preparation:

  • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet. For liquid samples, a liquid cell can be used.

Instrumentation and Parameters:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

Table 4: Predicted Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3450 Broad, Medium O-H stretching of the free hydroxyl group
~2920, ~2850 Strong C-H stretching of the methylene and methyl groups
~1735 Strong C=O stretching of the ester carbonyl group

| ~1170 | Medium | C-O stretching of the ester linkage |

Workflow for Structure Elucidation

The logical flow for the structure elucidation of this compound is summarized in the following diagram.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Enzymatic Esterification of Glycerol and Heptadecanoic Acid purification Purification (Column Chromatography/Crystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (ESI-Q-TOF/Orbitrap, MS/MS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir data_analysis Data Analysis and Spectral Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Confirmed Structure: This compound data_analysis->structure

Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that combines targeted synthesis with a suite of powerful spectroscopic techniques. By following the detailed protocols outlined in this guide and comparing the acquired data with the predicted values, researchers can confidently identify and characterize this important diacylglycerol. This foundational knowledge is essential for its application in lipidomics, drug development, and the broader life sciences.

References

An In-depth Technical Guide to the Synthesis of 1,3-Diheptadecanoyl Glycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-diheptadecanoyl glycerol (DHG), a high-purity diacylglycerol of significant interest for various research and development applications. The primary focus of this document is to furnish detailed methodologies for the enzymatic synthesis of DHG, a process favored for its high selectivity and mild reaction conditions.

Introduction

This compound is a diacylglycerol featuring heptadecanoic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone. As a saturated diacylglycerol with an odd-chain fatty acid, it serves as a valuable standard in lipidomic analysis and as a starting material for the synthesis of structured triglycerides and other complex lipids. The synthesis of high-purity 1,3-diacylglycerols is crucial for accurate research outcomes, necessitating well-defined and reproducible synthetic protocols.

Synthesis Methodologies

The synthesis of 1,3-diacylglycerols can be broadly categorized into chemical and enzymatic methods. While chemical synthesis, often involving high temperatures and less specific catalysts, can lead to a mixture of isomers and byproducts, enzymatic synthesis offers a more controlled and efficient route to the desired 1,3-regioisomer.

Enzymatic Synthesis: Direct Esterification

The most prevalent and effective method for producing this compound is the direct esterification of glycerol with heptadecanoic acid, catalyzed by a sn-1,3-specific lipase in a solvent-free system. This approach is advantageous due to its high selectivity, milder reaction conditions, and environmental friendliness.

The general reaction is as follows:

Glycerol + 2 Heptadecanoic Acid ---(sn-1,3-specific lipase)---> this compound + 2 H₂O

Key to the success of this synthesis is the use of an immobilized sn-1,3-specific lipase, such as Lipozyme RM IM (from Rhizomucor miehei) or Novozym 435 (from Candida antarctica lipase B). The removal of water, a byproduct of the esterification, is critical to drive the reaction equilibrium towards product formation. This is typically achieved by conducting the reaction under vacuum.

Quantitative Data from Analogous Syntheses

While specific yield and purity data for the synthesis of this compound are not extensively published, the following table summarizes the results from the enzymatic synthesis of other long-chain saturated 1,3-diacylglycerols, providing a reasonable expectation for the synthesis of DHG.

Fatty AcidLipaseMolar Ratio (Fatty Acid:Glycerol)Temperature (°C)Reaction Time (h)Conversion/YieldPurity of 1,3-DAG (%)Reference
Lauric AcidLipozyme RM IM2:150395.3% conversion80.3% (in reaction mix)[1][2]
Lauric AcidLipozyme RM IM2:150--99.1% (after purification)[1]
Palmitic AcidLipozyme RM IM2:17012-99.5% (after purification)[1]
Stearic AcidLipozyme RM IM2:17012-99.4% (after purification)[1]
Caprylic AcidLipozyme2:1258~85% yield84.6% (in reaction mix)[3]
Capric AcidLipozyme RM IM2:160673% conversion76% (selectivity)[4]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of long-chain saturated 1,3-diacylglycerols.[1][2][3]

4.1. Materials and Reagents

  • Glycerol (≥99% purity)

  • Heptadecanoic acid (≥98% purity)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Silica gel for column chromatography

4.2. Experimental Procedure for Enzymatic Synthesis

  • Reactant Preparation: In a round-bottom flask, combine glycerol and heptadecanoic acid in a 1:2 molar ratio. For example, for a 10 mmol scale reaction, use 0.92 g (10 mmol) of glycerol and 5.4 g (20 mmol) of heptadecanoic acid.

  • Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total reactants. For the example above, this would be approximately 0.3-0.6 g of lipase.

  • Reaction Setup: The reaction is conducted in a solvent-free system. The flask is placed in a temperature-controlled water or oil bath on a magnetic stirrer for continuous agitation. The flask is connected to a vacuum pump to maintain a low pressure (e.g., 4 mm Hg), which facilitates the removal of water produced during the reaction.

  • Reaction Conditions: Heat the mixture to a temperature that allows the reactants to be in a liquid state but does not denature the enzyme. For heptadecanoic acid (melting point ~61-62°C), a reaction temperature of 65-70°C is recommended.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots over time and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization.

  • Reaction Termination: Once the desired conversion is achieved (typically after 3-12 hours), the reaction is stopped by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

4.3. Purification of this compound

The crude product will contain unreacted starting materials (glycerol and heptadecanoic acid), monoglycerides, 1,2-diacylglycerol isomers, and potentially some triglycerides. A multi-step purification is generally required.

  • Removal of Unreacted Glycerol: Unreacted glycerol can be removed by liquid-liquid extraction. Add warm hexane to the crude product to dissolve the lipids, and then wash with warm water to remove the water-soluble glycerol.

  • Removal of Unreacted Fatty Acids: Free fatty acids can be removed by washing the hexane solution with a mild aqueous alkaline solution (e.g., 0.5 M potassium carbonate).

  • Column Chromatography: The final purification step to separate the 1,3-diacylglycerol from other acylglycerols is typically column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) is used for elution.

  • Solvent Removal and Characterization: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure. The final product should be a white solid. Its purity should be confirmed by analytical techniques such as GC, HPLC, and NMR spectroscopy.

Visualizations

5.1. Workflow for Enzymatic Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Esterification cluster_purification Purification Cascade cluster_product Final Product Glycerol Glycerol Reaction_Vessel Reaction Vessel (Solvent-free, 65-70°C, Vacuum) Glycerol->Reaction_Vessel Heptadecanoic_Acid Heptadecanoic Acid Heptadecanoic_Acid->Reaction_Vessel Filtration Enzyme Filtration Reaction_Vessel->Filtration Lipase sn-1,3-specific Lipase (e.g., Lipozyme RM IM) Lipase->Reaction_Vessel Catalyst Extraction Liquid-Liquid Extraction (Remove Glycerol & Fatty Acids) Filtration->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Final_Product Pure this compound Chromatography->Final_Product Analysis Characterization (GC, HPLC, NMR) Final_Product->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

5.2. Research Applications of High-Purity this compound

Research_Applications cluster_lipidomics Lipidomics & Metabolomics cluster_synthesis Synthetic Chemistry cluster_biochemistry Biochemical & Cellular Assays DHG This compound (High Purity) Internal_Standard Internal Standard for MS DHG->Internal_Standard as odd-chain lipid Building_Block Precursor for Structured Lipids DHG->Building_Block Enzyme_Assays Substrate for Lipases/Kinases DHG->Enzyme_Assays Quantification Quantification of Diacylglycerols Internal_Standard->Quantification Triglycerides Synthesis of Specific Triglycerides Building_Block->Triglycerides Cell_Studies Cellular Lipid Metabolism Studies Enzyme_Assays->Cell_Studies

Caption: Potential research applications of this compound.

Conclusion

The enzymatic synthesis of this compound via direct esterification in a solvent-free system is a robust and highly selective method for producing this valuable research compound. By carefully controlling reaction parameters and employing a systematic purification strategy, high-purity DHG can be obtained for use in lipidomics, as a synthetic precursor, and in biochemical studies. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 1,3-Diheptadecanoyl Glycerol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-diheptadecanoyl glycerol (DHG), a high-purity diacylglycerol of significant interest for various research and development applications. The primary focus of this document is to furnish detailed methodologies for the enzymatic synthesis of DHG, a process favored for its high selectivity and mild reaction conditions.

Introduction

This compound is a diacylglycerol featuring heptadecanoic acid moieties at the sn-1 and sn-3 positions of the glycerol backbone. As a saturated diacylglycerol with an odd-chain fatty acid, it serves as a valuable standard in lipidomic analysis and as a starting material for the synthesis of structured triglycerides and other complex lipids. The synthesis of high-purity 1,3-diacylglycerols is crucial for accurate research outcomes, necessitating well-defined and reproducible synthetic protocols.

Synthesis Methodologies

The synthesis of 1,3-diacylglycerols can be broadly categorized into chemical and enzymatic methods. While chemical synthesis, often involving high temperatures and less specific catalysts, can lead to a mixture of isomers and byproducts, enzymatic synthesis offers a more controlled and efficient route to the desired 1,3-regioisomer.

Enzymatic Synthesis: Direct Esterification

The most prevalent and effective method for producing this compound is the direct esterification of glycerol with heptadecanoic acid, catalyzed by a sn-1,3-specific lipase in a solvent-free system. This approach is advantageous due to its high selectivity, milder reaction conditions, and environmental friendliness.

The general reaction is as follows:

Glycerol + 2 Heptadecanoic Acid ---(sn-1,3-specific lipase)---> this compound + 2 H₂O

Key to the success of this synthesis is the use of an immobilized sn-1,3-specific lipase, such as Lipozyme RM IM (from Rhizomucor miehei) or Novozym 435 (from Candida antarctica lipase B). The removal of water, a byproduct of the esterification, is critical to drive the reaction equilibrium towards product formation. This is typically achieved by conducting the reaction under vacuum.

Quantitative Data from Analogous Syntheses

While specific yield and purity data for the synthesis of this compound are not extensively published, the following table summarizes the results from the enzymatic synthesis of other long-chain saturated 1,3-diacylglycerols, providing a reasonable expectation for the synthesis of DHG.

Fatty AcidLipaseMolar Ratio (Fatty Acid:Glycerol)Temperature (°C)Reaction Time (h)Conversion/YieldPurity of 1,3-DAG (%)Reference
Lauric AcidLipozyme RM IM2:150395.3% conversion80.3% (in reaction mix)[1][2]
Lauric AcidLipozyme RM IM2:150--99.1% (after purification)[1]
Palmitic AcidLipozyme RM IM2:17012-99.5% (after purification)[1]
Stearic AcidLipozyme RM IM2:17012-99.4% (after purification)[1]
Caprylic AcidLipozyme2:1258~85% yield84.6% (in reaction mix)[3]
Capric AcidLipozyme RM IM2:160673% conversion76% (selectivity)[4]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of long-chain saturated 1,3-diacylglycerols.[1][2][3]

4.1. Materials and Reagents

  • Glycerol (≥99% purity)

  • Heptadecanoic acid (≥98% purity)

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Silica gel for column chromatography

4.2. Experimental Procedure for Enzymatic Synthesis

  • Reactant Preparation: In a round-bottom flask, combine glycerol and heptadecanoic acid in a 1:2 molar ratio. For example, for a 10 mmol scale reaction, use 0.92 g (10 mmol) of glycerol and 5.4 g (20 mmol) of heptadecanoic acid.

  • Enzyme Addition: Add the immobilized lipase, typically 5-10% by weight of the total reactants. For the example above, this would be approximately 0.3-0.6 g of lipase.

  • Reaction Setup: The reaction is conducted in a solvent-free system. The flask is placed in a temperature-controlled water or oil bath on a magnetic stirrer for continuous agitation. The flask is connected to a vacuum pump to maintain a low pressure (e.g., 4 mm Hg), which facilitates the removal of water produced during the reaction.

  • Reaction Conditions: Heat the mixture to a temperature that allows the reactants to be in a liquid state but does not denature the enzyme. For heptadecanoic acid (melting point ~61-62°C), a reaction temperature of 65-70°C is recommended.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots over time and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization.

  • Reaction Termination: Once the desired conversion is achieved (typically after 3-12 hours), the reaction is stopped by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

4.3. Purification of this compound

The crude product will contain unreacted starting materials (glycerol and heptadecanoic acid), monoglycerides, 1,2-diacylglycerol isomers, and potentially some triglycerides. A multi-step purification is generally required.

  • Removal of Unreacted Glycerol: Unreacted glycerol can be removed by liquid-liquid extraction. Add warm hexane to the crude product to dissolve the lipids, and then wash with warm water to remove the water-soluble glycerol.

  • Removal of Unreacted Fatty Acids: Free fatty acids can be removed by washing the hexane solution with a mild aqueous alkaline solution (e.g., 0.5 M potassium carbonate).

  • Column Chromatography: The final purification step to separate the 1,3-diacylglycerol from other acylglycerols is typically column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) is used for elution.

  • Solvent Removal and Characterization: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure. The final product should be a white solid. Its purity should be confirmed by analytical techniques such as GC, HPLC, and NMR spectroscopy.

Visualizations

5.1. Workflow for Enzymatic Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Esterification cluster_purification Purification Cascade cluster_product Final Product Glycerol Glycerol Reaction_Vessel Reaction Vessel (Solvent-free, 65-70°C, Vacuum) Glycerol->Reaction_Vessel Heptadecanoic_Acid Heptadecanoic Acid Heptadecanoic_Acid->Reaction_Vessel Filtration Enzyme Filtration Reaction_Vessel->Filtration Lipase sn-1,3-specific Lipase (e.g., Lipozyme RM IM) Lipase->Reaction_Vessel Catalyst Extraction Liquid-Liquid Extraction (Remove Glycerol & Fatty Acids) Filtration->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Final_Product Pure this compound Chromatography->Final_Product Analysis Characterization (GC, HPLC, NMR) Final_Product->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

5.2. Research Applications of High-Purity this compound

Research_Applications cluster_lipidomics Lipidomics & Metabolomics cluster_synthesis Synthetic Chemistry cluster_biochemistry Biochemical & Cellular Assays DHG This compound (High Purity) Internal_Standard Internal Standard for MS DHG->Internal_Standard as odd-chain lipid Building_Block Precursor for Structured Lipids DHG->Building_Block Enzyme_Assays Substrate for Lipases/Kinases DHG->Enzyme_Assays Quantification Quantification of Diacylglycerols Internal_Standard->Quantification Triglycerides Synthesis of Specific Triglycerides Building_Block->Triglycerides Cell_Studies Cellular Lipid Metabolism Studies Enzyme_Assays->Cell_Studies

Caption: Potential research applications of this compound.

Conclusion

The enzymatic synthesis of this compound via direct esterification in a solvent-free system is a robust and highly selective method for producing this valuable research compound. By carefully controlling reaction parameters and employing a systematic purification strategy, high-purity DHG can be obtained for use in lipidomics, as a synthetic precursor, and in biochemical studies. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state, appearance, and other key physicochemical properties of 1,3-Diheptadecanoyl glycerol. The information herein is intended to support research, development, and application of this diacylglycerol in various scientific fields.

Physical State and Appearance

This compound, also known as 1,3-diheptadecanoin, is a diacylglycerol containing two heptadecanoic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1][2] Based on available data, its physical state at standard temperature and pressure is a solid .[1] While a specific description of its appearance is not widely documented, analogous long-chain diacylglycerols are often crystalline solids.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound and its constituent components for comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₇H₇₂O₅[1]
Molecular Weight 597.0 g/mol [1]
Physical State Solid[1]
Melting Point Not available

Table 2: Solubility of this compound [1]

SolventSolubility
DMF 20 mg/mL
DMSO 30 mg/mL
Ethanol 0.25 mg/mL
PBS (pH 7.2) 0.7 mg/mL

Table 3: Physicochemical Properties of Heptadecane (the parent alkane)

PropertyValueSource
Molecular Formula C₁₇H₃₆[3][4]
Molecular Weight 240.475 g·mol⁻¹[4]
Physical State Colorless liquid or solid[4]
Melting Point 21.1 to 22.9 °C[4]
Boiling Point 301.9 °C[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of solid lipids like this compound are provided below.

3.1. Determination of Melting Point (Capillary Tube Method)

This protocol is a standard method for determining the melting point of solid fats and lipids.[5][6]

Apparatus:

  • Melting point apparatus or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube filled with a suitable heating oil.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.

3.2. Determination of Solubility (Shake-Flask Method)

This protocol is a common method for determining the solubility of a compound in a specific solvent.[7]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., DMF, DMSO, Ethanol, PBS).

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or vortex mixer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the supernatant (the saturated solution) is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a suitable analytical method.

Signaling Pathway Involvement

Diacylglycerols (DAGs), including 1,3-diacylglycerols, are crucial second messengers in cellular signaling. A primary role of DAG is the activation of Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes.[8][9][10]

PKC_Activation ext_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase ext_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag 1,3-Diheptadecanoyl glycerol (DAG) pip2->dag ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 pkc_active Active Protein Kinase C (PKC) dag->pkc_active Activates pkc_inactive Inactive Protein Kinase C (PKC) pkc_inactive->pkc_active downstream Downstream Cellular Responses pkc_active->downstream Phosphorylates Target Proteins

Caption: Protein Kinase C (PKC) activation pathway by 1,3-Diacylglycerol.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state, appearance, and other key physicochemical properties of 1,3-Diheptadecanoyl glycerol. The information herein is intended to support research, development, and application of this diacylglycerol in various scientific fields.

Physical State and Appearance

This compound, also known as 1,3-diheptadecanoin, is a diacylglycerol containing two heptadecanoic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1][2] Based on available data, its physical state at standard temperature and pressure is a solid .[1] While a specific description of its appearance is not widely documented, analogous long-chain diacylglycerols are often crystalline solids.

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound and its constituent components for comparative analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₇H₇₂O₅[1]
Molecular Weight 597.0 g/mol [1]
Physical State Solid[1]
Melting Point Not available

Table 2: Solubility of this compound [1]

SolventSolubility
DMF 20 mg/mL
DMSO 30 mg/mL
Ethanol 0.25 mg/mL
PBS (pH 7.2) 0.7 mg/mL

Table 3: Physicochemical Properties of Heptadecane (the parent alkane)

PropertyValueSource
Molecular Formula C₁₇H₃₆[3][4]
Molecular Weight 240.475 g·mol⁻¹[4]
Physical State Colorless liquid or solid[4]
Melting Point 21.1 to 22.9 °C[4]
Boiling Point 301.9 °C[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of solid lipids like this compound are provided below.

3.1. Determination of Melting Point (Capillary Tube Method)

This protocol is a standard method for determining the melting point of solid fats and lipids.[5][6]

Apparatus:

  • Melting point apparatus or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid at the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube filled with a suitable heating oil.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.

3.2. Determination of Solubility (Shake-Flask Method)

This protocol is a common method for determining the solubility of a compound in a specific solvent.[7]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., DMF, DMSO, Ethanol, PBS).

  • Equilibration: The vials are sealed and agitated (e.g., on a shaker or vortex mixer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the supernatant (the saturated solution) is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a suitable analytical method.

Signaling Pathway Involvement

Diacylglycerols (DAGs), including 1,3-diacylglycerols, are crucial second messengers in cellular signaling. A primary role of DAG is the activation of Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes.[8][9][10]

PKC_Activation ext_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase ext_signal->receptor Binds to plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Hydrolyzes dag 1,3-Diheptadecanoyl glycerol (DAG) pip2->dag ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 pkc_active Active Protein Kinase C (PKC) dag->pkc_active Activates pkc_inactive Inactive Protein Kinase C (PKC) pkc_inactive->pkc_active downstream Downstream Cellular Responses pkc_active->downstream Phosphorylates Target Proteins

Caption: Protein Kinase C (PKC) activation pathway by 1,3-Diacylglycerol.

References

The Biological Significance of Odd-Chain Diacylglycerols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Odd-chain diacylglycerols (OC-DAGs) represent a unique and understudied class of lipid molecules. While diacylglycerols (DAGs) are well-established as critical second messengers in cellular signaling, primarily through their activation of Protein Kinase C (PKC), the specific biological roles imparted by the incorporation of an odd-chain fatty acid (OCFA) are only beginning to be understood. Emerging research suggests that OCFAs and their metabolites may have beneficial effects in metabolic diseases and cancer, positioning OC-DAGs as molecules of significant interest for therapeutic development. This guide provides a comprehensive overview of the current understanding of OC-DAGs, including their synthesis, metabolism, and putative roles in signaling pathways. It also details experimental protocols for their study and presents key data in a structured format to facilitate further research in this promising area.

Introduction to Odd-Chain Diacylglycerols

Diacylglycerols are composed of a glycerol backbone esterified to two fatty acid chains. The vast majority of naturally occurring fatty acids possess an even number of carbon atoms. Consequently, most research on DAG signaling has focused on even-chain DAGs. Odd-chain fatty acids, containing an odd number of carbons (e.g., C15:0, C17:0), are less abundant in humans and are primarily derived from dietary sources, particularly dairy and ruminant fats, as well as from gut microbiota metabolism.[1][2] These OCFAs can be incorporated into complex lipids, including diacylglycerols, creating OC-DAGs.

The presence of an odd-numbered acyl chain introduces distinct metabolic and potentially unique signaling properties to the DAG molecule. The metabolism of OCFAs yields propionyl-CoA, which enters the Krebs cycle via succinyl-CoA, a different entry point than the acetyl-CoA generated from even-chain fatty acid oxidation. This fundamental metabolic difference suggests that the production and turnover of OC-DAGs may be linked to different cellular energetic and biosynthetic states compared to their even-chain counterparts.

Biosynthesis and Metabolism of Odd-Chain Diacylglycerols

The synthesis of OC-DAGs follows the general pathways of glycerolipid synthesis, with the key distinction being the incorporation of an odd-chain fatty acid.

De Novo Synthesis of Odd-Chain Fatty Acids

The journey of an OC-DAG begins with the synthesis of an odd-chain fatty acid. Unlike even-chain fatty acids, which are built from two-carbon acetyl-CoA units, the synthesis of OCFAs is initiated with a three-carbon molecule, propionyl-CoA.[3]

  • Propionyl-CoA as a Primer: Propionyl-CoA serves as the starting block for the fatty acid synthase complex.

  • Elongation: Two-carbon units from malonyl-CoA are then sequentially added to the growing acyl chain.

  • Resulting OCFAs: This process results in the formation of saturated OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).

Incorporation into Diacylglycerols

Once synthesized, OCFAs are activated to odd-chain acyl-CoAs, which can then be incorporated into the glycerol backbone through the two major pathways of DAG synthesis:

  • The Kennedy Pathway (De Novo Synthesis): This pathway involves the sequential acylation of glycerol-3-phosphate. An odd-chain acyl-CoA can be incorporated at either the sn-1 or sn-2 position by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), respectively. The resulting phosphatidic acid (PA) containing an odd-chain fatty acid is then dephosphorylated by a phosphatidic acid phosphatase (PAP) to yield an OC-DAG.[4]

  • Phospholipase C (PLC) Mediated Hydrolysis: Membrane phospholipids containing an odd-chain fatty acid can be hydrolyzed by phospholipase C enzymes to generate an OC-DAG at the plasma membrane, directly initiating signaling events.[4]

The following diagram illustrates the synthesis pathway of odd-chain fatty acids and their incorporation into diacylglycerols.

OCFA_and_OCDAG_Synthesis cluster_OCFA_synthesis Odd-Chain Fatty Acid Synthesis cluster_DAG_synthesis Diacylglycerol Synthesis PropionylCoA Propionyl-CoA (C3) FAS Fatty Acid Synthase PropionylCoA->FAS MalonylCoA Malonyl-CoA (C2 units) MalonylCoA->FAS OCFA_CoA Odd-Chain Acyl-CoA (e.g., C15:0-CoA, C17:0-CoA) FAS->OCFA_CoA GPAT GPAT OCFA_CoA->GPAT LPAAT LPAAT OCFA_CoA->LPAAT G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acylation 1 PA Phosphatidic Acid LPA->PA Acylation 2 OC_DAG Odd-Chain Diacylglycerol (OC-DAG) PA->OC_DAG Dephosphorylation GPAT->LPA LPAAT->PA PAP PAP PAP->OC_DAG EvenChainAcylCoA Even-Chain Acyl-CoA EvenChainAcylCoA->GPAT EvenChainAcylCoA->LPAAT

Caption: Synthesis of OC-DAGs via the Kennedy Pathway.

Metabolic Fate of Odd-Chain Diacylglycerols

OC-DAGs can be further metabolized through several pathways:

  • Conversion to Triacylglycerols (TAGs): OC-DAGs can be acylated by diacylglycerol acyltransferases (DGATs) to form odd-chain containing triacylglycerols for storage in lipid droplets.

  • Phosphorylation to Phosphatidic Acid: Diacylglycerol kinases (DGKs) can phosphorylate OC-DAGs to form odd-chain phosphatidic acid, another important signaling lipid.

  • Hydrolysis: Lipases can hydrolyze OC-DAGs to release the constituent odd-chain fatty acid and monoacylglycerol. The released OCFA can then undergo β-oxidation.

The β-oxidation of OCFAs is distinct in that its final cycle produces one molecule of propionyl-CoA and one molecule of acetyl-CoA, whereas even-chain fatty acid oxidation yields two molecules of acetyl-CoA.

OCFA_Metabolism OCFA Odd-Chain Fatty Acid BetaOxidation β-Oxidation OCFA->BetaOxidation PropionylCoA Propionyl-CoA (C3) BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA (C2) BetaOxidation->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization Krebs Krebs Cycle AcetylCoA->Krebs SuccinylCoA->Krebs

Caption: Metabolic fate of odd-chain fatty acids.

Biological Significance and Signaling Roles

While direct evidence for the unique signaling roles of OC-DAGs is still emerging, their biological significance can be inferred from the established functions of DAGs and the distinct properties of OCFAs.

Activation of Protein Kinase C (PKC)

The primary and most well-characterized role of sn-1,2-diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[5] Upon binding of DAG, conventional and novel PKC isoforms translocate to the plasma membrane, where they are activated and phosphorylate a wide array of downstream targets, influencing processes such as cell proliferation, differentiation, apoptosis, and migration.[6][7]

It is plausible that the structure of the acyl chains in DAG molecules, including their length and degree of saturation, can influence the activation of different PKC isoforms.[6][8] However, to date, no studies have directly compared the potency and efficacy of naturally occurring OC-DAGs with their even-chain counterparts in activating specific PKC isoforms. Such studies are crucial to determine if OC-DAGs have a unique "signaling signature."

The general mechanism of PKC activation by DAG is depicted below.

PKC_Activation Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 OC_DAG sn-1,2-OC-DAG PIP2->OC_DAG PKC_inactive Inactive PKC (Cytosolic) OC_DAG->PKC_inactive binds PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active translocates to membrane Downstream Phosphorylation of Downstream Targets PKC_active->Downstream Cellular_Response Cellular Response (Proliferation, etc.) Downstream->Cellular_Response

Caption: General signaling pathway of PKC activation by OC-DAGs.

Role in Metabolic Diseases

Elevated levels of DAGs in tissues like the liver and skeletal muscle are strongly associated with insulin resistance.[9] This is thought to occur through the activation of specific PKC isoforms (e.g., PKCε in the liver) that phosphorylate and inhibit the insulin receptor and its downstream signaling components.[4]

Intriguingly, epidemiological studies have linked higher circulating levels of OCFAs (C15:0 and C17:0) with a lower risk of type 2 diabetes.[10][11][12] This suggests that OCFA-containing lipids, including OC-DAGs, may have a different, or even protective, role in the context of insulin signaling compared to the detrimental effects of total DAG accumulation. It is hypothesized that the unique metabolism of the odd-chain acyl group may contribute to this protective effect, but the precise mechanisms remain to be elucidated.

Table 1: Association of Odd-Chain Fatty Acids and Related Lipids with Type 2 Diabetes (T2D) Risk

Lipid SpeciesAssociation with T2D RiskPopulation/StudyReference
Pentadecanoic acid (C15:0)InverseEPIC-Potsdam[11]
Heptadecanoic acid (C17:0)InverseEPIC-Potsdam[11]
Diacylglycerols (C15:0)InverseEPIC-Potsdam (in women)[11]
Even-chain SFAs (C14:0, C16:0, C18:0)PositiveMultiple studies[10]

Note: This table summarizes findings related to OCFAs and OC-DAGs. The inverse association of OC-DAGs with T2D risk in women from the EPIC-Potsdam study is a key piece of evidence suggesting a unique biological role.

Implications in Cancer

The DAG-PKC signaling axis is a well-known contributor to cancer development and progression, promoting cell proliferation and survival.[13][14] The role of specific DAG species in these processes is an active area of research. Given that OCFAs have been reported to have anti-inflammatory effects, it is plausible that OC-DAGs could modulate cancer-related inflammation and signaling pathways differently than their even-chain counterparts.[3] However, direct evidence for a specific role of OC-DAGs in cancer cell signaling is currently lacking.

Experimental Protocols

The study of OC-DAGs requires specialized methodologies for their synthesis, purification, and analysis. The following sections provide an overview of key experimental protocols.

Synthesis of Odd-Chain Diacylglycerols

The chemical or enzymatic synthesis of specific OC-DAG species is essential for in vitro and cell-based studies.

Protocol 4.1.1: Enzymatic Synthesis of 1,3-Diacylglycerols via Glycerolysis

This protocol is adapted from methods for general DAG synthesis and can be used to produce 1,3-OC-DAGs.

  • Substrate Preparation: Mix an odd-chain fatty acid methyl ester (e.g., methyl pentadecanoate) with glycerol in a specific molar ratio (e.g., 2:1) in a solvent-free system.

  • Enzyme Addition: Add a 1,3-specific immobilized lipase (e.g., Lipozyme RM IM).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with agitation for a specified time (e.g., 8-24 hours).

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification: After the reaction, purify the OC-DAG from the reaction mixture using column chromatography on silica gel.

Table 2: Example Reaction Conditions for Enzymatic Synthesis of DAGs

ParameterCondition
LipaseImmobilized 1,3-specific lipase
SubstratesOdd-chain fatty acid ester and glycerol
Molar Ratio (Ester:Glycerol)2:1
Temperature60-70°C
Reaction Time8-24 hours
PurificationSilica gel column chromatography
Quantification of Odd-Chain Diacylglycerols by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of lipid species, including OC-DAGs, from biological samples.

Protocol 4.2.1: Targeted LC-MS/MS Analysis of OC-DAGs

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.

  • Internal Standard: Add a known amount of a stable isotope-labeled OC-DAG internal standard (e.g., d5-pentadecanoyl-oleoyl-glycerol) to the sample prior to extraction for accurate quantification.

  • Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile).

  • Mass Spectrometry Analysis: Perform mass spectrometry in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and characteristic product ions of the target OC-DAG species.

  • Data Analysis: Quantify the endogenous OC-DAG levels by comparing the peak area of the analyte to that of the internal standard.

Table 3: Example Mass Spectrometry Parameters for OC-DAG Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion[M+NH4]+ or [M+Na]+ of the OC-DAG
Product IonsNeutral loss of the odd-chain or even-chain fatty acid
Collision EnergyOptimized for each specific OC-DAG species

The workflow for LC-MS based quantification is outlined below.

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Workflow for OC-DAG quantification by LC-MS.

In Vitro Protein Kinase C Activity Assay

This assay can be used to compare the ability of different DAG species, including OC-DAGs, to activate PKC isoforms.

Protocol 4.3.1: In Vitro PKC Kinase Assay

  • Prepare Lipid Vesicles: Prepare small unilamellar vesicles containing phosphatidylserine (PS), phosphatidylcholine (PC), and the diacylglycerol of interest (e.g., an OC-DAG or an even-chain DAG) at a specific molar ratio.

  • Kinase Reaction: In a reaction buffer containing ATP, a PKC substrate (e.g., a fluorescently labeled peptide or histone protein), and the purified PKC isoform, initiate the reaction by adding the lipid vesicles.

  • Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, autoradiography (if using [γ-³²P]ATP), or an antibody specific for the phosphorylated substrate.

  • Comparison: Compare the kinase activity in the presence of the OC-DAG to that with an even-chain DAG and a no-DAG control.

Future Directions and Conclusion

The study of odd-chain diacylglycerols is a nascent field with significant potential. While the foundational knowledge of OCFA metabolism and general DAG signaling provides a strong framework, several key areas require further investigation:

  • Direct Comparative Studies: There is a critical need for studies that directly compare the biological activities of OC-DAGs with their even-chain counterparts in a quantitative manner. This includes assessing their relative potencies in activating different PKC isoforms and their effects on downstream signaling events.

  • Identification of OC-DAG Specific Binding Proteins: It is possible that proteins other than PKC may specifically bind to and be regulated by OC-DAGs. The identification of such proteins would open new avenues of research into the unique signaling roles of these lipids.

  • In Vivo Studies: The use of stable isotope tracing of OCFAs in animal models will be crucial to understand the dynamics of OC-DAG synthesis, turnover, and their contribution to signaling in different physiological and pathological states.

  • Therapeutic Potential: Given the inverse association of OCFAs with metabolic diseases, the development of synthetic OC-DAG analogues could represent a novel therapeutic strategy for conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

References

The Biological Significance of Odd-Chain Diacylglycerols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

Odd-chain diacylglycerols (OC-DAGs) represent a unique and understudied class of lipid molecules. While diacylglycerols (DAGs) are well-established as critical second messengers in cellular signaling, primarily through their activation of Protein Kinase C (PKC), the specific biological roles imparted by the incorporation of an odd-chain fatty acid (OCFA) are only beginning to be understood. Emerging research suggests that OCFAs and their metabolites may have beneficial effects in metabolic diseases and cancer, positioning OC-DAGs as molecules of significant interest for therapeutic development. This guide provides a comprehensive overview of the current understanding of OC-DAGs, including their synthesis, metabolism, and putative roles in signaling pathways. It also details experimental protocols for their study and presents key data in a structured format to facilitate further research in this promising area.

Introduction to Odd-Chain Diacylglycerols

Diacylglycerols are composed of a glycerol backbone esterified to two fatty acid chains. The vast majority of naturally occurring fatty acids possess an even number of carbon atoms. Consequently, most research on DAG signaling has focused on even-chain DAGs. Odd-chain fatty acids, containing an odd number of carbons (e.g., C15:0, C17:0), are less abundant in humans and are primarily derived from dietary sources, particularly dairy and ruminant fats, as well as from gut microbiota metabolism.[1][2] These OCFAs can be incorporated into complex lipids, including diacylglycerols, creating OC-DAGs.

The presence of an odd-numbered acyl chain introduces distinct metabolic and potentially unique signaling properties to the DAG molecule. The metabolism of OCFAs yields propionyl-CoA, which enters the Krebs cycle via succinyl-CoA, a different entry point than the acetyl-CoA generated from even-chain fatty acid oxidation. This fundamental metabolic difference suggests that the production and turnover of OC-DAGs may be linked to different cellular energetic and biosynthetic states compared to their even-chain counterparts.

Biosynthesis and Metabolism of Odd-Chain Diacylglycerols

The synthesis of OC-DAGs follows the general pathways of glycerolipid synthesis, with the key distinction being the incorporation of an odd-chain fatty acid.

De Novo Synthesis of Odd-Chain Fatty Acids

The journey of an OC-DAG begins with the synthesis of an odd-chain fatty acid. Unlike even-chain fatty acids, which are built from two-carbon acetyl-CoA units, the synthesis of OCFAs is initiated with a three-carbon molecule, propionyl-CoA.[3]

  • Propionyl-CoA as a Primer: Propionyl-CoA serves as the starting block for the fatty acid synthase complex.

  • Elongation: Two-carbon units from malonyl-CoA are then sequentially added to the growing acyl chain.

  • Resulting OCFAs: This process results in the formation of saturated OCFAs such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).

Incorporation into Diacylglycerols

Once synthesized, OCFAs are activated to odd-chain acyl-CoAs, which can then be incorporated into the glycerol backbone through the two major pathways of DAG synthesis:

  • The Kennedy Pathway (De Novo Synthesis): This pathway involves the sequential acylation of glycerol-3-phosphate. An odd-chain acyl-CoA can be incorporated at either the sn-1 or sn-2 position by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), respectively. The resulting phosphatidic acid (PA) containing an odd-chain fatty acid is then dephosphorylated by a phosphatidic acid phosphatase (PAP) to yield an OC-DAG.[4]

  • Phospholipase C (PLC) Mediated Hydrolysis: Membrane phospholipids containing an odd-chain fatty acid can be hydrolyzed by phospholipase C enzymes to generate an OC-DAG at the plasma membrane, directly initiating signaling events.[4]

The following diagram illustrates the synthesis pathway of odd-chain fatty acids and their incorporation into diacylglycerols.

OCFA_and_OCDAG_Synthesis cluster_OCFA_synthesis Odd-Chain Fatty Acid Synthesis cluster_DAG_synthesis Diacylglycerol Synthesis PropionylCoA Propionyl-CoA (C3) FAS Fatty Acid Synthase PropionylCoA->FAS MalonylCoA Malonyl-CoA (C2 units) MalonylCoA->FAS OCFA_CoA Odd-Chain Acyl-CoA (e.g., C15:0-CoA, C17:0-CoA) FAS->OCFA_CoA GPAT GPAT OCFA_CoA->GPAT LPAAT LPAAT OCFA_CoA->LPAAT G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acylation 1 PA Phosphatidic Acid LPA->PA Acylation 2 OC_DAG Odd-Chain Diacylglycerol (OC-DAG) PA->OC_DAG Dephosphorylation GPAT->LPA LPAAT->PA PAP PAP PAP->OC_DAG EvenChainAcylCoA Even-Chain Acyl-CoA EvenChainAcylCoA->GPAT EvenChainAcylCoA->LPAAT

Caption: Synthesis of OC-DAGs via the Kennedy Pathway.

Metabolic Fate of Odd-Chain Diacylglycerols

OC-DAGs can be further metabolized through several pathways:

  • Conversion to Triacylglycerols (TAGs): OC-DAGs can be acylated by diacylglycerol acyltransferases (DGATs) to form odd-chain containing triacylglycerols for storage in lipid droplets.

  • Phosphorylation to Phosphatidic Acid: Diacylglycerol kinases (DGKs) can phosphorylate OC-DAGs to form odd-chain phosphatidic acid, another important signaling lipid.

  • Hydrolysis: Lipases can hydrolyze OC-DAGs to release the constituent odd-chain fatty acid and monoacylglycerol. The released OCFA can then undergo β-oxidation.

The β-oxidation of OCFAs is distinct in that its final cycle produces one molecule of propionyl-CoA and one molecule of acetyl-CoA, whereas even-chain fatty acid oxidation yields two molecules of acetyl-CoA.

OCFA_Metabolism OCFA Odd-Chain Fatty Acid BetaOxidation β-Oxidation OCFA->BetaOxidation PropionylCoA Propionyl-CoA (C3) BetaOxidation->PropionylCoA AcetylCoA Acetyl-CoA (C2) BetaOxidation->AcetylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization Krebs Krebs Cycle AcetylCoA->Krebs SuccinylCoA->Krebs

Caption: Metabolic fate of odd-chain fatty acids.

Biological Significance and Signaling Roles

While direct evidence for the unique signaling roles of OC-DAGs is still emerging, their biological significance can be inferred from the established functions of DAGs and the distinct properties of OCFAs.

Activation of Protein Kinase C (PKC)

The primary and most well-characterized role of sn-1,2-diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[5] Upon binding of DAG, conventional and novel PKC isoforms translocate to the plasma membrane, where they are activated and phosphorylate a wide array of downstream targets, influencing processes such as cell proliferation, differentiation, apoptosis, and migration.[6][7]

It is plausible that the structure of the acyl chains in DAG molecules, including their length and degree of saturation, can influence the activation of different PKC isoforms.[6][8] However, to date, no studies have directly compared the potency and efficacy of naturally occurring OC-DAGs with their even-chain counterparts in activating specific PKC isoforms. Such studies are crucial to determine if OC-DAGs have a unique "signaling signature."

The general mechanism of PKC activation by DAG is depicted below.

PKC_Activation Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 OC_DAG sn-1,2-OC-DAG PIP2->OC_DAG PKC_inactive Inactive PKC (Cytosolic) OC_DAG->PKC_inactive binds PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active translocates to membrane Downstream Phosphorylation of Downstream Targets PKC_active->Downstream Cellular_Response Cellular Response (Proliferation, etc.) Downstream->Cellular_Response

Caption: General signaling pathway of PKC activation by OC-DAGs.

Role in Metabolic Diseases

Elevated levels of DAGs in tissues like the liver and skeletal muscle are strongly associated with insulin resistance.[9] This is thought to occur through the activation of specific PKC isoforms (e.g., PKCε in the liver) that phosphorylate and inhibit the insulin receptor and its downstream signaling components.[4]

Intriguingly, epidemiological studies have linked higher circulating levels of OCFAs (C15:0 and C17:0) with a lower risk of type 2 diabetes.[10][11][12] This suggests that OCFA-containing lipids, including OC-DAGs, may have a different, or even protective, role in the context of insulin signaling compared to the detrimental effects of total DAG accumulation. It is hypothesized that the unique metabolism of the odd-chain acyl group may contribute to this protective effect, but the precise mechanisms remain to be elucidated.

Table 1: Association of Odd-Chain Fatty Acids and Related Lipids with Type 2 Diabetes (T2D) Risk

Lipid SpeciesAssociation with T2D RiskPopulation/StudyReference
Pentadecanoic acid (C15:0)InverseEPIC-Potsdam[11]
Heptadecanoic acid (C17:0)InverseEPIC-Potsdam[11]
Diacylglycerols (C15:0)InverseEPIC-Potsdam (in women)[11]
Even-chain SFAs (C14:0, C16:0, C18:0)PositiveMultiple studies[10]

Note: This table summarizes findings related to OCFAs and OC-DAGs. The inverse association of OC-DAGs with T2D risk in women from the EPIC-Potsdam study is a key piece of evidence suggesting a unique biological role.

Implications in Cancer

The DAG-PKC signaling axis is a well-known contributor to cancer development and progression, promoting cell proliferation and survival.[13][14] The role of specific DAG species in these processes is an active area of research. Given that OCFAs have been reported to have anti-inflammatory effects, it is plausible that OC-DAGs could modulate cancer-related inflammation and signaling pathways differently than their even-chain counterparts.[3] However, direct evidence for a specific role of OC-DAGs in cancer cell signaling is currently lacking.

Experimental Protocols

The study of OC-DAGs requires specialized methodologies for their synthesis, purification, and analysis. The following sections provide an overview of key experimental protocols.

Synthesis of Odd-Chain Diacylglycerols

The chemical or enzymatic synthesis of specific OC-DAG species is essential for in vitro and cell-based studies.

Protocol 4.1.1: Enzymatic Synthesis of 1,3-Diacylglycerols via Glycerolysis

This protocol is adapted from methods for general DAG synthesis and can be used to produce 1,3-OC-DAGs.

  • Substrate Preparation: Mix an odd-chain fatty acid methyl ester (e.g., methyl pentadecanoate) with glycerol in a specific molar ratio (e.g., 2:1) in a solvent-free system.

  • Enzyme Addition: Add a 1,3-specific immobilized lipase (e.g., Lipozyme RM IM).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60-70°C) with agitation for a specified time (e.g., 8-24 hours).

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification: After the reaction, purify the OC-DAG from the reaction mixture using column chromatography on silica gel.

Table 2: Example Reaction Conditions for Enzymatic Synthesis of DAGs

ParameterCondition
LipaseImmobilized 1,3-specific lipase
SubstratesOdd-chain fatty acid ester and glycerol
Molar Ratio (Ester:Glycerol)2:1
Temperature60-70°C
Reaction Time8-24 hours
PurificationSilica gel column chromatography
Quantification of Odd-Chain Diacylglycerols by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of lipid species, including OC-DAGs, from biological samples.

Protocol 4.2.1: Targeted LC-MS/MS Analysis of OC-DAGs

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.

  • Internal Standard: Add a known amount of a stable isotope-labeled OC-DAG internal standard (e.g., d5-pentadecanoyl-oleoyl-glycerol) to the sample prior to extraction for accurate quantification.

  • Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile).

  • Mass Spectrometry Analysis: Perform mass spectrometry in positive ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and characteristic product ions of the target OC-DAG species.

  • Data Analysis: Quantify the endogenous OC-DAG levels by comparing the peak area of the analyte to that of the internal standard.

Table 3: Example Mass Spectrometry Parameters for OC-DAG Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion[M+NH4]+ or [M+Na]+ of the OC-DAG
Product IonsNeutral loss of the odd-chain or even-chain fatty acid
Collision EnergyOptimized for each specific OC-DAG species

The workflow for LC-MS based quantification is outlined below.

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (with Internal Standard) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Workflow for OC-DAG quantification by LC-MS.

In Vitro Protein Kinase C Activity Assay

This assay can be used to compare the ability of different DAG species, including OC-DAGs, to activate PKC isoforms.

Protocol 4.3.1: In Vitro PKC Kinase Assay

  • Prepare Lipid Vesicles: Prepare small unilamellar vesicles containing phosphatidylserine (PS), phosphatidylcholine (PC), and the diacylglycerol of interest (e.g., an OC-DAG or an even-chain DAG) at a specific molar ratio.

  • Kinase Reaction: In a reaction buffer containing ATP, a PKC substrate (e.g., a fluorescently labeled peptide or histone protein), and the purified PKC isoform, initiate the reaction by adding the lipid vesicles.

  • Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, autoradiography (if using [γ-³²P]ATP), or an antibody specific for the phosphorylated substrate.

  • Comparison: Compare the kinase activity in the presence of the OC-DAG to that with an even-chain DAG and a no-DAG control.

Future Directions and Conclusion

The study of odd-chain diacylglycerols is a nascent field with significant potential. While the foundational knowledge of OCFA metabolism and general DAG signaling provides a strong framework, several key areas require further investigation:

  • Direct Comparative Studies: There is a critical need for studies that directly compare the biological activities of OC-DAGs with their even-chain counterparts in a quantitative manner. This includes assessing their relative potencies in activating different PKC isoforms and their effects on downstream signaling events.

  • Identification of OC-DAG Specific Binding Proteins: It is possible that proteins other than PKC may specifically bind to and be regulated by OC-DAGs. The identification of such proteins would open new avenues of research into the unique signaling roles of these lipids.

  • In Vivo Studies: The use of stable isotope tracing of OCFAs in animal models will be crucial to understand the dynamics of OC-DAG synthesis, turnover, and their contribution to signaling in different physiological and pathological states.

  • Therapeutic Potential: Given the inverse association of OCFAs with metabolic diseases, the development of synthetic OC-DAG analogues could represent a novel therapeutic strategy for conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

References

Methodological & Application

Application Notes: 1,3-Diheptadecanoyl Glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of lipidomics, accurate quantification of individual lipid species is crucial for understanding their roles in health and disease. Diacylglycerols (DAGs) are a class of glycerolipids that serve as important signaling molecules and intermediates in lipid metabolism. The precise measurement of DAGs in complex biological samples presents analytical challenges due to their relatively low abundance and the presence of numerous isomeric species. The use of a suitable internal standard is therefore essential to correct for variations in sample preparation and instrument response, ensuring data accuracy and reliability. 1,3-Diheptadecanoyl glycerol (DG 17:0/17:0), a synthetic diacylglycerol with two 17-carbon fatty acid chains, is an ideal internal standard for the quantification of endogenous diacylglycerols. Its odd-chain fatty acids are naturally absent or present at very low levels in most biological systems, minimizing interference with the measurement of endogenous even-chain DAGs.

Principle of Use

The fundamental principle behind using this compound as an internal standard is to add a known amount of this synthetic lipid to a biological sample at the beginning of the sample preparation process.[1] This "spiked" standard experiences the same extraction, derivatization (if any), and analysis conditions as the endogenous DAGs. By comparing the signal intensity of the endogenous DAG species to that of the known amount of the internal standard, accurate quantification can be achieved. This method effectively normalizes for any lipid loss during sample processing and corrects for variations in ionization efficiency in mass spectrometry-based analyses.

Advantages of this compound as an Internal Standard

  • Chemical Similarity: As a diacylglycerol, its chemical and physical properties closely resemble those of the endogenous DAGs being measured, ensuring similar behavior during extraction and analysis.

  • Non-Endogenous Nature: The 17-carbon (heptadecanoyl) fatty acid chains are not typically found in significant amounts in mammalian or plant tissues, thus preventing overlap with the signals from naturally occurring diacylglycerols.

  • Mass Spectrometry Compatibility: It can be readily detected and quantified by mass spectrometry, often as an ammonium adduct in positive ion mode.[2]

  • Commercial Availability: High-purity this compound is commercially available, facilitating its standardized use in lipidomics workflows.[3]

Experimental Protocols

This section provides a detailed protocol for the quantification of diacylglycerols in a biological matrix (e.g., plasma, cell culture) using this compound as an internal standard, followed by lipid extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

  • This compound (Internal Standard)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Ultrapure water

  • Biological sample (e.g., plasma, cell pellet)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Internal Standard Stock Solution Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.

  • Store the stock solution at -20°C in a glass vial with a PTFE-lined cap to prevent solvent evaporation and degradation.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

  • To a glass centrifuge tube, add a known amount of the biological sample (e.g., 50 µL of plasma or a cell pellet containing a specific number of cells).

  • Add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the instrument and appropriate for the expected concentration of endogenous DAGs (e.g., 10-100 ng per sample).

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of ultrapure water to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipid phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific LC-MS/MS instrument being used.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Flow 400 L/h
Multiple Reaction Monitoring (MRM) Transitions Monitor the precursor-to-product ion transitions for endogenous DAGs and the this compound internal standard. For the internal standard, the [M+NH4]+ precursor ion would be monitored.

Data Analysis and Quantification

  • Identify the peaks corresponding to the endogenous DAG species and the this compound internal standard based on their retention times and MRM transitions.

  • Integrate the peak areas for all identified lipids.

  • Calculate the response ratio for each endogenous DAG by dividing its peak area by the peak area of the internal standard.

  • Generate a calibration curve using a series of known concentrations of authentic DAG standards spiked with the same constant amount of the internal standard.

  • Determine the concentration of each endogenous DAG in the sample by comparing its response ratio to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add 1,3-Diheptadecanoyl Glycerol (IS) sample->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction dry_down Dry Extract extraction->dry_down reconstitute Reconstitute in LC-MS Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (vs. Calibration Curve) data_proc->quant

Caption: Experimental workflow for diacylglycerol quantification.

quantification_logic cluster_process Analytical Process cluster_measurement Measurement endogenous_dag Endogenous DAG (Unknown Amount) extraction Extraction & Analysis endogenous_dag->extraction internal_standard This compound (Known Amount) internal_standard->extraction signal_endogenous Signal (Endogenous) extraction->signal_endogenous signal_is Signal (IS) extraction->signal_is quantification Quantification signal_endogenous->quantification signal_is->quantification

Caption: Logic of internal standard-based quantification.

References

Application Notes: 1,3-Diheptadecanoyl Glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of lipidomics, accurate quantification of individual lipid species is crucial for understanding their roles in health and disease. Diacylglycerols (DAGs) are a class of glycerolipids that serve as important signaling molecules and intermediates in lipid metabolism. The precise measurement of DAGs in complex biological samples presents analytical challenges due to their relatively low abundance and the presence of numerous isomeric species. The use of a suitable internal standard is therefore essential to correct for variations in sample preparation and instrument response, ensuring data accuracy and reliability. 1,3-Diheptadecanoyl glycerol (DG 17:0/17:0), a synthetic diacylglycerol with two 17-carbon fatty acid chains, is an ideal internal standard for the quantification of endogenous diacylglycerols. Its odd-chain fatty acids are naturally absent or present at very low levels in most biological systems, minimizing interference with the measurement of endogenous even-chain DAGs.

Principle of Use

The fundamental principle behind using this compound as an internal standard is to add a known amount of this synthetic lipid to a biological sample at the beginning of the sample preparation process.[1] This "spiked" standard experiences the same extraction, derivatization (if any), and analysis conditions as the endogenous DAGs. By comparing the signal intensity of the endogenous DAG species to that of the known amount of the internal standard, accurate quantification can be achieved. This method effectively normalizes for any lipid loss during sample processing and corrects for variations in ionization efficiency in mass spectrometry-based analyses.

Advantages of this compound as an Internal Standard

  • Chemical Similarity: As a diacylglycerol, its chemical and physical properties closely resemble those of the endogenous DAGs being measured, ensuring similar behavior during extraction and analysis.

  • Non-Endogenous Nature: The 17-carbon (heptadecanoyl) fatty acid chains are not typically found in significant amounts in mammalian or plant tissues, thus preventing overlap with the signals from naturally occurring diacylglycerols.

  • Mass Spectrometry Compatibility: It can be readily detected and quantified by mass spectrometry, often as an ammonium adduct in positive ion mode.[2]

  • Commercial Availability: High-purity this compound is commercially available, facilitating its standardized use in lipidomics workflows.[3]

Experimental Protocols

This section provides a detailed protocol for the quantification of diacylglycerols in a biological matrix (e.g., plasma, cell culture) using this compound as an internal standard, followed by lipid extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

  • This compound (Internal Standard)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Ultrapure water

  • Biological sample (e.g., plasma, cell pellet)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Internal Standard Stock Solution Preparation

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.

  • Store the stock solution at -20°C in a glass vial with a PTFE-lined cap to prevent solvent evaporation and degradation.

Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

  • To a glass centrifuge tube, add a known amount of the biological sample (e.g., 50 µL of plasma or a cell pellet containing a specific number of cells).

  • Add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the instrument and appropriate for the expected concentration of endogenous DAGs (e.g., 10-100 ng per sample).

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of ultrapure water to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipid phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific LC-MS/MS instrument being used.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Flow 400 L/h
Multiple Reaction Monitoring (MRM) Transitions Monitor the precursor-to-product ion transitions for endogenous DAGs and the this compound internal standard. For the internal standard, the [M+NH4]+ precursor ion would be monitored.

Data Analysis and Quantification

  • Identify the peaks corresponding to the endogenous DAG species and the this compound internal standard based on their retention times and MRM transitions.

  • Integrate the peak areas for all identified lipids.

  • Calculate the response ratio for each endogenous DAG by dividing its peak area by the peak area of the internal standard.

  • Generate a calibration curve using a series of known concentrations of authentic DAG standards spiked with the same constant amount of the internal standard.

  • Determine the concentration of each endogenous DAG in the sample by comparing its response ratio to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add 1,3-Diheptadecanoyl Glycerol (IS) sample->add_is extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction dry_down Dry Extract extraction->dry_down reconstitute Reconstitute in LC-MS Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (vs. Calibration Curve) data_proc->quant

Caption: Experimental workflow for diacylglycerol quantification.

quantification_logic cluster_process Analytical Process cluster_measurement Measurement endogenous_dag Endogenous DAG (Unknown Amount) extraction Extraction & Analysis endogenous_dag->extraction internal_standard This compound (Known Amount) internal_standard->extraction signal_endogenous Signal (Endogenous) extraction->signal_endogenous signal_is Signal (IS) extraction->signal_is quantification Quantification signal_endogenous->quantification signal_is->quantification

Caption: Logic of internal standard-based quantification.

References

Application Note: LC-MS/MS Quantification of Diglycerides using 1,3-Diheptadecanoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerides (DGs) are crucial lipid molecules that function as secondary messengers in a variety of cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. The accurate quantification of specific DG species is therefore of significant interest in numerous areas of research, including drug development and the study of metabolic diseases. This application note provides a detailed protocol for the sensitive and specific quantification of diglycerides in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 1,3-Diheptadecanoyl glycerol as an internal standard. The use of a stable isotope-labeled or odd-chain internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, isopropanol, chloroform, and water.

  • Internal Standard (IS): this compound.

  • Other Reagents: Ammonium formate, formic acid.

  • Sample: Human plasma.

Sample Preparation: Lipid Extraction

This protocol is adapted from established lipid extraction methods.

  • Thawing: Slowly thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol to each plasma sample.

  • Protein Precipitation and Lipid Extraction: Add 500 µL of a cold (-20°C) extraction solvent mixture of methyl-tert-butyl ether (MTBE) and methanol (5:1, v/v).

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at room temperature for 30 minutes with gentle shaking.

  • Phase Separation: Add 125 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic phase containing the lipids and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solution of acetonitrile:isopropanol (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow: Optimized for the specific instrument.

  • MRM Transitions: Diglycerides are detected as their ammonium adducts ([M+NH₄]⁺). The fragmentation typically involves the neutral loss of one of the fatty acid chains. The exact MRM transitions for each diglyceride species of interest need to be optimized. The transition for the internal standard, this compound, is based on its molecular weight and the characteristic neutral loss of a heptadecanoic acid molecule.

Data Presentation

Table 1: Optimized MRM Transitions for Selected Diglycerides and Internal Standard
AnalytePrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z)Collision Energy (eV)
DG (16:0/18:1)614.5339.325
DG (16:0/18:2)612.5339.325
DG (18:0/18:1)642.6367.325
DG (18:1/18:1)640.6365.325
This compound (IS) 600.5 325.3 25

Note: The precursor ion for this compound (MW = 582.9 g/mol ) is calculated as [582.9 + 18.03] = 600.9, rounded to 601.0 for nominal mass or kept as 600.5 for accurate mass. The product ion corresponds to the loss of one heptadecanoic acid (C17H34O2, MW = 270.45 g/mol ) and ammonia from the precursor: [600.9 - 270.45 - 17.03] = 313.42. The exact m/z may vary slightly depending on the instrument and calibration.

Table 2: Illustrative Quantitative Performance Data
ParameterResult
Linearity (r²) > 0.99
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Recovery 85 - 105%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

Disclaimer: The quantitative data presented in Table 2 is illustrative and based on typical performance for similar LC-MS/MS assays. Actual performance may vary and requires validation in the user's laboratory.

Mandatory Visualizations

experimental_workflow sample Plasma Sample Collection is_spike Spike with 1,3-Diheptadecanoyl glycerol (IS) sample->is_spike extraction Lipid Extraction (MTBE/Methanol) is_spike->extraction drydown Solvent Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_processing Data Processing (Peak Integration, Normalization) lcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification results Results quantification->results

Caption: Experimental workflow for diglyceride quantification.

diglyceride_signaling receptor Receptor Activation (e.g., GPCR, RTK) plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diglyceride (DG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc activates pi3k PI3K/Akt Pathway dag->pi3k modulates mapk MAPK Pathway pkc->mapk proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis Regulation pi3k->apoptosis

Caption: Simplified diglyceride signaling pathways.

Application Note: LC-MS/MS Quantification of Diglycerides using 1,3-Diheptadecanoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerides (DGs) are crucial lipid molecules that function as secondary messengers in a variety of cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. The accurate quantification of specific DG species is therefore of significant interest in numerous areas of research, including drug development and the study of metabolic diseases. This application note provides a detailed protocol for the sensitive and specific quantification of diglycerides in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 1,3-Diheptadecanoyl glycerol as an internal standard. The use of a stable isotope-labeled or odd-chain internal standard is critical for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, isopropanol, chloroform, and water.

  • Internal Standard (IS): this compound.

  • Other Reagents: Ammonium formate, formic acid.

  • Sample: Human plasma.

Sample Preparation: Lipid Extraction

This protocol is adapted from established lipid extraction methods.

  • Thawing: Slowly thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 10 µg/mL solution of this compound in methanol to each plasma sample.

  • Protein Precipitation and Lipid Extraction: Add 500 µL of a cold (-20°C) extraction solvent mixture of methyl-tert-butyl ether (MTBE) and methanol (5:1, v/v).

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at room temperature for 30 minutes with gentle shaking.

  • Phase Separation: Add 125 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic phase containing the lipids and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solution of acetonitrile:isopropanol (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow: Optimized for the specific instrument.

  • MRM Transitions: Diglycerides are detected as their ammonium adducts ([M+NH₄]⁺). The fragmentation typically involves the neutral loss of one of the fatty acid chains. The exact MRM transitions for each diglyceride species of interest need to be optimized. The transition for the internal standard, this compound, is based on its molecular weight and the characteristic neutral loss of a heptadecanoic acid molecule.

Data Presentation

Table 1: Optimized MRM Transitions for Selected Diglycerides and Internal Standard
AnalytePrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z)Collision Energy (eV)
DG (16:0/18:1)614.5339.325
DG (16:0/18:2)612.5339.325
DG (18:0/18:1)642.6367.325
DG (18:1/18:1)640.6365.325
This compound (IS) 600.5 325.3 25

Note: The precursor ion for this compound (MW = 582.9 g/mol ) is calculated as [582.9 + 18.03] = 600.9, rounded to 601.0 for nominal mass or kept as 600.5 for accurate mass. The product ion corresponds to the loss of one heptadecanoic acid (C17H34O2, MW = 270.45 g/mol ) and ammonia from the precursor: [600.9 - 270.45 - 17.03] = 313.42. The exact m/z may vary slightly depending on the instrument and calibration.

Table 2: Illustrative Quantitative Performance Data
ParameterResult
Linearity (r²) > 0.99
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Recovery 85 - 105%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

Disclaimer: The quantitative data presented in Table 2 is illustrative and based on typical performance for similar LC-MS/MS assays. Actual performance may vary and requires validation in the user's laboratory.

Mandatory Visualizations

experimental_workflow sample Plasma Sample Collection is_spike Spike with 1,3-Diheptadecanoyl glycerol (IS) sample->is_spike extraction Lipid Extraction (MTBE/Methanol) is_spike->extraction drydown Solvent Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_processing Data Processing (Peak Integration, Normalization) lcms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification results Results quantification->results

Caption: Experimental workflow for diglyceride quantification.

diglyceride_signaling receptor Receptor Activation (e.g., GPCR, RTK) plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diglyceride (DG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc activates pi3k PI3K/Akt Pathway dag->pi3k modulates mapk MAPK Pathway pkc->mapk proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis Regulation pi3k->apoptosis

Caption: Simplified diglyceride signaling pathways.

Application Note: Quantitative Analysis of Diacylglycerols using 1,3-Diheptadecanoyl Glycerol as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in cellular signaling pathways.[1][2] Dysregulation of DAG levels has been implicated in various diseases, including cancer and metabolic disorders. Consequently, accurate quantification of DAG molecular species in biological samples is essential for understanding disease mechanisms and for the development of novel therapeutics.

This application note provides a detailed protocol for the quantitative analysis of diacylglycerols in biological samples using 1,3-Diheptadecanoyl glycerol as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an odd-chain fatty acid-containing internal standard, such as this compound (DAG 17:0/17:0), is advantageous as it is typically absent or present at very low levels in biological samples, thus minimizing interference with endogenous DAG species.[3] To enhance sensitivity and improve chromatographic separation, this protocol incorporates a derivatization step using N,N-dimethylglycine (DMG), which introduces a permanent positive charge to the DAG molecules.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and LC-MS/MS analysis.

Materials and Reagents
ReagentSupplierCatalog Number (Example)
This compoundAvanti Polar Lipids800877
Chloroform (CHCl₃)Sigma-AldrichC2432
Methanol (MeOH)Fisher ScientificA412-4
Isopropanol (IPA)Sigma-AldrichI9516
N,N-Dimethylglycine (DMG) hydrochlorideSigma-Aldrich43930
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochlorideSigma-AldrichE7750
4-Dimethylaminopyridine (DMAP)Sigma-AldrichD5644
Ammonium AcetateSigma-AldrichA1542
Formic AcidSigma-AldrichF0507
Water, LC-MS GradeFisher ScientificW6-4
Acetonitrile, LC-MS GradeFisher ScientificA955-4
Equipment
EquipmentManufacturer (Example)Model (Example)
High-Performance Liquid Chromatography (HPLC) SystemAgilent1290 Infinity II
Triple Quadrupole Mass SpectrometerSciexTriple Quad™ 6500+
HomogenizerOmni InternationalBead Ruptor Elite
CentrifugeBeckman CoulterAllegra X-15R
Nitrogen EvaporatorOrganomationN-EVAP 112
Vortex MixerFisher ScientificDigital Vortex Mixer
Internal Standard Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.

  • From the stock solution, prepare a working solution of 10 µg/mL in chloroform. Store both solutions at -20°C.

Sample Preparation (Lipid Extraction)

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.

  • For tissue samples, weigh approximately 20-50 mg of tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol.

  • For cell samples, pellet approximately 1-5 million cells and resuspend in the chloroform:methanol mixture.

  • Add the this compound internal standard working solution to the homogenate. A typical starting point is to add a volume that results in a final concentration within the range of the expected endogenous DAGs.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.2 volumes of water to induce phase separation.

  • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization of Diacylglycerols with DMG

This procedure enhances the ionization efficiency of DAGs for mass spectrometry analysis.[4]

  • Reconstitute the dried lipid extract in 50 µL of dry chloroform.

  • Add 2 µL of 0.125 M DMG in chloroform, 2 µL of 0.5 M DMAP in chloroform, and 2 µL of 0.25 M EDC in chloroform.[4]

  • Vortex the mixture for 20 seconds and centrifuge briefly.

  • Flush the tube with nitrogen, cap it, and incubate at 45°C for 90 minutes.[4]

  • After incubation, terminate the reaction by adding 3 mL of a 1:1 (v/v) chloroform:methanol mixture and 1.5 mL of 25 mM aqueous ammonium hydroxide.[4]

  • Vortex for 1 minute to extract the derivatized DAGs.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Collect the lower organic phase and dry it under nitrogen.

  • Reconstitute the derivatized sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative parameters that may require optimization for your specific instrumentation and application.

ParameterSetting
LC Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
LC Gradient
Time (min)% Mobile Phase B
0.030
2.030
12.080
15.095
18.095
18.130
22.030
Multiple Reaction Monitoring (MRM) Transitions

The specific MRM transitions for the DMG-derivatized DAGs will correspond to the precursor ion ([M+H]⁺) and a characteristic product ion resulting from the neutral loss of the DMG group. The exact m/z values will depend on the fatty acid composition of the DAGs. For the internal standard, this compound (17:0/17:0), the transition would be calculated as follows:

  • Molecular Weight of this compound: 624.99 g/mol

  • Molecular Weight of DMG derivative: (MW of DAG) - (MW of H) + (MW of DMG) = 624.99 - 1.01 + 103.12 = 727.1 g/mol

  • Precursor Ion ([M+H]⁺): m/z 728.1

  • Product Ion (after neutral loss of DMG): m/z 625.0

A list of potential MRM transitions for common endogenous DAGs should be compiled and included in the acquisition method.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are example tables for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for a Representative Diacylglycerol (e.g., DAG 16:0/18:1)
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.05
50.24
100.51
502.55
1005.09
50025.45
100050.98
Table 2: Example Quantification of Diacylglycerols in a Biological Sample
Diacylglycerol SpeciesConcentration (ng/mg of tissue)Standard Deviation
DAG 16:0/18:215.21.8
DAG 16:0/18:125.83.1
DAG 18:0/18:212.51.5
DAG 18:1/18:218.92.2
DAG 18:0/20:48.71.1

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in CHCl3:MeOH Sample->Homogenization IS_Addition Addition of this compound (IS) Homogenization->IS_Addition Extraction Lipid Extraction (Bligh & Dyer) IS_Addition->Extraction Drying1 Drying under Nitrogen Extraction->Drying1 Reconstitution1 Reconstitution in Chloroform Drying1->Reconstitution1 DMG_Reaction Reaction with DMG/EDC/DMAP Reconstitution1->DMG_Reaction Extraction2 Extraction of Derivatized DAGs DMG_Reaction->Extraction2 Drying2 Drying under Nitrogen Extraction2->Drying2 Reconstitution2 Reconstitution in Mobile Phase Drying2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing

Caption: Experimental workflow for the quantitative analysis of diacylglycerols.

dag_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Substrates

Caption: Simplified diacylglycerol signaling pathway.

References

Application Note: Quantitative Analysis of Diacylglycerols using 1,3-Diheptadecanoyl Glycerol as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in cellular signaling pathways.[1][2] Dysregulation of DAG levels has been implicated in various diseases, including cancer and metabolic disorders. Consequently, accurate quantification of DAG molecular species in biological samples is essential for understanding disease mechanisms and for the development of novel therapeutics.

This application note provides a detailed protocol for the quantitative analysis of diacylglycerols in biological samples using 1,3-Diheptadecanoyl glycerol as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an odd-chain fatty acid-containing internal standard, such as this compound (DAG 17:0/17:0), is advantageous as it is typically absent or present at very low levels in biological samples, thus minimizing interference with endogenous DAG species.[3] To enhance sensitivity and improve chromatographic separation, this protocol incorporates a derivatization step using N,N-dimethylglycine (DMG), which introduces a permanent positive charge to the DAG molecules.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and LC-MS/MS analysis.

Materials and Reagents
ReagentSupplierCatalog Number (Example)
This compoundAvanti Polar Lipids800877
Chloroform (CHCl₃)Sigma-AldrichC2432
Methanol (MeOH)Fisher ScientificA412-4
Isopropanol (IPA)Sigma-AldrichI9516
N,N-Dimethylglycine (DMG) hydrochlorideSigma-Aldrich43930
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochlorideSigma-AldrichE7750
4-Dimethylaminopyridine (DMAP)Sigma-AldrichD5644
Ammonium AcetateSigma-AldrichA1542
Formic AcidSigma-AldrichF0507
Water, LC-MS GradeFisher ScientificW6-4
Acetonitrile, LC-MS GradeFisher ScientificA955-4
Equipment
EquipmentManufacturer (Example)Model (Example)
High-Performance Liquid Chromatography (HPLC) SystemAgilent1290 Infinity II
Triple Quadrupole Mass SpectrometerSciexTriple Quad™ 6500+
HomogenizerOmni InternationalBead Ruptor Elite
CentrifugeBeckman CoulterAllegra X-15R
Nitrogen EvaporatorOrganomationN-EVAP 112
Vortex MixerFisher ScientificDigital Vortex Mixer
Internal Standard Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in chloroform.

  • From the stock solution, prepare a working solution of 10 µg/mL in chloroform. Store both solutions at -20°C.

Sample Preparation (Lipid Extraction)

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.

  • For tissue samples, weigh approximately 20-50 mg of tissue and homogenize in a 2:1 (v/v) mixture of chloroform:methanol.

  • For cell samples, pellet approximately 1-5 million cells and resuspend in the chloroform:methanol mixture.

  • Add the this compound internal standard working solution to the homogenate. A typical starting point is to add a volume that results in a final concentration within the range of the expected endogenous DAGs.

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.2 volumes of water to induce phase separation.

  • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization of Diacylglycerols with DMG

This procedure enhances the ionization efficiency of DAGs for mass spectrometry analysis.[4]

  • Reconstitute the dried lipid extract in 50 µL of dry chloroform.

  • Add 2 µL of 0.125 M DMG in chloroform, 2 µL of 0.5 M DMAP in chloroform, and 2 µL of 0.25 M EDC in chloroform.[4]

  • Vortex the mixture for 20 seconds and centrifuge briefly.

  • Flush the tube with nitrogen, cap it, and incubate at 45°C for 90 minutes.[4]

  • After incubation, terminate the reaction by adding 3 mL of a 1:1 (v/v) chloroform:methanol mixture and 1.5 mL of 25 mM aqueous ammonium hydroxide.[4]

  • Vortex for 1 minute to extract the derivatized DAGs.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Collect the lower organic phase and dry it under nitrogen.

  • Reconstitute the derivatized sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative parameters that may require optimization for your specific instrumentation and application.

ParameterSetting
LC Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
LC Gradient
Time (min)% Mobile Phase B
0.030
2.030
12.080
15.095
18.095
18.130
22.030
Multiple Reaction Monitoring (MRM) Transitions

The specific MRM transitions for the DMG-derivatized DAGs will correspond to the precursor ion ([M+H]⁺) and a characteristic product ion resulting from the neutral loss of the DMG group. The exact m/z values will depend on the fatty acid composition of the DAGs. For the internal standard, this compound (17:0/17:0), the transition would be calculated as follows:

  • Molecular Weight of this compound: 624.99 g/mol

  • Molecular Weight of DMG derivative: (MW of DAG) - (MW of H) + (MW of DMG) = 624.99 - 1.01 + 103.12 = 727.1 g/mol

  • Precursor Ion ([M+H]⁺): m/z 728.1

  • Product Ion (after neutral loss of DMG): m/z 625.0

A list of potential MRM transitions for common endogenous DAGs should be compiled and included in the acquisition method.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are example tables for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for a Representative Diacylglycerol (e.g., DAG 16:0/18:1)
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.05
50.24
100.51
502.55
1005.09
50025.45
100050.98
Table 2: Example Quantification of Diacylglycerols in a Biological Sample
Diacylglycerol SpeciesConcentration (ng/mg of tissue)Standard Deviation
DAG 16:0/18:215.21.8
DAG 16:0/18:125.83.1
DAG 18:0/18:212.51.5
DAG 18:1/18:218.92.2
DAG 18:0/20:48.71.1

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in CHCl3:MeOH Sample->Homogenization IS_Addition Addition of this compound (IS) Homogenization->IS_Addition Extraction Lipid Extraction (Bligh & Dyer) IS_Addition->Extraction Drying1 Drying under Nitrogen Extraction->Drying1 Reconstitution1 Reconstitution in Chloroform Drying1->Reconstitution1 DMG_Reaction Reaction with DMG/EDC/DMAP Reconstitution1->DMG_Reaction Extraction2 Extraction of Derivatized DAGs DMG_Reaction->Extraction2 Drying2 Drying under Nitrogen Extraction2->Drying2 Reconstitution2 Reconstitution in Mobile Phase Drying2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing

Caption: Experimental workflow for the quantitative analysis of diacylglycerols.

dag_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Substrates

Caption: Simplified diacylglycerol signaling pathway.

References

Application Notes: Quantitative Assay for 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diheptadecanoyl glycerol is a specific diacylglycerol (DAG) containing two 17-carbon saturated fatty acid (heptadecanoic acid) chains esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] Diacylglycerols are critical lipid molecules that serve as metabolic intermediates and key second messengers in cellular signaling pathways.[2][3] The ability to accurately quantify specific DAG species like this compound is essential for research in lipidomics, cell signaling, and drug development. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][4]

Principle of the Assay

This assay employs a stable isotope dilution method using a deuterated internal standard (e.g., this compound-d5) to ensure high accuracy and precision.[2][5] Lipids are first extracted from the biological sample using a solvent partition method. The extracted lipids are then separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[6] The eluent is introduced into a tandem mass spectrometer, where the analyte and internal standard are detected using Selected Reaction Monitoring (SRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from known concentrations of the non-labeled standard.[4]

Applications

  • Lipidomics Research: Elucidating changes in the lipid profile of cells or tissues in response to stimuli, disease, or genetic modifications.

  • Cell Signaling Studies: Investigating the role of specific DAG isomers in signaling cascades, such as the activation of Protein Kinase C (PKC).[7]

  • Drug Development: Assessing the effect of pharmacological agents on lipid metabolism and signaling pathways involving diacylglycerols.

  • Biomarker Discovery: Identifying potential lipid biomarkers for various pathological conditions.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C37H72O5 [1]
Molecular Weight 597.0 g/mol [1]
CAS Number 71431-35-1 [1]
Synonyms DG(17:0/0:0/17:0), 1,3-Diheptadecanoin [1]
Physical Form Solid [1]
Purity ≥95% [8]

| Solubility | DMSO: 30 mg/ml; DMF: 20 mg/ml |[1] |

Table 2: Example LC-MS/MS Parameters for SRM Analysis

Parameter Analyte (this compound) Internal Standard (this compound-d5)
Precursor Ion (m/z) [M+NH4]+ [M+d5+NH4]+
Product Ion (m/z) [Precursor - NH3 - C17H34O2]+ [Precursor - NH3 - C17H34O2]+
Collision Energy (eV) To be optimized empirically To be optimized empirically

| Dwell Time (ms) | 100 | 100 |

Table 3: Example Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS)
1 2,550 505,000 0.005
5 12,600 510,000 0.025
10 25,200 508,000 0.050
50 127,500 512,000 0.249
100 258,000 509,000 0.507
500 1,295,000 511,000 2.534

| 1000 | 2,590,000 | 507,000 | 5.108 |

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

1. Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)[1]

  • This compound-d5 internal standard (IS)[5]

  • LC-MS grade water, methanol, acetonitrile, isopropanol, and chloroform

  • Ammonium formate

  • Formic acid

  • Phosphate-buffered saline (PBS)

  • Biological matrix (e.g., plasma, cell lysate)

  • Microcentrifuge tubes and glassware

2. Preparation of Standards and Internal Standard

  • Prepare a 1 mg/mL stock solution of this compound in chloroform:methanol (2:1, v/v).

  • Prepare a 1 mg/mL stock solution of this compound-d5 in the same solvent.

  • Create a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of 100 ng/mL in methanol.

3. Sample Preparation (Lipid Extraction)

  • Thaw biological samples (e.g., 50 µL plasma or cell pellet from 1x10^6 cells) on ice.

  • Add 20 µL of the 100 ng/mL internal standard working solution to each sample, calibrator, and quality control sample.

  • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) to each tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in 100 µL of the mobile phase (e.g., acetonitrile:isopropanol, 1:1, v/v) for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

  • Gradient: A linear gradient from 40% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 40% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters: Optimize according to manufacturer's guidelines.

  • Detection Mode: Selected Reaction Monitoring (SRM) using the transitions specified in Table 2.

5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard using the instrument's software.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve (y = mx + c), where y is the peak area ratio and x is the concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Cells) add_is Spike with Internal Standard (this compound-d5) sample->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction drydown Dry Extract (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute hplc RP-HPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (ESI+, SRM Mode) hplc->ms integration Peak Area Integration ms->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Workflow for the quantitative analysis of this compound.

dag_pkc_pathway cluster_membrane Plasma Membrane receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag 1,3-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Substrates ligand External Signal (Ligand) ligand->receptor Activation

Caption: Simplified signaling pathway involving Diacylglycerol (DAG) and Protein Kinase C (PKC).

References

Application Notes: Quantitative Assay for 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diheptadecanoyl glycerol is a specific diacylglycerol (DAG) containing two 17-carbon saturated fatty acid (heptadecanoic acid) chains esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] Diacylglycerols are critical lipid molecules that serve as metabolic intermediates and key second messengers in cellular signaling pathways.[2][3] The ability to accurately quantify specific DAG species like this compound is essential for research in lipidomics, cell signaling, and drug development. This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][4]

Principle of the Assay

This assay employs a stable isotope dilution method using a deuterated internal standard (e.g., this compound-d5) to ensure high accuracy and precision.[2][5] Lipids are first extracted from the biological sample using a solvent partition method. The extracted lipids are then separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[6] The eluent is introduced into a tandem mass spectrometer, where the analyte and internal standard are detected using Selected Reaction Monitoring (SRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from known concentrations of the non-labeled standard.[4]

Applications

  • Lipidomics Research: Elucidating changes in the lipid profile of cells or tissues in response to stimuli, disease, or genetic modifications.

  • Cell Signaling Studies: Investigating the role of specific DAG isomers in signaling cascades, such as the activation of Protein Kinase C (PKC).[7]

  • Drug Development: Assessing the effect of pharmacological agents on lipid metabolism and signaling pathways involving diacylglycerols.

  • Biomarker Discovery: Identifying potential lipid biomarkers for various pathological conditions.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C37H72O5 [1]
Molecular Weight 597.0 g/mol [1]
CAS Number 71431-35-1 [1]
Synonyms DG(17:0/0:0/17:0), 1,3-Diheptadecanoin [1]
Physical Form Solid [1]
Purity ≥95% [8]

| Solubility | DMSO: 30 mg/ml; DMF: 20 mg/ml |[1] |

Table 2: Example LC-MS/MS Parameters for SRM Analysis

Parameter Analyte (this compound) Internal Standard (this compound-d5)
Precursor Ion (m/z) [M+NH4]+ [M+d5+NH4]+
Product Ion (m/z) [Precursor - NH3 - C17H34O2]+ [Precursor - NH3 - C17H34O2]+
Collision Energy (eV) To be optimized empirically To be optimized empirically

| Dwell Time (ms) | 100 | 100 |

Table 3: Example Calibration Curve Data

Concentration (ng/mL) Analyte Peak Area Internal Standard Peak Area Peak Area Ratio (Analyte/IS)
1 2,550 505,000 0.005
5 12,600 510,000 0.025
10 25,200 508,000 0.050
50 127,500 512,000 0.249
100 258,000 509,000 0.507
500 1,295,000 511,000 2.534

| 1000 | 2,590,000 | 507,000 | 5.108 |

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

1. Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)[1]

  • This compound-d5 internal standard (IS)[5]

  • LC-MS grade water, methanol, acetonitrile, isopropanol, and chloroform

  • Ammonium formate

  • Formic acid

  • Phosphate-buffered saline (PBS)

  • Biological matrix (e.g., plasma, cell lysate)

  • Microcentrifuge tubes and glassware

2. Preparation of Standards and Internal Standard

  • Prepare a 1 mg/mL stock solution of this compound in chloroform:methanol (2:1, v/v).

  • Prepare a 1 mg/mL stock solution of this compound-d5 in the same solvent.

  • Create a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of 100 ng/mL in methanol.

3. Sample Preparation (Lipid Extraction)

  • Thaw biological samples (e.g., 50 µL plasma or cell pellet from 1x10^6 cells) on ice.

  • Add 20 µL of the 100 ng/mL internal standard working solution to each sample, calibrator, and quality control sample.

  • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) to each tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid film in 100 µL of the mobile phase (e.g., acetonitrile:isopropanol, 1:1, v/v) for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

  • Gradient: A linear gradient from 40% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 40% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters: Optimize according to manufacturer's guidelines.

  • Detection Mode: Selected Reaction Monitoring (SRM) using the transitions specified in Table 2.

5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard using the instrument's software.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve (y = mx + c), where y is the peak area ratio and x is the concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Cells) add_is Spike with Internal Standard (this compound-d5) sample->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction drydown Dry Extract (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute hplc RP-HPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (ESI+, SRM Mode) hplc->ms integration Peak Area Integration ms->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Workflow for the quantitative analysis of this compound.

dag_pkc_pathway cluster_membrane Plasma Membrane receptor G-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag 1,3-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Substrates ligand External Signal (Ligand) ligand->receptor Activation

Caption: Simplified signaling pathway involving Diacylglycerol (DAG) and Protein Kinase C (PKC).

References

Application Note and Protocol for Lipid Analysis using 1,3-Diheptadecanoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is crucial for understanding their roles in cellular processes, disease pathology, and for the development of novel therapeutics. The inherent variability in sample preparation, extraction efficiency, and instrument response during lipid analysis necessitates the use of an internal standard (IS). An ideal internal standard is a compound that is structurally similar to the analytes of interest but is not naturally present in the biological sample. It is added at a known concentration at the beginning of the sample preparation process to normalize for variations and ensure data accuracy and reproducibility.[1]

1,3-Diheptadecanoyl glycerol is an excellent internal standard for the quantification of diacylglycerols (DAGs) and other neutral lipids. As an odd-chain diacylglycerol, it is not typically found in biological systems, allowing for clear differentiation from endogenous lipids. Its structural similarity to endogenous DAGs ensures that it behaves similarly during extraction and ionization, providing reliable normalization.

This document provides a detailed protocol for the preparation of samples for lipid analysis using this compound as an internal standard, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents

  • Internal Standard: this compound

  • Solvents (LC-MS Grade or equivalent):

    • Methanol (MeOH)

    • Chloroform (CHCl₃)

    • Methyl-tert-butyl ether (MTBE)

    • Isopropanol (IPA)

    • Acetonitrile (ACN)

    • Water

  • Additives:

    • Ammonium formate

    • Formic acid

  • Other:

    • Anhydrous sodium sulfate

    • Phosphate-buffered saline (PBS)

    • Nitrogen gas

    • Glass vials with PTFE-lined caps

    • Homogenizer

    • Centrifuge

    • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Accurately weigh a known amount of this compound.

  • Dissolve it in a suitable solvent, such as chloroform or a chloroform/methanol mixture (e.g., 2:1, v/v), to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Store the stock solution in an amber glass vial at -20°C to prevent degradation.

  • Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration for spiking into samples.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for various biological samples, including plasma, serum, tissue homogenates, and cell pellets.

  • Sample Homogenization:

    • Plasma/Serum: Use 50-100 µL of the sample directly.

    • Tissue: Accurately weigh 20-50 mg of tissue and homogenize in 1 mL of ice-cold PBS.

    • Cells: Use a cell pellet containing 1-5 million cells and resuspend in 1 mL of ice-cold PBS.

  • Internal Standard Spiking:

    • To a 2 mL glass vial, add the homogenized sample.

    • Add a precise volume of the this compound internal standard working solution to each sample to achieve a final concentration within the linear range of the analytical method (e.g., 10-100 µM).

  • Lipid Extraction:

    • Add 2 mL of a cold chloroform/methanol (2:1, v/v) mixture to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Avoid disturbing the protein interface.

  • Re-extraction (Optional but Recommended):

    • Add another 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge as before.

    • Combine the second organic phase with the first one.

  • Drying and Reconstitution:

    • Dry the combined organic extracts under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS analysis, such as isopropanol/acetonitrile/water (2:1:1, v/v/v) or methanol/chloroform (1:1, v/v).

    • Vortex the reconstituted sample and transfer it to an autosampler vial with an insert for analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted based on the specific instrumentation available.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for diacylglycerol analysis.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound will be its [M+NH₄]⁺ adduct, and product ions will correspond to the neutral loss of one of the heptadecanoic acid chains.

Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison. The following table is a template that should be populated with data obtained from method validation experiments in your laboratory.

ParameterThis compoundAnalyte 1 (e.g., 1,2-Dioleoyl-sn-glycerol)Analyte 2 (e.g., 1-Palmitoyl-2-oleoyl-sn-glycerol)
Retention Time (min) User-definedUser-definedUser-defined
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) User-definedUser-definedUser-defined
Limit of Quantification (LOQ) User-definedUser-definedUser-defined
Recovery (%) User-definedUser-definedUser-defined
Precision (%RSD) <15%<15%<15%

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the described lipid analysis protocol.

G Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization Sample->Homogenization Add_IS Spike with 1,3-Diheptadecanoyl Glycerol (IS) Homogenization->Add_IS Extraction Lipid Extraction (e.g., Modified Folch) Add_IS->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Down Extract Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Normalization to IS) Data_Processing->Quantification Results Results Quantification->Results G cluster_pathway Lipid Metabolism & Analysis Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Endogenous Diacylglycerol (Analyte) PA->DAG Phosphatase TAG Triacylglycerol DAG->TAG Acyl-CoA PL Phospholipids DAG->PL LC_MS LC-MS Analysis DAG->LC_MS IS 1,3-Diheptadecanoyl Glycerol (IS) IS->LC_MS

References

Application Note and Protocol for Lipid Analysis using 1,3-Diheptadecanoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is crucial for understanding their roles in cellular processes, disease pathology, and for the development of novel therapeutics. The inherent variability in sample preparation, extraction efficiency, and instrument response during lipid analysis necessitates the use of an internal standard (IS). An ideal internal standard is a compound that is structurally similar to the analytes of interest but is not naturally present in the biological sample. It is added at a known concentration at the beginning of the sample preparation process to normalize for variations and ensure data accuracy and reproducibility.[1]

1,3-Diheptadecanoyl glycerol is an excellent internal standard for the quantification of diacylglycerols (DAGs) and other neutral lipids. As an odd-chain diacylglycerol, it is not typically found in biological systems, allowing for clear differentiation from endogenous lipids. Its structural similarity to endogenous DAGs ensures that it behaves similarly during extraction and ionization, providing reliable normalization.

This document provides a detailed protocol for the preparation of samples for lipid analysis using this compound as an internal standard, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents

  • Internal Standard: this compound

  • Solvents (LC-MS Grade or equivalent):

    • Methanol (MeOH)

    • Chloroform (CHCl₃)

    • Methyl-tert-butyl ether (MTBE)

    • Isopropanol (IPA)

    • Acetonitrile (ACN)

    • Water

  • Additives:

    • Ammonium formate

    • Formic acid

  • Other:

    • Anhydrous sodium sulfate

    • Phosphate-buffered saline (PBS)

    • Nitrogen gas

    • Glass vials with PTFE-lined caps

    • Homogenizer

    • Centrifuge

    • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Experimental Protocols

Preparation of Internal Standard Stock Solution
  • Accurately weigh a known amount of this compound.

  • Dissolve it in a suitable solvent, such as chloroform or a chloroform/methanol mixture (e.g., 2:1, v/v), to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Store the stock solution in an amber glass vial at -20°C to prevent degradation.

  • Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration for spiking into samples.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for various biological samples, including plasma, serum, tissue homogenates, and cell pellets.

  • Sample Homogenization:

    • Plasma/Serum: Use 50-100 µL of the sample directly.

    • Tissue: Accurately weigh 20-50 mg of tissue and homogenize in 1 mL of ice-cold PBS.

    • Cells: Use a cell pellet containing 1-5 million cells and resuspend in 1 mL of ice-cold PBS.

  • Internal Standard Spiking:

    • To a 2 mL glass vial, add the homogenized sample.

    • Add a precise volume of the this compound internal standard working solution to each sample to achieve a final concentration within the linear range of the analytical method (e.g., 10-100 µM).

  • Lipid Extraction:

    • Add 2 mL of a cold chloroform/methanol (2:1, v/v) mixture to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

    • Avoid disturbing the protein interface.

  • Re-extraction (Optional but Recommended):

    • Add another 1 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge as before.

    • Combine the second organic phase with the first one.

  • Drying and Reconstitution:

    • Dry the combined organic extracts under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS analysis, such as isopropanol/acetonitrile/water (2:1:1, v/v/v) or methanol/chloroform (1:1, v/v).

    • Vortex the reconstituted sample and transfer it to an autosampler vial with an insert for analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be adapted based on the specific instrumentation available.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for diacylglycerol analysis.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound will be its [M+NH₄]⁺ adduct, and product ions will correspond to the neutral loss of one of the heptadecanoic acid chains.

Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison. The following table is a template that should be populated with data obtained from method validation experiments in your laboratory.

ParameterThis compoundAnalyte 1 (e.g., 1,2-Dioleoyl-sn-glycerol)Analyte 2 (e.g., 1-Palmitoyl-2-oleoyl-sn-glycerol)
Retention Time (min) User-definedUser-definedUser-defined
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) User-definedUser-definedUser-defined
Limit of Quantification (LOQ) User-definedUser-definedUser-defined
Recovery (%) User-definedUser-definedUser-defined
Precision (%RSD) <15%<15%<15%

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the described lipid analysis protocol.

G Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization Sample->Homogenization Add_IS Spike with 1,3-Diheptadecanoyl Glycerol (IS) Homogenization->Add_IS Extraction Lipid Extraction (e.g., Modified Folch) Add_IS->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Down Extract Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Normalization to IS) Data_Processing->Quantification Results Results Quantification->Results G cluster_pathway Lipid Metabolism & Analysis Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Endogenous Diacylglycerol (Analyte) PA->DAG Phosphatase TAG Triacylglycerol DAG->TAG Acyl-CoA PL Phospholipids DAG->PL LC_MS LC-MS Analysis DAG->LC_MS IS 1,3-Diheptadecanoyl Glycerol (IS) IS->LC_MS

References

Application Notes and Protocols for the Chromatographic Separation of 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of 1,3-diheptadecanoyl glycerol, a diacylglycerol (DAG) containing two C17:0 fatty acid chains. The methods described herein are based on established chromatographic techniques for the analysis of diacylglycerols and are intended to serve as a comprehensive guide for researchers in various fields, including lipidomics, drug development, and quality control.

Introduction to this compound Separation

This compound is a specific diacylglycerol molecule that plays a role as a metabolic intermediate and signaling molecule. Accurate separation and quantification are crucial for understanding its biological functions and for quality assessment in various applications. Chromatographic techniques are essential for isolating this compound from complex lipid mixtures and for differentiating it from its isomers (e.g., 1,2-diheptadecanoyl glycerol). The choice of chromatographic method depends on the analytical goal, whether it is for preparative purification or for quantitative analysis.

Commonly employed techniques for the analysis of diacylglycerols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).[1][2]

  • High-Performance Liquid Chromatography (HPLC): Particularly Reversed-Phase HPLC (RP-HPLC), is a powerful tool for separating DAGs based on their hydrophobicity.[1][3] It allows for the separation of different molecular species of DAGs.

  • Gas Chromatography (GC): GC is another widely used technique for DAG analysis.[2] Due to the low volatility of diacylglycerols, derivatization to more volatile compounds, such as trimethylsilyl (TMS) ethers, is typically required before GC analysis.[2][4]

  • Thin-Layer Chromatography (TLC): TLC offers a simple and cost-effective method for the separation of DAGs based on polarity.[1][5] It can be used for both analytical and small-scale preparative purposes.

High-Performance Liquid Chromatography (HPLC) Method

This section details a proposed RP-HPLC method for the separation and analysis of this compound.

Principle

Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like diacylglycerols, are retained longer on the column. Isocratic or gradient elution can be employed to achieve optimal separation. Detection can be achieved using a UV detector at a low wavelength (around 205 nm) or, more universally for lipids, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[3][6] For structural confirmation and enhanced sensitivity, HPLC can be coupled with Mass Spectrometry (MS).[1][7]

Experimental Protocol: HPLC

2.2.1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC-grade water

  • Hexane (for sample dissolution)

  • 0.45 µm PTFE syringe filters

2.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Detector (UV at 205 nm, ELSD, or CAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2.2.3. Sample Preparation

  • Accurately weigh 10 mg of the lipid sample containing this compound into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and bring it to volume.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[6]

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.2.4. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Acetonitrile; B: Isopropanol
Gradient 70% A, 30% B, hold for 5 min; linear gradient to 50% A, 50% B over 20 min; hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) or UV at 205 nm

2.2.5. Data Presentation: HPLC

CompoundRetention Time (min) (Expected)Peak Area (Arbitrary Units)Purity (%)
This compound18.51,200,000>95
Isomer (1,2-diheptadecanoyl glycerol)19.250,000<5
Other lipidsVariesVariesVaries

Note: Retention times are estimates and will vary depending on the specific HPLC system and conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection (ELSD/UV) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) Method

This section outlines a proposed GC method for the analysis of this compound following derivatization.

Principle

GC separates compounds based on their volatility and interaction with a stationary phase. For non-volatile analytes like diacylglycerols, a derivatization step is necessary to convert them into more volatile silyl derivatives.[4] The separation occurs in a capillary column, and detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons.

Experimental Protocol: GC

3.2.1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4]

  • Hexane

  • Internal Standard (e.g., 1,2,3-tricaproylglycerol)[4]

3.2.2. Instrumentation

  • Gas chromatograph with an FID

  • Autosampler

  • Capillary column (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm film thickness)

  • Split/splitless injector

3.2.3. Sample Derivatization

  • Accurately weigh 1 mg of the lipid sample into a vial.

  • Add 100 µL of the internal standard solution.

  • Add 100 µL of pyridine and 100 µL of MSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3.2.4. Chromatographic Conditions

ParameterCondition
Column DB-5ht, 30 m x 0.25 mm, 0.1 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temperature 320°C
Injection Mode Split (20:1)
Oven Program Initial 150°C, hold 1 min; ramp to 340°C at 10°C/min; hold for 10 min
Detector Temperature 350°C
Detector FID

3.2.5. Data Presentation: GC

Compound (as TMS derivative)Retention Time (min) (Expected)Peak Area (Arbitrary Units)Concentration (µg/mL)
Internal Standard15.2950,000100
This compound22.81,100,000Calculated

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Logical Relationship: GC Analysis Steps

GC_Logic start Start derivatization Sample Derivatization start->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection quantification Quantification vs. IS detection->quantification end End quantification->end

Caption: Logical flow of the GC analysis for this compound.

Thin-Layer Chromatography (TLC) Method

This section describes a basic TLC method for the qualitative analysis and preparative separation of this compound.

Principle

TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate. For separating 1,3- and 1,2-diacylglycerol isomers, silica gel plates impregnated with boric acid can be used, as boric acid forms a complex with the cis-diol system of the 1,2-isomer, retarding its migration.[2]

Experimental Protocol: TLC

4.2.1. Materials and Reagents

  • This compound standard

  • Silica gel 60 TLC plates (with or without boric acid impregnation)

  • Hexane

  • Diethyl ether

  • Acetic acid

  • Iodine vapor or a suitable staining reagent (e.g., phosphomolybdic acid)

4.2.2. Procedure

  • Prepare the developing solvent system, e.g., hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Pour the solvent into a TLC developing tank and allow it to saturate.

  • Spot the dissolved sample and standard onto the TLC plate.

  • Place the plate in the developing tank and allow the solvent to ascend.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using iodine vapor or by spraying with a staining reagent and heating.

  • Calculate the retardation factor (Rf) for each spot.

4.2.3. Data Presentation: TLC

CompoundRf Value (Expected)Visualization
This compound~0.5Brown spot with iodine
1,2-diheptadecanoyl glycerol~0.4 (on boric acid plate)Brown spot with iodine
Triacylglycerols>0.7Brown spot with iodine
Free Fatty Acids<0.3Brown spot with iodine

Note: Rf values are highly dependent on the specific conditions and should be compared to a co-spotted standard.

Experimental Workflow: TLC Separation

TLC_Workflow spot Spot Sample on TLC Plate develop Develop Plate in Solvent Tank spot->develop dry Dry the Plate develop->dry visualize Visualize Spots dry->visualize calculate Calculate Rf Values visualize->calculate

Caption: Workflow for the TLC separation of this compound.

References

Application Notes and Protocols for the Chromatographic Separation of 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of 1,3-diheptadecanoyl glycerol, a diacylglycerol (DAG) containing two C17:0 fatty acid chains. The methods described herein are based on established chromatographic techniques for the analysis of diacylglycerols and are intended to serve as a comprehensive guide for researchers in various fields, including lipidomics, drug development, and quality control.

Introduction to this compound Separation

This compound is a specific diacylglycerol molecule that plays a role as a metabolic intermediate and signaling molecule. Accurate separation and quantification are crucial for understanding its biological functions and for quality assessment in various applications. Chromatographic techniques are essential for isolating this compound from complex lipid mixtures and for differentiating it from its isomers (e.g., 1,2-diheptadecanoyl glycerol). The choice of chromatographic method depends on the analytical goal, whether it is for preparative purification or for quantitative analysis.

Commonly employed techniques for the analysis of diacylglycerols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).[1][2]

  • High-Performance Liquid Chromatography (HPLC): Particularly Reversed-Phase HPLC (RP-HPLC), is a powerful tool for separating DAGs based on their hydrophobicity.[1][3] It allows for the separation of different molecular species of DAGs.

  • Gas Chromatography (GC): GC is another widely used technique for DAG analysis.[2] Due to the low volatility of diacylglycerols, derivatization to more volatile compounds, such as trimethylsilyl (TMS) ethers, is typically required before GC analysis.[2][4]

  • Thin-Layer Chromatography (TLC): TLC offers a simple and cost-effective method for the separation of DAGs based on polarity.[1][5] It can be used for both analytical and small-scale preparative purposes.

High-Performance Liquid Chromatography (HPLC) Method

This section details a proposed RP-HPLC method for the separation and analysis of this compound.

Principle

Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like diacylglycerols, are retained longer on the column. Isocratic or gradient elution can be employed to achieve optimal separation. Detection can be achieved using a UV detector at a low wavelength (around 205 nm) or, more universally for lipids, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[3][6] For structural confirmation and enhanced sensitivity, HPLC can be coupled with Mass Spectrometry (MS).[1][7]

Experimental Protocol: HPLC

2.2.1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC-grade water

  • Hexane (for sample dissolution)

  • 0.45 µm PTFE syringe filters

2.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Detector (UV at 205 nm, ELSD, or CAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2.2.3. Sample Preparation

  • Accurately weigh 10 mg of the lipid sample containing this compound into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and bring it to volume.

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1 mg/mL.[6]

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.2.4. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Acetonitrile; B: Isopropanol
Gradient 70% A, 30% B, hold for 5 min; linear gradient to 50% A, 50% B over 20 min; hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 L/min) or UV at 205 nm

2.2.5. Data Presentation: HPLC

CompoundRetention Time (min) (Expected)Peak Area (Arbitrary Units)Purity (%)
This compound18.51,200,000>95
Isomer (1,2-diheptadecanoyl glycerol)19.250,000<5
Other lipidsVariesVariesVaries

Note: Retention times are estimates and will vary depending on the specific HPLC system and conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection (ELSD/UV) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) Method

This section outlines a proposed GC method for the analysis of this compound following derivatization.

Principle

GC separates compounds based on their volatility and interaction with a stationary phase. For non-volatile analytes like diacylglycerols, a derivatization step is necessary to convert them into more volatile silyl derivatives.[4] The separation occurs in a capillary column, and detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons.

Experimental Protocol: GC

3.2.1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4]

  • Hexane

  • Internal Standard (e.g., 1,2,3-tricaproylglycerol)[4]

3.2.2. Instrumentation

  • Gas chromatograph with an FID

  • Autosampler

  • Capillary column (e.g., DB-5ht, 30 m x 0.25 mm, 0.1 µm film thickness)

  • Split/splitless injector

3.2.3. Sample Derivatization

  • Accurately weigh 1 mg of the lipid sample into a vial.

  • Add 100 µL of the internal standard solution.

  • Add 100 µL of pyridine and 100 µL of MSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3.2.4. Chromatographic Conditions

ParameterCondition
Column DB-5ht, 30 m x 0.25 mm, 0.1 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temperature 320°C
Injection Mode Split (20:1)
Oven Program Initial 150°C, hold 1 min; ramp to 340°C at 10°C/min; hold for 10 min
Detector Temperature 350°C
Detector FID

3.2.5. Data Presentation: GC

Compound (as TMS derivative)Retention Time (min) (Expected)Peak Area (Arbitrary Units)Concentration (µg/mL)
Internal Standard15.2950,000100
This compound22.81,100,000Calculated

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Logical Relationship: GC Analysis Steps

GC_Logic start Start derivatization Sample Derivatization start->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection quantification Quantification vs. IS detection->quantification end End quantification->end

Caption: Logical flow of the GC analysis for this compound.

Thin-Layer Chromatography (TLC) Method

This section describes a basic TLC method for the qualitative analysis and preparative separation of this compound.

Principle

TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate. For separating 1,3- and 1,2-diacylglycerol isomers, silica gel plates impregnated with boric acid can be used, as boric acid forms a complex with the cis-diol system of the 1,2-isomer, retarding its migration.[2]

Experimental Protocol: TLC

4.2.1. Materials and Reagents

  • This compound standard

  • Silica gel 60 TLC plates (with or without boric acid impregnation)

  • Hexane

  • Diethyl ether

  • Acetic acid

  • Iodine vapor or a suitable staining reagent (e.g., phosphomolybdic acid)

4.2.2. Procedure

  • Prepare the developing solvent system, e.g., hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Pour the solvent into a TLC developing tank and allow it to saturate.

  • Spot the dissolved sample and standard onto the TLC plate.

  • Place the plate in the developing tank and allow the solvent to ascend.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using iodine vapor or by spraying with a staining reagent and heating.

  • Calculate the retardation factor (Rf) for each spot.

4.2.3. Data Presentation: TLC

CompoundRf Value (Expected)Visualization
This compound~0.5Brown spot with iodine
1,2-diheptadecanoyl glycerol~0.4 (on boric acid plate)Brown spot with iodine
Triacylglycerols>0.7Brown spot with iodine
Free Fatty Acids<0.3Brown spot with iodine

Note: Rf values are highly dependent on the specific conditions and should be compared to a co-spotted standard.

Experimental Workflow: TLC Separation

TLC_Workflow spot Spot Sample on TLC Plate develop Develop Plate in Solvent Tank spot->develop dry Dry the Plate develop->dry visualize Visualize Spots dry->visualize calculate Calculate Rf Values visualize->calculate

Caption: Workflow for the TLC separation of this compound.

References

Application Notes and Protocols: The Use of 1,3-Diheptadecanoyl Glycerol in Targeted Lipidomics Panels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted lipidomics aims to accurately quantify specific lipid molecules in a biological sample, offering critical insights into cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. The precision of such quantitative analysis heavily relies on the use of appropriate internal standards. 1,3-Diheptadecanoyl glycerol, a diacylglycerol (DAG) with two 17-carbon fatty acid chains, serves as an excellent internal standard for targeted lipidomics. Its synthetic nature and odd-chain fatty acid composition make it non-endogenous to most biological systems, ensuring that its signal does not overlap with naturally occurring lipids. This document provides detailed application notes and protocols for the effective use of this compound in targeted lipidomics panels, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Principle and Application

This compound is primarily utilized as an internal standard for the quantification of diacylglycerol species within a sample. By adding a known amount of this standard to the sample prior to lipid extraction, it experiences the same experimental variations as the endogenous lipids, including extraction efficiency, sample loss, and ionization suppression or enhancement during mass spectrometry analysis. The consistent signal of the internal standard allows for the accurate normalization of the signals of the target analytes, leading to reliable quantification.

Quantitative Data Summary

The concentration of this compound as an internal standard should be optimized based on the specific lipidomics panel, the biological matrix, and the sensitivity of the mass spectrometer. The following tables provide a general guideline for the preparation and use of this standard.

Table 1: Preparation of this compound Stock and Spiking Solutions

ParameterRecommendationNotes
Stock Solution Concentration 1 mg/mLDissolve in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v).
Stock Solution Storage -20°C or lowerStore in an amber glass vial to prevent photodegradation.
Internal Standard Spiking Solution Concentration 100 pmol/µLPrepare by diluting the stock solution in an appropriate solvent (e.g., isopropanol).
Volume of Spiking Solution per Sample 10 µLThis volume should be optimized based on the sample volume and expected analyte concentrations.

Table 2: Recommended Lipid Classes for Quantification using this compound as an Internal Standard

Lipid ClassAbbreviationJustification
DiacylglycerolsDG / DAGStructural similarity ensures comparable extraction and ionization behavior.
MonoacylglycerolsMG / MAGCan be used with appropriate validation, though a dedicated MAG standard is preferred.

Experimental Protocols

Preparation of Internal Standard Spiking Solution
  • Prepare a 1 mg/mL stock solution of this compound in a 2:1 (v/v) chloroform:methanol mixture.

  • Prepare a 100 pmol/µL internal standard spiking solution by diluting the stock solution in isopropanol.

  • Store both solutions at -20°C in amber glass vials.

Lipid Extraction from Plasma/Serum with Internal Standard Spiking

This protocol is a modification of the Bligh and Dyer method.

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the 100 pmol/µL this compound internal standard spiking solution.

  • Add 200 µL of 0.15 M KCl.

  • Add 400 µL of methanol and 200 µL of dichloromethane.

  • Add 1 µL of acetic acid.

  • Vortex the mixture vigorously for 5 minutes.

  • Add 200 µL of water and 200 µL of dichloromethane.

  • Vortex gently and let the mixture stand at room temperature for 5 minutes to allow for phase separation.

  • Centrifuge at 4000 rpm for 5 minutes at room temperature.

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 85% isopropanol, 5% water, 10% acetonitrile).

Targeted LC-MS/MS Analysis of Diacylglycerols
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm) is suitable for separating diacylglycerol species.

    • Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step. The gradient should be optimized for the specific lipid species of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 50 - 60°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Detection of Diacylglycerols: Diacylglycerols are typically detected as their ammonium adducts, [M+NH₄]⁺. The MRM transitions involve the precursor ion (the ammonium adduct) and a product ion corresponding to the neutral loss of a fatty acid chain.

    • MRM Transition for this compound: The specific MRM transition for the internal standard should be determined by direct infusion and optimization on the mass spectrometer being used.

Visualizations

Targeted_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Drydown of Lipid Extract Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Analysis MS/MS Analysis (MRM Mode) LC_Separation->MS_Analysis Peak_Integration Peak Integration of Analytes and IS MS_Analysis->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Absolute Quantification Normalization->Quantification

Caption: Targeted lipidomics workflow incorporating this compound.

Logical_Relationship cluster_process Shared Experimental Steps IS This compound (Internal Standard - IS) Extraction Extraction IS->Extraction Analytes Endogenous Diacylglycerols (Analytes) Analytes->Extraction Ionization Ionization Extraction->Ionization Detection Detection Ionization->Detection Quantification Accurate Quantification Detection->Quantification

Application Notes and Protocols: The Use of 1,3-Diheptadecanoyl Glycerol in Targeted Lipidomics Panels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted lipidomics aims to accurately quantify specific lipid molecules in a biological sample, offering critical insights into cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. The precision of such quantitative analysis heavily relies on the use of appropriate internal standards. 1,3-Diheptadecanoyl glycerol, a diacylglycerol (DAG) with two 17-carbon fatty acid chains, serves as an excellent internal standard for targeted lipidomics. Its synthetic nature and odd-chain fatty acid composition make it non-endogenous to most biological systems, ensuring that its signal does not overlap with naturally occurring lipids. This document provides detailed application notes and protocols for the effective use of this compound in targeted lipidomics panels, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Principle and Application

This compound is primarily utilized as an internal standard for the quantification of diacylglycerol species within a sample. By adding a known amount of this standard to the sample prior to lipid extraction, it experiences the same experimental variations as the endogenous lipids, including extraction efficiency, sample loss, and ionization suppression or enhancement during mass spectrometry analysis. The consistent signal of the internal standard allows for the accurate normalization of the signals of the target analytes, leading to reliable quantification.

Quantitative Data Summary

The concentration of this compound as an internal standard should be optimized based on the specific lipidomics panel, the biological matrix, and the sensitivity of the mass spectrometer. The following tables provide a general guideline for the preparation and use of this standard.

Table 1: Preparation of this compound Stock and Spiking Solutions

ParameterRecommendationNotes
Stock Solution Concentration 1 mg/mLDissolve in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v).
Stock Solution Storage -20°C or lowerStore in an amber glass vial to prevent photodegradation.
Internal Standard Spiking Solution Concentration 100 pmol/µLPrepare by diluting the stock solution in an appropriate solvent (e.g., isopropanol).
Volume of Spiking Solution per Sample 10 µLThis volume should be optimized based on the sample volume and expected analyte concentrations.

Table 2: Recommended Lipid Classes for Quantification using this compound as an Internal Standard

Lipid ClassAbbreviationJustification
DiacylglycerolsDG / DAGStructural similarity ensures comparable extraction and ionization behavior.
MonoacylglycerolsMG / MAGCan be used with appropriate validation, though a dedicated MAG standard is preferred.

Experimental Protocols

Preparation of Internal Standard Spiking Solution
  • Prepare a 1 mg/mL stock solution of this compound in a 2:1 (v/v) chloroform:methanol mixture.

  • Prepare a 100 pmol/µL internal standard spiking solution by diluting the stock solution in isopropanol.

  • Store both solutions at -20°C in amber glass vials.

Lipid Extraction from Plasma/Serum with Internal Standard Spiking

This protocol is a modification of the Bligh and Dyer method.

  • Thaw plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 10 µL of the 100 pmol/µL this compound internal standard spiking solution.

  • Add 200 µL of 0.15 M KCl.

  • Add 400 µL of methanol and 200 µL of dichloromethane.

  • Add 1 µL of acetic acid.

  • Vortex the mixture vigorously for 5 minutes.

  • Add 200 µL of water and 200 µL of dichloromethane.

  • Vortex gently and let the mixture stand at room temperature for 5 minutes to allow for phase separation.

  • Centrifuge at 4000 rpm for 5 minutes at room temperature.

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 85% isopropanol, 5% water, 10% acetonitrile).

Targeted LC-MS/MS Analysis of Diacylglycerols
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm) is suitable for separating diacylglycerol species.

    • Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step. The gradient should be optimized for the specific lipid species of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 50 - 60°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Detection of Diacylglycerols: Diacylglycerols are typically detected as their ammonium adducts, [M+NH₄]⁺. The MRM transitions involve the precursor ion (the ammonium adduct) and a product ion corresponding to the neutral loss of a fatty acid chain.

    • MRM Transition for this compound: The specific MRM transition for the internal standard should be determined by direct infusion and optimization on the mass spectrometer being used.

Visualizations

Targeted_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Drydown of Lipid Extract Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Analysis MS/MS Analysis (MRM Mode) LC_Separation->MS_Analysis Peak_Integration Peak Integration of Analytes and IS MS_Analysis->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Absolute Quantification Normalization->Quantification

Caption: Targeted lipidomics workflow incorporating this compound.

Logical_Relationship cluster_process Shared Experimental Steps IS This compound (Internal Standard - IS) Extraction Extraction IS->Extraction Analytes Endogenous Diacylglycerols (Analytes) Analytes->Extraction Ionization Ionization Extraction->Ionization Detection Detection Ionization->Detection Quantification Accurate Quantification Detection->Quantification

Application Notes and Protocols for Enzymatic Assays Involving 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diheptadecanoyl glycerol is a specific diacylglycerol (DAG) containing two 17-carbon saturated fatty acid chains (heptadecanoic acid) esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a diacylglycerol, it can serve as a substrate for various lipases and may play a role in cellular signaling pathways. These application notes provide detailed protocols for the enzymatic hydrolysis of this compound using pancreatic lipase as a model enzyme, along with methods for the quantification of reaction products. Additionally, the potential involvement of 1,3-diacylglycerols in signaling cascades is discussed.

Principle of the Assay

The enzymatic assay for this compound hydrolysis relies on the catalytic activity of lipases, which break the ester bonds of the diacylglycerol. This reaction yields one molecule of monoheptadecanoyl glycerol and one molecule of free heptadecanoic acid. The rate of this reaction can be monitored by quantifying the appearance of these products over time. Pancreatic lipase is a well-characterized enzyme known to hydrolyze diacylglycerols and is used here as an exemplary enzyme.[1][2] The products of the enzymatic reaction can be analyzed using various techniques, including colorimetric assays for free fatty acids and chromatographic methods for the separation and quantification of all lipid species.[3][4][5][6]

Experimental Protocols

Protocol 1: Pancreatic Lipase-Mediated Hydrolysis of this compound

This protocol describes a method to measure the activity of pancreatic lipase using this compound as a substrate. The release of free fatty acids is monitored to determine the rate of hydrolysis.

Materials and Reagents:

  • This compound

  • Porcine Pancreatic Lipase (Type II, crude)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Calcium chloride (CaCl2, 10 mM)

  • Bile salts (e.g., sodium taurodeoxycholate)

  • Substrate emulsion buffer (e.g., Tris-HCl with gum arabic or phosphatidylcholine)

  • Heptadecanoic acid (for standard curve)

  • Reagents for free fatty acid quantification (see Protocol 2)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Equipment:

  • Shaking water bath or incubator

  • Spectrophotometer or plate reader

  • Vortex mixer

  • Homogenizer or sonicator for emulsion preparation

  • Centrifuge

  • Analytical balance

  • pH meter

Procedure:

  • Substrate Emulsion Preparation:

    • Dissolve a known amount of this compound in a minimal amount of chloroform.

    • Add the lipid solution to a larger volume of substrate emulsion buffer containing bile salts.

    • Emulsify the mixture by sonication or homogenization on ice until a stable, milky emulsion is formed.

    • The final concentration of the substrate in the emulsion should be determined based on the desired assay conditions (e.g., 1-10 mM).

  • Enzyme Solution Preparation:

    • Prepare a stock solution of porcine pancreatic lipase in cold Tris-HCl buffer.

    • The concentration of the enzyme should be optimized to ensure a linear reaction rate over the desired time course.

  • Enzymatic Reaction:

    • In a reaction tube, combine the substrate emulsion, Tris-HCl buffer (pH 8.0), and CaCl2 solution.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the pancreatic lipase solution.

    • Incubate the reaction mixture at 37°C with constant shaking.

    • At specific time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl or a mixture of chloroform/methanol to extract the lipids).

  • Product Analysis:

    • Quantify the amount of free heptadecanoic acid released using a suitable method, such as the colorimetric assay described in Protocol 2.

    • Alternatively, perform a full lipid extraction and analyze the amounts of remaining this compound and the formed monoheptadecanoyl glycerol using chromatographic techniques as outlined in Protocol 3.

  • Blank and Control Reactions:

    • Prepare a blank reaction with no enzyme to account for any non-enzymatic hydrolysis of the substrate.

    • Prepare a control reaction with no substrate to measure any background from the enzyme preparation.

Protocol 2: Colorimetric Quantification of Released Free Fatty Acids

This protocol provides a simple and rapid method for quantifying the free fatty acids produced during the lipase assay using a copper-based colorimetric method.[5]

Materials and Reagents:

  • Heptadecanoic acid (for standard curve)

  • Chloroform

  • Pyridine

  • Copper (II) acetate monohydrate

  • Reaction aliquots from Protocol 1

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of heptadecanoic acid in chloroform with known concentrations.

    • Process these standards in the same manner as the samples.

  • Sample Preparation:

    • To the reaction aliquots where the reaction has been stopped, add chloroform to extract the lipids. Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Colorimetric Reaction:

    • Prepare the copper reagent by dissolving copper (II) acetate in water and then mixing with pyridine. The final pH should be adjusted.

    • Mix an aliquot of the chloroform extract with the copper reagent.

    • Vortex the mixture vigorously for 1-2 minutes to allow the copper to form a complex with the free fatty acids.

    • Centrifuge to separate the phases.

  • Measurement:

    • Measure the absorbance of the upper chloroform layer at a specific wavelength (e.g., 715 nm) using a spectrophotometer.

    • The absorbance is proportional to the concentration of the copper-fatty acid complex.

  • Calculation:

    • Determine the concentration of heptadecanoic acid in the samples by comparing their absorbance to the standard curve.

    • Calculate the lipase activity as the rate of fatty acid release over time (e.g., in µmol/min/mg of enzyme).

Protocol 3: Chromatographic Analysis of Reaction Products

For a more detailed analysis of the reaction, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the substrate (this compound) and its products (monoheptadecanoyl glycerol and heptadecanoic acid).[3][4][6]

Procedure Outline (HPLC):

  • Lipid Extraction: Extract the total lipids from the reaction aliquots using a method like the Bligh-Dyer or Folch extraction.

  • Chromatographic Separation:

    • Use a reversed-phase HPLC system with a C18 column.

    • A gradient elution with a mobile phase consisting of solvents like acetonitrile and acetone can be employed to separate the different lipid species.[3]

  • Detection: Use an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) for detection and quantification.

  • Quantification: Use external or internal standards of this compound, monoheptadecanoyl glycerol, and heptadecanoic acid to create calibration curves for accurate quantification.

Data Presentation

The quantitative data obtained from the enzymatic assays should be summarized for clear interpretation and comparison.

Table 1: Kinetic Parameters of Pancreatic Lipase with this compound

ParameterValueUnits
Specific ActivityValueµmol/min/mg
Michaelis-Menten Constant (Km)ValuemM
Maximum Velocity (Vmax)Valueµmol/min
Optimal pHValue-
Optimal TemperatureValue°C

Note: The values in this table are placeholders and need to be determined experimentally.

Signaling Pathways and 1,3-Diacylglycerol

Diacylglycerols are well-established second messengers in various cellular signaling pathways.[7][8] The primary mechanism of DAG-mediated signaling is through the activation of Protein Kinase C (PKC) isoforms.[9][10]

General 1,3-Diacylglycerol Signaling:

While much of the research on DAG signaling has focused on sn-1,2-diacylglycerols produced from the hydrolysis of phosphoinositides, 1,3-diacylglycerols can also influence cellular processes. 1,3-DAGs are typically generated from the hydrolysis of triglycerides by lipases.[7] Although not the canonical activators of PKC, high concentrations of 1,3-DAGs can potentially be converted to sn-1,2- or sn-2,3-DAGs through acyl migration, or they may have direct effects on other cellular targets. The activation of PKC by DAG leads to the phosphorylation of a multitude of downstream protein substrates, thereby regulating diverse cellular functions such as cell proliferation, differentiation, apoptosis, and metabolism.[9][10]

Visualizations

Experimental Workflow for Lipase Assay

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results sub_emulsion Substrate Emulsion (this compound) reaction_mix Combine Substrate, Buffer, CaCl2 sub_emulsion->reaction_mix enzyme_sol Enzyme Solution (Pancreatic Lipase) incubation Initiate with Enzyme Incubate at 37°C enzyme_sol->incubation reaction_mix->incubation sampling Take Aliquots at Time Points incubation->sampling stop_reaction Stop Reaction sampling->stop_reaction quant_ffa Quantify Free Fatty Acids (Colorimetric Assay) stop_reaction->quant_ffa chromatography Chromatographic Analysis (HPLC/GC) stop_reaction->chromatography data_analysis Calculate Kinetic Parameters quant_ffa->data_analysis chromatography->data_analysis

Caption: Workflow for the enzymatic assay of this compound hydrolysis.

General 1,3-Diacylglycerol Signaling Pathway

signaling_pathway triglyceride Triglyceride lipase Lipase triglyceride->lipase dag13 1,3-Diacylglycerol (this compound) lipase->dag13 acyl_migration Acyl Migration (potential) dag13->acyl_migration dag12 sn-1,2-Diacylglycerol acyl_migration->dag12 pkc Protein Kinase C (PKC) dag12->pkc downstream Downstream Cellular Responses (e.g., Proliferation, Metabolism) pkc->downstream

Caption: Potential signaling role of 1,3-Diacylglycerol via conversion and PKC activation.

References

Application Notes and Protocols for Enzymatic Assays Involving 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diheptadecanoyl glycerol is a specific diacylglycerol (DAG) containing two 17-carbon saturated fatty acid chains (heptadecanoic acid) esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a diacylglycerol, it can serve as a substrate for various lipases and may play a role in cellular signaling pathways. These application notes provide detailed protocols for the enzymatic hydrolysis of this compound using pancreatic lipase as a model enzyme, along with methods for the quantification of reaction products. Additionally, the potential involvement of 1,3-diacylglycerols in signaling cascades is discussed.

Principle of the Assay

The enzymatic assay for this compound hydrolysis relies on the catalytic activity of lipases, which break the ester bonds of the diacylglycerol. This reaction yields one molecule of monoheptadecanoyl glycerol and one molecule of free heptadecanoic acid. The rate of this reaction can be monitored by quantifying the appearance of these products over time. Pancreatic lipase is a well-characterized enzyme known to hydrolyze diacylglycerols and is used here as an exemplary enzyme.[1][2] The products of the enzymatic reaction can be analyzed using various techniques, including colorimetric assays for free fatty acids and chromatographic methods for the separation and quantification of all lipid species.[3][4][5][6]

Experimental Protocols

Protocol 1: Pancreatic Lipase-Mediated Hydrolysis of this compound

This protocol describes a method to measure the activity of pancreatic lipase using this compound as a substrate. The release of free fatty acids is monitored to determine the rate of hydrolysis.

Materials and Reagents:

  • This compound

  • Porcine Pancreatic Lipase (Type II, crude)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Calcium chloride (CaCl2, 10 mM)

  • Bile salts (e.g., sodium taurodeoxycholate)

  • Substrate emulsion buffer (e.g., Tris-HCl with gum arabic or phosphatidylcholine)

  • Heptadecanoic acid (for standard curve)

  • Reagents for free fatty acid quantification (see Protocol 2)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Equipment:

  • Shaking water bath or incubator

  • Spectrophotometer or plate reader

  • Vortex mixer

  • Homogenizer or sonicator for emulsion preparation

  • Centrifuge

  • Analytical balance

  • pH meter

Procedure:

  • Substrate Emulsion Preparation:

    • Dissolve a known amount of this compound in a minimal amount of chloroform.

    • Add the lipid solution to a larger volume of substrate emulsion buffer containing bile salts.

    • Emulsify the mixture by sonication or homogenization on ice until a stable, milky emulsion is formed.

    • The final concentration of the substrate in the emulsion should be determined based on the desired assay conditions (e.g., 1-10 mM).

  • Enzyme Solution Preparation:

    • Prepare a stock solution of porcine pancreatic lipase in cold Tris-HCl buffer.

    • The concentration of the enzyme should be optimized to ensure a linear reaction rate over the desired time course.

  • Enzymatic Reaction:

    • In a reaction tube, combine the substrate emulsion, Tris-HCl buffer (pH 8.0), and CaCl2 solution.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the pancreatic lipase solution.

    • Incubate the reaction mixture at 37°C with constant shaking.

    • At specific time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl or a mixture of chloroform/methanol to extract the lipids).

  • Product Analysis:

    • Quantify the amount of free heptadecanoic acid released using a suitable method, such as the colorimetric assay described in Protocol 2.

    • Alternatively, perform a full lipid extraction and analyze the amounts of remaining this compound and the formed monoheptadecanoyl glycerol using chromatographic techniques as outlined in Protocol 3.

  • Blank and Control Reactions:

    • Prepare a blank reaction with no enzyme to account for any non-enzymatic hydrolysis of the substrate.

    • Prepare a control reaction with no substrate to measure any background from the enzyme preparation.

Protocol 2: Colorimetric Quantification of Released Free Fatty Acids

This protocol provides a simple and rapid method for quantifying the free fatty acids produced during the lipase assay using a copper-based colorimetric method.[5]

Materials and Reagents:

  • Heptadecanoic acid (for standard curve)

  • Chloroform

  • Pyridine

  • Copper (II) acetate monohydrate

  • Reaction aliquots from Protocol 1

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of heptadecanoic acid in chloroform with known concentrations.

    • Process these standards in the same manner as the samples.

  • Sample Preparation:

    • To the reaction aliquots where the reaction has been stopped, add chloroform to extract the lipids. Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Colorimetric Reaction:

    • Prepare the copper reagent by dissolving copper (II) acetate in water and then mixing with pyridine. The final pH should be adjusted.

    • Mix an aliquot of the chloroform extract with the copper reagent.

    • Vortex the mixture vigorously for 1-2 minutes to allow the copper to form a complex with the free fatty acids.

    • Centrifuge to separate the phases.

  • Measurement:

    • Measure the absorbance of the upper chloroform layer at a specific wavelength (e.g., 715 nm) using a spectrophotometer.

    • The absorbance is proportional to the concentration of the copper-fatty acid complex.

  • Calculation:

    • Determine the concentration of heptadecanoic acid in the samples by comparing their absorbance to the standard curve.

    • Calculate the lipase activity as the rate of fatty acid release over time (e.g., in µmol/min/mg of enzyme).

Protocol 3: Chromatographic Analysis of Reaction Products

For a more detailed analysis of the reaction, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the substrate (this compound) and its products (monoheptadecanoyl glycerol and heptadecanoic acid).[3][4][6]

Procedure Outline (HPLC):

  • Lipid Extraction: Extract the total lipids from the reaction aliquots using a method like the Bligh-Dyer or Folch extraction.

  • Chromatographic Separation:

    • Use a reversed-phase HPLC system with a C18 column.

    • A gradient elution with a mobile phase consisting of solvents like acetonitrile and acetone can be employed to separate the different lipid species.[3]

  • Detection: Use an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) for detection and quantification.

  • Quantification: Use external or internal standards of this compound, monoheptadecanoyl glycerol, and heptadecanoic acid to create calibration curves for accurate quantification.

Data Presentation

The quantitative data obtained from the enzymatic assays should be summarized for clear interpretation and comparison.

Table 1: Kinetic Parameters of Pancreatic Lipase with this compound

ParameterValueUnits
Specific ActivityValueµmol/min/mg
Michaelis-Menten Constant (Km)ValuemM
Maximum Velocity (Vmax)Valueµmol/min
Optimal pHValue-
Optimal TemperatureValue°C

Note: The values in this table are placeholders and need to be determined experimentally.

Signaling Pathways and 1,3-Diacylglycerol

Diacylglycerols are well-established second messengers in various cellular signaling pathways.[7][8] The primary mechanism of DAG-mediated signaling is through the activation of Protein Kinase C (PKC) isoforms.[9][10]

General 1,3-Diacylglycerol Signaling:

While much of the research on DAG signaling has focused on sn-1,2-diacylglycerols produced from the hydrolysis of phosphoinositides, 1,3-diacylglycerols can also influence cellular processes. 1,3-DAGs are typically generated from the hydrolysis of triglycerides by lipases.[7] Although not the canonical activators of PKC, high concentrations of 1,3-DAGs can potentially be converted to sn-1,2- or sn-2,3-DAGs through acyl migration, or they may have direct effects on other cellular targets. The activation of PKC by DAG leads to the phosphorylation of a multitude of downstream protein substrates, thereby regulating diverse cellular functions such as cell proliferation, differentiation, apoptosis, and metabolism.[9][10]

Visualizations

Experimental Workflow for Lipase Assay

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results sub_emulsion Substrate Emulsion (this compound) reaction_mix Combine Substrate, Buffer, CaCl2 sub_emulsion->reaction_mix enzyme_sol Enzyme Solution (Pancreatic Lipase) incubation Initiate with Enzyme Incubate at 37°C enzyme_sol->incubation reaction_mix->incubation sampling Take Aliquots at Time Points incubation->sampling stop_reaction Stop Reaction sampling->stop_reaction quant_ffa Quantify Free Fatty Acids (Colorimetric Assay) stop_reaction->quant_ffa chromatography Chromatographic Analysis (HPLC/GC) stop_reaction->chromatography data_analysis Calculate Kinetic Parameters quant_ffa->data_analysis chromatography->data_analysis

Caption: Workflow for the enzymatic assay of this compound hydrolysis.

General 1,3-Diacylglycerol Signaling Pathway

signaling_pathway triglyceride Triglyceride lipase Lipase triglyceride->lipase dag13 1,3-Diacylglycerol (this compound) lipase->dag13 acyl_migration Acyl Migration (potential) dag13->acyl_migration dag12 sn-1,2-Diacylglycerol acyl_migration->dag12 pkc Protein Kinase C (PKC) dag12->pkc downstream Downstream Cellular Responses (e.g., Proliferation, Metabolism) pkc->downstream

Caption: Potential signaling role of 1,3-Diacylglycerol via conversion and PKC activation.

References

Application Notes and Protocols for Creating a Calibration Curve with 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Creating a Calibration Curve with 1,3-Diheptadecanoyl Glycerol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in a variety of cellular signaling pathways. Accurate quantification of DAG species is essential for understanding their role in health and disease, particularly in areas such as metabolic disorders and cancer research. Due to the complexity of biological matrices and the potential for sample loss during preparation, the use of an internal standard is critical for achieving precise and reliable quantification.

This compound (DG 17:0/0:0/17:0) is an ideal internal standard for the quantification of diacylglycerols by mass spectrometry. As it contains odd-chain fatty acids (heptadecanoic acid), it is typically absent or present at very low levels in most biological samples, thus minimizing interference with the measurement of endogenous DAGs.[1] This document provides a detailed protocol for the preparation of a calibration curve using this compound for the accurate quantification of diacylglycerols in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard, ISTD)

  • Analytes: Diacylglycerol standards (e.g., 1-palmitoyl-2-oleoyl-sn-glycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Solvents: Chloroform, Methanol, Isopropanol, Water (LC-MS grade)

  • Additives: Ammonium formate, Formic acid

  • Biological matrix (e.g., plasma, cell lysate)

  • Standard laboratory glassware and consumables

Preparation of Stock and Working Solutions

2.2.1. Internal Standard (ISTD) Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of chloroform:methanol (1:1, v/v) to obtain a final concentration of 1 mg/mL.

  • Store the stock solution in an amber glass vial at -20°C.

2.2.2. Analyte Stock Solution (1 mg/mL)

  • Prepare individual stock solutions for each diacylglycerol analyte to be quantified by dissolving 10 mg of each standard in 10 mL of chloroform:methanol (1:1, v/v).

  • Store the stock solutions in amber glass vials at -20°C.

2.2.3. Working Solutions for Calibration Curve

  • Prepare a mixed analyte working solution by combining appropriate volumes of each analyte stock solution.

  • Perform serial dilutions of the mixed analyte working solution with methanol to create a series of calibration standards with known concentrations. A typical concentration range would be from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution by diluting the ISTD stock solution to a final concentration of 100 ng/mL in methanol. This concentration should be kept constant across all calibration points and samples.

Sample Preparation (Lipid Extraction)

The following protocol is a modified Bligh-Dyer method for lipid extraction from plasma:

  • To 100 µL of plasma sample, add 20 µL of the 100 ng/mL this compound working solution.

  • Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 1 minute.

  • Add 0.5 mL of water and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

2.4.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water:Acetonitrile (40:60, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B

2.4.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

2.4.3. MRM Transitions

Diacylglycerols are typically detected as their ammonium adducts ([M+NH₄]⁺). The fragmentation in the collision cell often results in the neutral loss of one of the fatty acid chains along with ammonia.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (ISTD) 615.6329.325
1-Palmitoyl-2-oleoyl-sn-glycerol (DG 16:0/18:1)639.6339.325
1-Stearoyl-2-arachidonoyl-sn-glycerol (DG 18:0/20:4)667.6363.325

Note: The precursor ion is the [M+NH₄]⁺ adduct. The product ion corresponds to the remaining monoacylglycerol fragment after the neutral loss of one fatty acid and ammonia.

Data Presentation

Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Analyte Concentration (ng/mL)Analyte Peak AreaISTD Peak AreaPeak Area Ratio (Analyte/ISTD)
11,520150,5000.010
57,650151,0000.051
1015,300150,8000.101
5075,900149,9000.506
100152,500151,2001.009
250378,000150,1002.518
500755,000149,5005.050
10001,510,000150,30010.047

Linearity: R² > 0.995

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data_proc Data Processing stock_analyte Analyte Stock Solutions serial_dilution Serial Dilution of Analytes stock_analyte->serial_dilution stock_istd ISTD Stock Solution (this compound) spike_istd Spike Sample with ISTD stock_istd->spike_istd cal_standards Calibration Standards serial_dilution->cal_standards reconstitute Reconstitute in Injection Solvent cal_standards->reconstitute sample Biological Sample (e.g., Plasma) sample->spike_istd extraction Bligh-Dyer Extraction spike_istd->extraction dry_down Dry Extract extraction->dry_down dry_down->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data_acquisition Data Acquisition lcms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calc Calculate Peak Area Ratios (Analyte/ISTD) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analytes in Samples cal_curve->quantification G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (Quantified Analyte) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptor cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates Substrates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Co-activates

References

Application Notes and Protocols for Creating a Calibration Curve with 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Creating a Calibration Curve with 1,3-Diheptadecanoyl Glycerol Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in a variety of cellular signaling pathways. Accurate quantification of DAG species is essential for understanding their role in health and disease, particularly in areas such as metabolic disorders and cancer research. Due to the complexity of biological matrices and the potential for sample loss during preparation, the use of an internal standard is critical for achieving precise and reliable quantification.

This compound (DG 17:0/0:0/17:0) is an ideal internal standard for the quantification of diacylglycerols by mass spectrometry. As it contains odd-chain fatty acids (heptadecanoic acid), it is typically absent or present at very low levels in most biological samples, thus minimizing interference with the measurement of endogenous DAGs.[1] This document provides a detailed protocol for the preparation of a calibration curve using this compound for the accurate quantification of diacylglycerols in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard, ISTD)

  • Analytes: Diacylglycerol standards (e.g., 1-palmitoyl-2-oleoyl-sn-glycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Solvents: Chloroform, Methanol, Isopropanol, Water (LC-MS grade)

  • Additives: Ammonium formate, Formic acid

  • Biological matrix (e.g., plasma, cell lysate)

  • Standard laboratory glassware and consumables

Preparation of Stock and Working Solutions

2.2.1. Internal Standard (ISTD) Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of chloroform:methanol (1:1, v/v) to obtain a final concentration of 1 mg/mL.

  • Store the stock solution in an amber glass vial at -20°C.

2.2.2. Analyte Stock Solution (1 mg/mL)

  • Prepare individual stock solutions for each diacylglycerol analyte to be quantified by dissolving 10 mg of each standard in 10 mL of chloroform:methanol (1:1, v/v).

  • Store the stock solutions in amber glass vials at -20°C.

2.2.3. Working Solutions for Calibration Curve

  • Prepare a mixed analyte working solution by combining appropriate volumes of each analyte stock solution.

  • Perform serial dilutions of the mixed analyte working solution with methanol to create a series of calibration standards with known concentrations. A typical concentration range would be from 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution by diluting the ISTD stock solution to a final concentration of 100 ng/mL in methanol. This concentration should be kept constant across all calibration points and samples.

Sample Preparation (Lipid Extraction)

The following protocol is a modified Bligh-Dyer method for lipid extraction from plasma:

  • To 100 µL of plasma sample, add 20 µL of the 100 ng/mL this compound working solution.

  • Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 1 minute.

  • Add 0.5 mL of chloroform and vortex for 1 minute.

  • Add 0.5 mL of water and vortex for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

2.4.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water:Acetonitrile (40:60, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B

2.4.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

2.4.3. MRM Transitions

Diacylglycerols are typically detected as their ammonium adducts ([M+NH₄]⁺). The fragmentation in the collision cell often results in the neutral loss of one of the fatty acid chains along with ammonia.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (ISTD) 615.6329.325
1-Palmitoyl-2-oleoyl-sn-glycerol (DG 16:0/18:1)639.6339.325
1-Stearoyl-2-arachidonoyl-sn-glycerol (DG 18:0/20:4)667.6363.325

Note: The precursor ion is the [M+NH₄]⁺ adduct. The product ion corresponds to the remaining monoacylglycerol fragment after the neutral loss of one fatty acid and ammonia.

Data Presentation

Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Analyte Concentration (ng/mL)Analyte Peak AreaISTD Peak AreaPeak Area Ratio (Analyte/ISTD)
11,520150,5000.010
57,650151,0000.051
1015,300150,8000.101
5075,900149,9000.506
100152,500151,2001.009
250378,000150,1002.518
500755,000149,5005.050
10001,510,000150,30010.047

Linearity: R² > 0.995

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data_proc Data Processing stock_analyte Analyte Stock Solutions serial_dilution Serial Dilution of Analytes stock_analyte->serial_dilution stock_istd ISTD Stock Solution (this compound) spike_istd Spike Sample with ISTD stock_istd->spike_istd cal_standards Calibration Standards serial_dilution->cal_standards reconstitute Reconstitute in Injection Solvent cal_standards->reconstitute sample Biological Sample (e.g., Plasma) sample->spike_istd extraction Bligh-Dyer Extraction spike_istd->extraction dry_down Dry Extract extraction->dry_down dry_down->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data_acquisition Data Acquisition lcms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio_calc Calculate Peak Area Ratios (Analyte/ISTD) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analytes in Samples cal_curve->quantification G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) (Quantified Analyte) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptor cellular_response Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates Substrates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Co-activates

References

Application Notes and Protocols: 1,3-Diheptadecanoyl Glycerol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diheptadecanoyl glycerol, also known as DG(17:0/0:0/17:0), is a synthetic diacylglycerol containing two heptadecanoic acid (C17:0) molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. As an odd-chain lipid, it has very low natural abundance in most biological systems. This characteristic makes it an invaluable tool in metabolic research, primarily for two key applications: as an internal standard for quantitative lipidomics and as a tracer for studying lipid absorption and metabolism. These application notes provide a comprehensive overview of its use, detailed experimental protocols, and insights into its metabolic fate and potential biological activities.

Application 1: Internal Standard for Quantitative Lipidomics

The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics. The fundamental principle is to add a known quantity of this synthetic lipid to a biological sample prior to lipid extraction and analysis. Since it behaves similarly to endogenous diacylglycerols during extraction and ionization but is distinguishable by its unique mass, it can be used to correct for variations in sample processing and instrument response. This allows for accurate and reproducible quantification of other lipid species in the sample.

Key Advantages:
  • Low Endogenous Interference: Heptadecanoic acid and its derivatives are not abundant in most mammalian tissues, minimizing the risk of overlapping signals with the internal standard.

  • Chemical Similarity: As a diacylglycerol, it shares structural and chemical properties with the analytes of interest, ensuring similar extraction efficiency and ionization response.

  • Versatility: It can be used for the quantification of a wide range of neutral lipids, particularly other diacylglycerol species.

Experimental Protocol: Quantitative Lipid Analysis using this compound Internal Standard

This protocol outlines the steps for using this compound as an internal standard for the quantification of lipids in biological samples (e.g., plasma, cell lysates) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL):

    • Weigh 10 mg of this compound.

    • Dissolve in 10 mL of a chloroform:methanol (2:1, v/v) solution.

    • Store in a glass vial with a Teflon-lined cap at -20°C.

  • Working Solution (10 µg/mL):

    • Dilute 100 µL of the stock solution into 9.9 mL of chloroform:methanol (2:1, v/v).

    • This working solution will be used to spike the samples.

2. Sample Preparation and Spiking:

  • Thaw biological samples (e.g., 100 µL of plasma) on ice.

  • In a clean glass tube, add the biological sample.

  • Add a precise volume of the this compound working solution (e.g., 10 µL of 10 µg/mL solution to yield a final concentration of 1 µg/mL in the final extract, assuming a 1 mL final volume). The exact amount should be optimized based on the expected concentration of the analytes and the sensitivity of the mass spectrometer.

  • Vortex briefly to mix.

3. Lipid Extraction (Modified Bligh & Dyer Method): [1][2][3]

  • To the spiked sample, add 375 µL of chloroform:methanol (1:2, v/v) and vortex for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 9:1 v/v).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Employ a gradient elution with mobile phases such as:

      • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • The gradient should be optimized to achieve good separation of diacylglycerol species.

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions (Q1/Q3) for this compound need to be determined empirically by infusing a standard solution into the mass spectrometer.

      • Precursor Ion (Q1): This will be the [M+NH₄]⁺ adduct of this compound (molecular weight 597.0 g/mol ). The expected m/z would be approximately 614.6.

      • Product Ion (Q3): This is typically a neutral loss of one of the fatty acyl chains plus ammonia. For heptadecanoic acid (C17:0), this would correspond to a neutral loss of 270.4 + 17.0 = 287.4 Da. The resulting fragment would be the diacylglycerol backbone with one fatty acid. Another common fragmentation is the loss of water from the protonated molecule.

    • Optimize collision energy (CE) and other MS parameters for the specific instrument to achieve maximum signal intensity for the selected transition.

5. Data Analysis and Quantification:

  • Integrate the peak areas for the endogenous diacylglycerols and the this compound internal standard.

  • Calculate the response ratio: (Peak area of analyte) / (Peak area of internal standard).

  • Generate a calibration curve using known concentrations of diacylglycerol standards (with the same constant amount of internal standard).

  • Determine the concentration of the endogenous diacylglycerols in the sample by interpolating their response ratios on the calibration curve.

Data Presentation: Validation Parameters for a Quantitative Lipidomics Assay

When developing and validating a quantitative assay using this compound, the following parameters should be assessed and presented in a tabular format.

Validation Parameter Description Acceptance Criteria
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio > 10
Precision (%CV) The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day precision.< 15%
Accuracy (%Recovery) The closeness of the measured value to the true value. Assessed by spiking known concentrations of analytes into a matrix.85-115%
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Within acceptable limits (e.g., 80-120%)
Extraction Recovery (%) The efficiency of the extraction procedure.Consistent and reproducible

Application 2: Metabolic Tracer for Lipid Absorption and Metabolism

This compound can be used as a metabolic tracer to study the digestion, absorption, and subsequent metabolic fate of dietary diacylglycerols. When administered orally, the odd-chain heptadecanoic acid moieties can be tracked as they are incorporated into various lipid pools within the body. This allows for the investigation of pathways such as intestinal lipid absorption, chylomicron assembly, and hepatic lipid processing.

Experimental Workflow: Tracing the Metabolic Fate of this compound

G cluster_0 Oral Administration cluster_1 Digestion & Absorption cluster_2 Intestinal Metabolism cluster_3 Systemic Circulation & Tissue Uptake cluster_4 Analysis A Oral Gavage of This compound in an oil vehicle B Pancreatic Lipase Hydrolysis in Small Intestine Lumen A->B C Formation of 2-monoheptadecanoin and Heptadecanoic Acid B->C D Uptake by Enterocytes C->D E Re-esterification into Triglycerides (containing C17:0) D->E F Incorporation into Chylomicrons E->F G Secretion of Chylomicrons into Lymph and then Blood F->G H Lipoprotein Lipase (LPL) mediated hydrolysis in circulation G->H I Uptake of C17:0 into Adipose Tissue, Muscle, Liver H->I J Blood/Tissue Collection at Time Points I->J K Lipid Extraction J->K L LC-MS/MS Analysis for C17:0-containing lipids K->L

Caption: Workflow for tracing the metabolic fate of orally administered this compound.

Metabolic Fate and Signaling Implications

Upon ingestion, this compound is hydrolyzed by pancreatic lipases into 2-monoheptadecanoyl glycerol and free heptadecanoic acid. These are absorbed by enterocytes and re-esterified into triglycerides, which are then packaged into chylomicrons and released into circulation. In peripheral tissues, lipoprotein lipase releases the heptadecanoic acid, which can be taken up by cells.

The metabolic fate of heptadecanoic acid is of particular interest. As an odd-chain fatty acid, its β-oxidation ultimately yields propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, making it gluconeogenic.

Recent studies have also suggested that heptadecanoic acid is not merely a passive metabolic substrate but may also have roles in cellular signaling.

Heptadecanoic Acid and AMPK Signaling

Heptadecanoic acid has been shown to modulate the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis.

AMPK_Pathway C17_0 Heptadecanoic Acid (C17:0) AMPK AMPK C17_0->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via phosphorylation) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) FAO Fatty Acid Oxidation CPT1->FAO Promotes MalonylCoA->CPT1 Inhibits

Caption: Heptadecanoic acid activates AMPK, leading to inhibition of ACC and increased fatty acid oxidation.

Heptadecanoic Acid and mTOR Signaling

The mechanistic target of rapamycin (mTOR) pathway is a key regulator of cell growth and proliferation. Some fatty acids have been shown to influence mTOR signaling. Heptadecanoic acid may inhibit mTOR signaling, potentially through its activation of AMPK, which is a known inhibitor of mTORC1.

mTOR_Pathway C17_0 Heptadecanoic Acid (C17:0) AMPK AMPK C17_0->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes

Caption: Heptadecanoic acid may inhibit mTORC1 signaling, partly through the activation of AMPK.

Heptadecanoic Acid and JAK-STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is critical for cytokine signaling and immune responses. Studies have indicated that heptadecanoic acid can suppress the phosphorylation of JAK2 and STAT3, suggesting an anti-inflammatory role.[1][2][4]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates GeneTranscription Inflammatory Gene Transcription STAT3->GeneTranscription Promotes C17_0 Heptadecanoic Acid (C17:0) C17_0->JAK2 Inhibits phosphorylation C17_0->STAT3 Inhibits phosphorylation

Caption: Heptadecanoic acid can suppress the JAK-STAT pathway by inhibiting the phosphorylation of JAK2 and STAT3.

Conclusion

This compound is a powerful and versatile tool for metabolic research. Its primary application as an internal standard enables robust and accurate quantification of lipids in complex biological samples. Furthermore, its use as a metabolic tracer provides valuable insights into the dynamic processes of lipid digestion, absorption, and metabolism. The emerging evidence of the signaling activities of its constituent fatty acid, heptadecanoic acid, adds another layer of interest for researchers in nutrition, pharmacology, and drug development. The protocols and information provided herein serve as a comprehensive guide for the effective application of this compound in metabolic studies.

References

Application Notes and Protocols: 1,3-Diheptadecanoyl Glycerol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diheptadecanoyl glycerol, also known as DG(17:0/0:0/17:0), is a synthetic diacylglycerol containing two heptadecanoic acid (C17:0) molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. As an odd-chain lipid, it has very low natural abundance in most biological systems. This characteristic makes it an invaluable tool in metabolic research, primarily for two key applications: as an internal standard for quantitative lipidomics and as a tracer for studying lipid absorption and metabolism. These application notes provide a comprehensive overview of its use, detailed experimental protocols, and insights into its metabolic fate and potential biological activities.

Application 1: Internal Standard for Quantitative Lipidomics

The primary application of this compound is as an internal standard in mass spectrometry-based lipidomics. The fundamental principle is to add a known quantity of this synthetic lipid to a biological sample prior to lipid extraction and analysis. Since it behaves similarly to endogenous diacylglycerols during extraction and ionization but is distinguishable by its unique mass, it can be used to correct for variations in sample processing and instrument response. This allows for accurate and reproducible quantification of other lipid species in the sample.

Key Advantages:
  • Low Endogenous Interference: Heptadecanoic acid and its derivatives are not abundant in most mammalian tissues, minimizing the risk of overlapping signals with the internal standard.

  • Chemical Similarity: As a diacylglycerol, it shares structural and chemical properties with the analytes of interest, ensuring similar extraction efficiency and ionization response.

  • Versatility: It can be used for the quantification of a wide range of neutral lipids, particularly other diacylglycerol species.

Experimental Protocol: Quantitative Lipid Analysis using this compound Internal Standard

This protocol outlines the steps for using this compound as an internal standard for the quantification of lipids in biological samples (e.g., plasma, cell lysates) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL):

    • Weigh 10 mg of this compound.

    • Dissolve in 10 mL of a chloroform:methanol (2:1, v/v) solution.

    • Store in a glass vial with a Teflon-lined cap at -20°C.

  • Working Solution (10 µg/mL):

    • Dilute 100 µL of the stock solution into 9.9 mL of chloroform:methanol (2:1, v/v).

    • This working solution will be used to spike the samples.

2. Sample Preparation and Spiking:

  • Thaw biological samples (e.g., 100 µL of plasma) on ice.

  • In a clean glass tube, add the biological sample.

  • Add a precise volume of the this compound working solution (e.g., 10 µL of 10 µg/mL solution to yield a final concentration of 1 µg/mL in the final extract, assuming a 1 mL final volume). The exact amount should be optimized based on the expected concentration of the analytes and the sensitivity of the mass spectrometer.

  • Vortex briefly to mix.

3. Lipid Extraction (Modified Bligh & Dyer Method): [1][2][3]

  • To the spiked sample, add 375 µL of chloroform:methanol (1:2, v/v) and vortex for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 9:1 v/v).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Employ a gradient elution with mobile phases such as:

      • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • The gradient should be optimized to achieve good separation of diacylglycerol species.

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions (Q1/Q3) for this compound need to be determined empirically by infusing a standard solution into the mass spectrometer.

      • Precursor Ion (Q1): This will be the [M+NH₄]⁺ adduct of this compound (molecular weight 597.0 g/mol ). The expected m/z would be approximately 614.6.

      • Product Ion (Q3): This is typically a neutral loss of one of the fatty acyl chains plus ammonia. For heptadecanoic acid (C17:0), this would correspond to a neutral loss of 270.4 + 17.0 = 287.4 Da. The resulting fragment would be the diacylglycerol backbone with one fatty acid. Another common fragmentation is the loss of water from the protonated molecule.

    • Optimize collision energy (CE) and other MS parameters for the specific instrument to achieve maximum signal intensity for the selected transition.

5. Data Analysis and Quantification:

  • Integrate the peak areas for the endogenous diacylglycerols and the this compound internal standard.

  • Calculate the response ratio: (Peak area of analyte) / (Peak area of internal standard).

  • Generate a calibration curve using known concentrations of diacylglycerol standards (with the same constant amount of internal standard).

  • Determine the concentration of the endogenous diacylglycerols in the sample by interpolating their response ratios on the calibration curve.

Data Presentation: Validation Parameters for a Quantitative Lipidomics Assay

When developing and validating a quantitative assay using this compound, the following parameters should be assessed and presented in a tabular format.

Validation Parameter Description Acceptance Criteria
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.R² > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio > 10
Precision (%CV) The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day precision.< 15%
Accuracy (%Recovery) The closeness of the measured value to the true value. Assessed by spiking known concentrations of analytes into a matrix.85-115%
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Within acceptable limits (e.g., 80-120%)
Extraction Recovery (%) The efficiency of the extraction procedure.Consistent and reproducible

Application 2: Metabolic Tracer for Lipid Absorption and Metabolism

This compound can be used as a metabolic tracer to study the digestion, absorption, and subsequent metabolic fate of dietary diacylglycerols. When administered orally, the odd-chain heptadecanoic acid moieties can be tracked as they are incorporated into various lipid pools within the body. This allows for the investigation of pathways such as intestinal lipid absorption, chylomicron assembly, and hepatic lipid processing.

Experimental Workflow: Tracing the Metabolic Fate of this compound

G cluster_0 Oral Administration cluster_1 Digestion & Absorption cluster_2 Intestinal Metabolism cluster_3 Systemic Circulation & Tissue Uptake cluster_4 Analysis A Oral Gavage of This compound in an oil vehicle B Pancreatic Lipase Hydrolysis in Small Intestine Lumen A->B C Formation of 2-monoheptadecanoin and Heptadecanoic Acid B->C D Uptake by Enterocytes C->D E Re-esterification into Triglycerides (containing C17:0) D->E F Incorporation into Chylomicrons E->F G Secretion of Chylomicrons into Lymph and then Blood F->G H Lipoprotein Lipase (LPL) mediated hydrolysis in circulation G->H I Uptake of C17:0 into Adipose Tissue, Muscle, Liver H->I J Blood/Tissue Collection at Time Points I->J K Lipid Extraction J->K L LC-MS/MS Analysis for C17:0-containing lipids K->L

Caption: Workflow for tracing the metabolic fate of orally administered this compound.

Metabolic Fate and Signaling Implications

Upon ingestion, this compound is hydrolyzed by pancreatic lipases into 2-monoheptadecanoyl glycerol and free heptadecanoic acid. These are absorbed by enterocytes and re-esterified into triglycerides, which are then packaged into chylomicrons and released into circulation. In peripheral tissues, lipoprotein lipase releases the heptadecanoic acid, which can be taken up by cells.

The metabolic fate of heptadecanoic acid is of particular interest. As an odd-chain fatty acid, its β-oxidation ultimately yields propionyl-CoA, which can enter the Krebs cycle as succinyl-CoA, making it gluconeogenic.

Recent studies have also suggested that heptadecanoic acid is not merely a passive metabolic substrate but may also have roles in cellular signaling.

Heptadecanoic Acid and AMPK Signaling

Heptadecanoic acid has been shown to modulate the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis.

AMPK_Pathway C17_0 Heptadecanoic Acid (C17:0) AMPK AMPK C17_0->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via phosphorylation) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) FAO Fatty Acid Oxidation CPT1->FAO Promotes MalonylCoA->CPT1 Inhibits

Caption: Heptadecanoic acid activates AMPK, leading to inhibition of ACC and increased fatty acid oxidation.

Heptadecanoic Acid and mTOR Signaling

The mechanistic target of rapamycin (mTOR) pathway is a key regulator of cell growth and proliferation. Some fatty acids have been shown to influence mTOR signaling. Heptadecanoic acid may inhibit mTOR signaling, potentially through its activation of AMPK, which is a known inhibitor of mTORC1.

mTOR_Pathway C17_0 Heptadecanoic Acid (C17:0) AMPK AMPK C17_0->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes

Caption: Heptadecanoic acid may inhibit mTORC1 signaling, partly through the activation of AMPK.

Heptadecanoic Acid and JAK-STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is critical for cytokine signaling and immune responses. Studies have indicated that heptadecanoic acid can suppress the phosphorylation of JAK2 and STAT3, suggesting an anti-inflammatory role.[1][2][4]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates GeneTranscription Inflammatory Gene Transcription STAT3->GeneTranscription Promotes C17_0 Heptadecanoic Acid (C17:0) C17_0->JAK2 Inhibits phosphorylation C17_0->STAT3 Inhibits phosphorylation

Caption: Heptadecanoic acid can suppress the JAK-STAT pathway by inhibiting the phosphorylation of JAK2 and STAT3.

Conclusion

This compound is a powerful and versatile tool for metabolic research. Its primary application as an internal standard enables robust and accurate quantification of lipids in complex biological samples. Furthermore, its use as a metabolic tracer provides valuable insights into the dynamic processes of lipid digestion, absorption, and metabolism. The emerging evidence of the signaling activities of its constituent fatty acid, heptadecanoic acid, adds another layer of interest for researchers in nutrition, pharmacology, and drug development. The protocols and information provided herein serve as a comprehensive guide for the effective application of this compound in metabolic studies.

References

Troubleshooting & Optimization

troubleshooting 1,3-Diheptadecanoyl glycerol degradation in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Diheptadecanoyl glycerol.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, analysis, and interpretation of data related to this compound.

Question: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?

Answer: Lower than expected concentrations of this compound can stem from several factors related to sample handling, storage, and the analytical methodology. The primary causes are chemical degradation and inefficient extraction.

Possible Causes and Solutions:

  • Degradation due to Improper Storage: this compound, like other lipids, is susceptible to degradation.[1] Stability is significantly affected by temperature, light, and the presence of water and oxygen.[1]

    • Solution: Ensure samples are stored at or below -20°C for long-term stability (≥ 4 years).[2] For short-term storage, keep samples on ice. Flash-freeze samples in liquid nitrogen before long-term storage to minimize enzymatic and chemical degradation.[1] Store lipid extracts under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.[1]

  • Hydrolysis: The ester bonds of the glycerol backbone are susceptible to hydrolysis, which can be either enzymatic (e.g., by lipases) or non-enzymatic, especially in the presence of water.[1][3] This will lead to the formation of heptadecanoic acid and monoheptadecanoyl glycerol.

    • Solution: Work quickly and at low temperatures during sample processing to minimize enzymatic activity.[4] If lipase activity is suspected, consider adding a lipase inhibitor to your sample homogenization buffer. Ensure all solvents used for extraction and storage are anhydrous.

  • Oxidation: While heptadecanoic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, oxidation can still occur at the glycerol backbone.[1]

    • Solution: Minimize exposure to air and light.[1] Use degassed solvents and consider adding antioxidants like BHT (butylated hydroxytoluene) to your extraction solvents, but be aware that this can interfere with some mass spectrometry analyses.

  • Inefficient Extraction: The choice of extraction solvent and method is critical for quantitative recovery of lipids.

    • Solution: A common and effective method for lipid extraction is the Bligh-Dyer or Folch method, which uses a chloroform/methanol/water solvent system.[4] Ensure thorough homogenization of the sample to allow the solvents to access all the lipids.[4]

  • Acyl Migration: Although less common for 1,3-diglycerides compared to 1,2-diglycerides, acyl migration can occur, leading to the formation of the 1,2- or 2,3-isomer. This is less of a degradation issue and more of an isomerization problem, but it can affect quantification if your method is specific for the 1,3-isomer.

    • Solution: Avoid acidic or basic conditions during extraction and storage. Derivatization of the free hydroxyl group can prevent acyl migration.[5]

Question: I am seeing unexpected peaks in my mass spectrometry data when analyzing this compound. How can I identify them?

Answer: Unexpected peaks in your mass spectrometry data can be due to degradation products, contaminants, or isomers. Identifying these peaks requires a systematic approach.

Potential Sources of Unexpected Peaks and Identification Strategies:

  • Degradation Products:

    • Hydrolysis Products: Look for peaks corresponding to the molecular weights of monoheptadecanoyl glycerol and heptadecanoic acid.

    • Oxidation Products: These will appear as the parent mass plus one or more oxygen atoms (+16 Da, +32 Da, etc.).

  • Isomers:

    • 1,2-Diheptadecanoyl glycerol: This has the same molecular weight as the 1,3-isomer and may co-elute or elute very closely in many chromatographic systems.

    • Solution: Use a chromatographic method capable of separating diacylglycerol isomers, such as normal-phase HPLC.[5] Alternatively, derivatization of the hydroxyl group can help in distinguishing between isomers. Tandem mass spectrometry (MS/MS) can also be used to generate specific fragmentation patterns that may differentiate between isomers.[6][7]

  • Contaminants:

    • Plasticizers: Phthalates and other plasticizers are common contaminants from lab consumables (e.g., tubes, pipette tips).

    • Solvent Impurities: Use high-purity solvents (e.g., HPLC or MS grade) to minimize contamination.

    • Solution: Run a "blank" sample (containing only the extraction solvent and any other reagents) to identify background contaminants.

Question: My quantitative results for this compound are not reproducible. What are the likely causes?

Answer: Poor reproducibility in quantitative analysis is often due to inconsistencies in sample preparation, handling, and the analytical method itself.

Factors Affecting Reproducibility and How to Address Them:

  • Inconsistent Sample Handling:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to lipid degradation.[1]

    • Solution: Aliquot samples after the initial collection to avoid multiple freeze-thaw cycles for the entire sample.[1]

  • Variable Extraction Efficiency:

    • Solution: Ensure your homogenization and extraction procedures are standardized and consistently applied to all samples. Use an internal standard, such as a deuterated version of this compound (e.g., this compound-d5), added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.[8][9]

  • Instrumental Variability:

    • Solution: Calibrate the mass spectrometer regularly and monitor its performance using quality control (QC) samples interspersed throughout your sample queue. The QC samples should be representative of your study samples.

  • Low Abundance of the Analyte: Diacylglycerols are often present at low concentrations in biological samples, making their quantification challenging.[7][10]

    • Solution: Consider a derivatization step to enhance the ionization efficiency and thus the signal intensity of the analyte.[10] For example, derivatizing the hydroxyl group with a charged moiety can significantly improve detection by electrospray ionization mass spectrometry (ESI-MS).[10]

Frequently Asked Questions (FAQs)

What is the recommended storage procedure for this compound standards and samples containing it?

For long-term storage, this compound should be stored as a solid or in an organic solvent at -20°C or lower.[2] It is stable for at least 4 years under these conditions.[2] To prevent degradation, it should be stored under an inert atmosphere (like nitrogen or argon) and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

What are the main degradation pathways for this compound?

The two primary degradation pathways are:

  • Hydrolysis: The ester linkages can be hydrolyzed, either enzymatically by lipases or non-enzymatically in the presence of water, to yield monoheptadecanoyl glycerol and free heptadecanoic acid.[1][11]

  • Oxidation: While the saturated fatty acid chains are resistant to oxidation, the glycerol backbone can be oxidized, especially in the presence of oxygen, light, and metal ions.[1]

Which analytical techniques are most suitable for the quantification of this compound?

Mass spectrometry (MS) coupled with a chromatographic separation technique like liquid chromatography (LC) is the most common and powerful approach.[12]

  • LC-MS/MS: This provides high sensitivity and selectivity. A normal-phase LC method can be used to separate 1,2- and 1,3-diacylglycerol isomers.[5]

  • GC-MS: Gas chromatography-mass spectrometry can also be used, but it requires derivatization to make the diacylglycerol volatile.[13]

  • Derivatization: To overcome the low ionization efficiency of diacylglycerols in ESI-MS, derivatization of the hydroxyl group to introduce a permanently charged or easily ionizable group is often employed to enhance sensitivity.[10]

How can I differentiate between 1,2- and this compound isomers?
  • Chromatography: Normal-phase liquid chromatography is effective at separating these isomers.[5]

  • Mass Spectrometry: While they have the same mass, their fragmentation patterns in tandem MS (MS/MS) may differ, although this is not always straightforward.

  • Derivatization: Derivatizing the hydroxyl group can prevent isomerization and may also aid in chromatographic separation.[5]

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data for stability and recovery experiments.

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionDurationAnalyte Recovery (%)Degradation Product(s) Detected
-80°C, under Nitrogen6 months99.2 ± 0.5None
-20°C, under Nitrogen6 months98.5 ± 0.8Trace monoheptadecanoyl glycerol
4°C, in solution1 week85.3 ± 2.1Monoheptadecanoyl glycerol, Heptadecanoic acid
Room Temperature, exposed to air24 hours60.7 ± 4.5Monoheptadecanoyl glycerol, Heptadecanoic acid, Oxidized products

Table 2: Recovery of this compound Using Different Extraction Methods

Extraction MethodSample MatrixMean Recovery (%)Standard DeviationInternal Standard Used
Bligh-DyerPlasma92.83.5This compound-d5
FolchTissue Homogenate94.12.9This compound-d5
MTBE ExtractionCells91.54.2This compound-d5

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (Bligh-Dyer Method)
  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v). For every 100 mg of tissue, use 3 mL of the solvent mixture. Perform this step on ice.

  • Internal Standard Spiking: Add an appropriate amount of an internal standard (e.g., this compound-d5) to the homogenate.

  • Phase Separation: Add 1 mL of chloroform for every 3 mL of the initial solvent mixture and vortex thoroughly. Then, add 1 mL of water for every 3 mL of the initial solvent mixture and vortex again.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., isopropanol/acetonitrile for LC-MS).

Protocol 2: Quantification of this compound by LC-MS/MS
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for general lipid profiling or a normal-phase column (e.g., silica) to separate diacylglycerol isomers.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: Develop a suitable gradient to resolve the analyte from other lipids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+).

    • Analysis Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Transitions:

      • Precursor Ion: Select the [M+NH4]+ adduct of this compound.

      • Product Ion: Monitor for characteristic fragment ions, such as the neutral loss of a heptadecanoic acid chain.[8]

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of a this compound standard.

    • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (Enzymatic or Non-enzymatic) main->hydrolysis oxidation Oxidation main->oxidation isomerization Acyl Migration main->isomerization product1 Monoheptadecanoyl glycerol + Heptadecanoic Acid hydrolysis->product1 product2 Oxidized Products oxidation->product2 product3 1,2-Diheptadecanoyl glycerol isomerization->product3

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with Internal Standard sample->spike homogenize Homogenization spike->homogenize extract Lipid Extraction (e.g., Bligh-Dyer) homogenize->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General workflow for quantitative analysis.

References

troubleshooting 1,3-Diheptadecanoyl glycerol degradation in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Diheptadecanoyl glycerol.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, analysis, and interpretation of data related to this compound.

Question: I am observing lower than expected concentrations of this compound in my samples. What could be the cause?

Answer: Lower than expected concentrations of this compound can stem from several factors related to sample handling, storage, and the analytical methodology. The primary causes are chemical degradation and inefficient extraction.

Possible Causes and Solutions:

  • Degradation due to Improper Storage: this compound, like other lipids, is susceptible to degradation.[1] Stability is significantly affected by temperature, light, and the presence of water and oxygen.[1]

    • Solution: Ensure samples are stored at or below -20°C for long-term stability (≥ 4 years).[2] For short-term storage, keep samples on ice. Flash-freeze samples in liquid nitrogen before long-term storage to minimize enzymatic and chemical degradation.[1] Store lipid extracts under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.[1]

  • Hydrolysis: The ester bonds of the glycerol backbone are susceptible to hydrolysis, which can be either enzymatic (e.g., by lipases) or non-enzymatic, especially in the presence of water.[1][3] This will lead to the formation of heptadecanoic acid and monoheptadecanoyl glycerol.

    • Solution: Work quickly and at low temperatures during sample processing to minimize enzymatic activity.[4] If lipase activity is suspected, consider adding a lipase inhibitor to your sample homogenization buffer. Ensure all solvents used for extraction and storage are anhydrous.

  • Oxidation: While heptadecanoic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, oxidation can still occur at the glycerol backbone.[1]

    • Solution: Minimize exposure to air and light.[1] Use degassed solvents and consider adding antioxidants like BHT (butylated hydroxytoluene) to your extraction solvents, but be aware that this can interfere with some mass spectrometry analyses.

  • Inefficient Extraction: The choice of extraction solvent and method is critical for quantitative recovery of lipids.

    • Solution: A common and effective method for lipid extraction is the Bligh-Dyer or Folch method, which uses a chloroform/methanol/water solvent system.[4] Ensure thorough homogenization of the sample to allow the solvents to access all the lipids.[4]

  • Acyl Migration: Although less common for 1,3-diglycerides compared to 1,2-diglycerides, acyl migration can occur, leading to the formation of the 1,2- or 2,3-isomer. This is less of a degradation issue and more of an isomerization problem, but it can affect quantification if your method is specific for the 1,3-isomer.

    • Solution: Avoid acidic or basic conditions during extraction and storage. Derivatization of the free hydroxyl group can prevent acyl migration.[5]

Question: I am seeing unexpected peaks in my mass spectrometry data when analyzing this compound. How can I identify them?

Answer: Unexpected peaks in your mass spectrometry data can be due to degradation products, contaminants, or isomers. Identifying these peaks requires a systematic approach.

Potential Sources of Unexpected Peaks and Identification Strategies:

  • Degradation Products:

    • Hydrolysis Products: Look for peaks corresponding to the molecular weights of monoheptadecanoyl glycerol and heptadecanoic acid.

    • Oxidation Products: These will appear as the parent mass plus one or more oxygen atoms (+16 Da, +32 Da, etc.).

  • Isomers:

    • 1,2-Diheptadecanoyl glycerol: This has the same molecular weight as the 1,3-isomer and may co-elute or elute very closely in many chromatographic systems.

    • Solution: Use a chromatographic method capable of separating diacylglycerol isomers, such as normal-phase HPLC.[5] Alternatively, derivatization of the hydroxyl group can help in distinguishing between isomers. Tandem mass spectrometry (MS/MS) can also be used to generate specific fragmentation patterns that may differentiate between isomers.[6][7]

  • Contaminants:

    • Plasticizers: Phthalates and other plasticizers are common contaminants from lab consumables (e.g., tubes, pipette tips).

    • Solvent Impurities: Use high-purity solvents (e.g., HPLC or MS grade) to minimize contamination.

    • Solution: Run a "blank" sample (containing only the extraction solvent and any other reagents) to identify background contaminants.

Question: My quantitative results for this compound are not reproducible. What are the likely causes?

Answer: Poor reproducibility in quantitative analysis is often due to inconsistencies in sample preparation, handling, and the analytical method itself.

Factors Affecting Reproducibility and How to Address Them:

  • Inconsistent Sample Handling:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to lipid degradation.[1]

    • Solution: Aliquot samples after the initial collection to avoid multiple freeze-thaw cycles for the entire sample.[1]

  • Variable Extraction Efficiency:

    • Solution: Ensure your homogenization and extraction procedures are standardized and consistently applied to all samples. Use an internal standard, such as a deuterated version of this compound (e.g., this compound-d5), added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.[8][9]

  • Instrumental Variability:

    • Solution: Calibrate the mass spectrometer regularly and monitor its performance using quality control (QC) samples interspersed throughout your sample queue. The QC samples should be representative of your study samples.

  • Low Abundance of the Analyte: Diacylglycerols are often present at low concentrations in biological samples, making their quantification challenging.[7][10]

    • Solution: Consider a derivatization step to enhance the ionization efficiency and thus the signal intensity of the analyte.[10] For example, derivatizing the hydroxyl group with a charged moiety can significantly improve detection by electrospray ionization mass spectrometry (ESI-MS).[10]

Frequently Asked Questions (FAQs)

What is the recommended storage procedure for this compound standards and samples containing it?

For long-term storage, this compound should be stored as a solid or in an organic solvent at -20°C or lower.[2] It is stable for at least 4 years under these conditions.[2] To prevent degradation, it should be stored under an inert atmosphere (like nitrogen or argon) and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1]

What are the main degradation pathways for this compound?

The two primary degradation pathways are:

  • Hydrolysis: The ester linkages can be hydrolyzed, either enzymatically by lipases or non-enzymatically in the presence of water, to yield monoheptadecanoyl glycerol and free heptadecanoic acid.[1][11]

  • Oxidation: While the saturated fatty acid chains are resistant to oxidation, the glycerol backbone can be oxidized, especially in the presence of oxygen, light, and metal ions.[1]

Which analytical techniques are most suitable for the quantification of this compound?

Mass spectrometry (MS) coupled with a chromatographic separation technique like liquid chromatography (LC) is the most common and powerful approach.[12]

  • LC-MS/MS: This provides high sensitivity and selectivity. A normal-phase LC method can be used to separate 1,2- and 1,3-diacylglycerol isomers.[5]

  • GC-MS: Gas chromatography-mass spectrometry can also be used, but it requires derivatization to make the diacylglycerol volatile.[13]

  • Derivatization: To overcome the low ionization efficiency of diacylglycerols in ESI-MS, derivatization of the hydroxyl group to introduce a permanently charged or easily ionizable group is often employed to enhance sensitivity.[10]

How can I differentiate between 1,2- and this compound isomers?
  • Chromatography: Normal-phase liquid chromatography is effective at separating these isomers.[5]

  • Mass Spectrometry: While they have the same mass, their fragmentation patterns in tandem MS (MS/MS) may differ, although this is not always straightforward.

  • Derivatization: Derivatizing the hydroxyl group can prevent isomerization and may also aid in chromatographic separation.[5]

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data for stability and recovery experiments.

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionDurationAnalyte Recovery (%)Degradation Product(s) Detected
-80°C, under Nitrogen6 months99.2 ± 0.5None
-20°C, under Nitrogen6 months98.5 ± 0.8Trace monoheptadecanoyl glycerol
4°C, in solution1 week85.3 ± 2.1Monoheptadecanoyl glycerol, Heptadecanoic acid
Room Temperature, exposed to air24 hours60.7 ± 4.5Monoheptadecanoyl glycerol, Heptadecanoic acid, Oxidized products

Table 2: Recovery of this compound Using Different Extraction Methods

Extraction MethodSample MatrixMean Recovery (%)Standard DeviationInternal Standard Used
Bligh-DyerPlasma92.83.5This compound-d5
FolchTissue Homogenate94.12.9This compound-d5
MTBE ExtractionCells91.54.2This compound-d5

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (Bligh-Dyer Method)
  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v). For every 100 mg of tissue, use 3 mL of the solvent mixture. Perform this step on ice.

  • Internal Standard Spiking: Add an appropriate amount of an internal standard (e.g., this compound-d5) to the homogenate.

  • Phase Separation: Add 1 mL of chloroform for every 3 mL of the initial solvent mixture and vortex thoroughly. Then, add 1 mL of water for every 3 mL of the initial solvent mixture and vortex again.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., isopropanol/acetonitrile for LC-MS).

Protocol 2: Quantification of this compound by LC-MS/MS
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for general lipid profiling or a normal-phase column (e.g., silica) to separate diacylglycerol isomers.

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: Develop a suitable gradient to resolve the analyte from other lipids.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+).

    • Analysis Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Transitions:

      • Precursor Ion: Select the [M+NH4]+ adduct of this compound.

      • Product Ion: Monitor for characteristic fragment ions, such as the neutral loss of a heptadecanoic acid chain.[8]

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of a this compound standard.

    • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

degradation_pathway main This compound hydrolysis Hydrolysis (Enzymatic or Non-enzymatic) main->hydrolysis oxidation Oxidation main->oxidation isomerization Acyl Migration main->isomerization product1 Monoheptadecanoyl glycerol + Heptadecanoic Acid hydrolysis->product1 product2 Oxidized Products oxidation->product2 product3 1,2-Diheptadecanoyl glycerol isomerization->product3

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with Internal Standard sample->spike homogenize Homogenization spike->homogenize extract Lipid Extraction (e.g., Bligh-Dyer) homogenize->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: General workflow for quantitative analysis.

References

Technical Support Center: Optimizing the Extraction of 1,3-Diheptadecanoyl Glycerol from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 1,3-diheptadecanoyl glycerol from plasma samples.

Frequently Asked Questions (FAQs)

Q1: Which is the best extraction method for this compound from plasma?

A1: The optimal method depends on your specific experimental needs, such as sample volume, required throughput, and available equipment. The most commonly used and effective methods are the Folch, Bligh-Dyer, and Matyash methods.[1][2][3] For diacylglycerols (the class to which this compound belongs), the Folch method is often considered a gold standard due to its high extraction efficiency for a broad range of lipids.[4] However, single-phase extraction methods using a 1-butanol:methanol mixture have also been shown to be efficient and are simpler to perform.[5][6]

Q2: I am concerned about the toxicity of chloroform. Is there a safer alternative to the Folch or Bligh-Dyer methods?

A2: Yes, the Matyash method, which utilizes methyl-tert-butyl ether (MTBE) instead of chloroform, is a widely accepted and safer alternative.[1][2] It has been shown to provide comparable extraction results to the traditional methods for many lipid classes.[1][2]

Q3: Can I use the same extraction method for both qualitative and quantitative analysis?

A3: While the same method can be used, for quantitative analysis, it is crucial to include an internal standard (a deuterated or 13C-labeled version of this compound is ideal) to account for any analyte loss during the extraction process.[2] The choice of method and its optimization, particularly the sample-to-solvent ratio, can significantly impact the accuracy and reproducibility of quantification.[1][7]

Q4: What is acyl migration and how can I prevent it during extraction?

A4: Acyl migration is the intramolecular movement of a fatty acyl chain on the glycerol backbone, for example, from the sn-1 or sn-3 position to the sn-2 position. This can be a significant issue in diacylglycerol analysis as it can lead to the formation of isomers and inaccurate quantification.[5] Some extraction methods, particularly those involving chloroform/methanol, may promote acyl migration.[5] To minimize this, it is recommended to work at low temperatures and to process samples promptly. Derivatization of the free hydroxyl group can also prevent acyl migration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Recovery of this compound Inefficient extraction solvent for nonpolar lipids.This compound is a nonpolar lipid. Ensure your solvent system is appropriate. For nonpolar lipids, a hexane:isopropanol mixture can be more effective than more polar solvent systems.[4]
Incorrect sample-to-solvent ratio.For biphasic methods like Folch or Bligh-Dyer, a sample-to-total solvent ratio of 1:20 (v/v) is often optimal for plasma.[1][8]
Incomplete phase separation.Ensure thorough vortexing and centrifugation to achieve clear separation of the aqueous and organic phases.
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen for solvent evaporation and avoid overheating the sample.
High Variability Between Replicates Inconsistent pipetting of viscous plasma or solvents.Use positive displacement pipettes for accurate handling of viscous liquids.
Volatility of extraction solvents.Keep solvents tightly capped and work in a well-ventilated area to minimize evaporation, especially when using volatile solvents like MTBE.[7]
Incomplete re-extraction of the pellet.For methods that involve a pellet, a second extraction step can improve recovery and consistency.[2]
Ion Suppression in LC-MS Analysis Co-extraction of phospholipids.Phospholipids are a major cause of ion suppression in the analysis of diacylglycerols.[9] Consider a phospholipid removal step, such as fluorous biphasic liquid-liquid extraction or using specialized solid-phase extraction cartridges.[9]
High salt concentration in the final extract.If using a salt solution for phase separation, ensure that no aqueous phase is carried over into the final organic extract.
Presence of Contaminants in the Final Extract Contaminants from plasticware.Use high-quality polypropylene or glass tubes and pipette tips to avoid leaching of plasticizers.
Carryover from previous samples.Thoroughly clean all equipment between samples, especially when performing high-throughput analysis.

Experimental Protocols

Modified Folch Method for Plasma Lipid Extraction

This protocol is adapted for the extraction of total lipids, including this compound, from plasma.

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add an appropriate amount of internal standard (e.g., deuterated this compound).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Two distinct phases will form. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for your analytical method (e.g., isopropanol:acetonitrile:water for LC-MS).

Matyash Method for Plasma Lipid Extraction

This protocol provides a safer alternative to the Folch method.

Materials:

  • Plasma sample

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 1.5 mL of methanol.

  • Add an appropriate amount of internal standard.

  • Vortex for 30 seconds.

  • Add 5 mL of MTBE and vortex for 1 minute.

  • Incubate at room temperature for 1 hour on a shaker.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Two phases will form. The upper organic phase contains the lipids. Carefully collect the upper phase.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for analysis.

Data Presentation

The following table summarizes the relative extraction efficiencies of different methods for diacylglycerols (DAGs), which can serve as a proxy for this compound. The values are presented as normalized peak areas from comparative studies.

Extraction Method Diacylglycerol (DAG) Relative Peak Area Reference
Folch+++[2]
Bligh-Dyer+++[1]
Matyash++[2]
1-Butanol:Methanol (1:1)++[5]

Note: "+++" indicates the highest relative peak area, and "++" indicates a slightly lower but still effective extraction. The optimal method may still vary depending on the specific laboratory conditions and instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample is Add Internal Standard plasma->is add_solvent Add Extraction Solvent is->add_solvent vortex Vortex & Incubate add_solvent->vortex phase_sep Phase Separation (Centrifugation) vortex->phase_sep collect Collect Organic Phase phase_sep->collect evaporate Evaporate Solvent (Nitrogen Stream) collect->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for the extraction of this compound from plasma.

troubleshooting_workflow start Low Analyte Recovery? check_solvent Is the solvent system optimized for nonpolar lipids? start->check_solvent Yes use_nonpolar Action: Use a less polar solvent system (e.g., hexane:isopropanol). check_solvent->use_nonpolar No check_ratio Is the sample-to-solvent ratio correct (e.g., 1:20)? check_solvent->check_ratio Yes end Problem Resolved use_nonpolar->end adjust_ratio Action: Adjust the solvent volume. check_ratio->adjust_ratio No check_phase_sep Is phase separation complete and clean? check_ratio->check_phase_sep Yes adjust_ratio->end optimize_centrifugation Action: Optimize centrifugation time and speed. check_phase_sep->optimize_centrifugation No check_phase_sep->end Yes optimize_centrifugation->end

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Optimizing the Extraction of 1,3-Diheptadecanoyl Glycerol from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 1,3-diheptadecanoyl glycerol from plasma samples.

Frequently Asked Questions (FAQs)

Q1: Which is the best extraction method for this compound from plasma?

A1: The optimal method depends on your specific experimental needs, such as sample volume, required throughput, and available equipment. The most commonly used and effective methods are the Folch, Bligh-Dyer, and Matyash methods.[1][2][3] For diacylglycerols (the class to which this compound belongs), the Folch method is often considered a gold standard due to its high extraction efficiency for a broad range of lipids.[4] However, single-phase extraction methods using a 1-butanol:methanol mixture have also been shown to be efficient and are simpler to perform.[5][6]

Q2: I am concerned about the toxicity of chloroform. Is there a safer alternative to the Folch or Bligh-Dyer methods?

A2: Yes, the Matyash method, which utilizes methyl-tert-butyl ether (MTBE) instead of chloroform, is a widely accepted and safer alternative.[1][2] It has been shown to provide comparable extraction results to the traditional methods for many lipid classes.[1][2]

Q3: Can I use the same extraction method for both qualitative and quantitative analysis?

A3: While the same method can be used, for quantitative analysis, it is crucial to include an internal standard (a deuterated or 13C-labeled version of this compound is ideal) to account for any analyte loss during the extraction process.[2] The choice of method and its optimization, particularly the sample-to-solvent ratio, can significantly impact the accuracy and reproducibility of quantification.[1][7]

Q4: What is acyl migration and how can I prevent it during extraction?

A4: Acyl migration is the intramolecular movement of a fatty acyl chain on the glycerol backbone, for example, from the sn-1 or sn-3 position to the sn-2 position. This can be a significant issue in diacylglycerol analysis as it can lead to the formation of isomers and inaccurate quantification.[5] Some extraction methods, particularly those involving chloroform/methanol, may promote acyl migration.[5] To minimize this, it is recommended to work at low temperatures and to process samples promptly. Derivatization of the free hydroxyl group can also prevent acyl migration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Recovery of this compound Inefficient extraction solvent for nonpolar lipids.This compound is a nonpolar lipid. Ensure your solvent system is appropriate. For nonpolar lipids, a hexane:isopropanol mixture can be more effective than more polar solvent systems.[4]
Incorrect sample-to-solvent ratio.For biphasic methods like Folch or Bligh-Dyer, a sample-to-total solvent ratio of 1:20 (v/v) is often optimal for plasma.[1][8]
Incomplete phase separation.Ensure thorough vortexing and centrifugation to achieve clear separation of the aqueous and organic phases.
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen for solvent evaporation and avoid overheating the sample.
High Variability Between Replicates Inconsistent pipetting of viscous plasma or solvents.Use positive displacement pipettes for accurate handling of viscous liquids.
Volatility of extraction solvents.Keep solvents tightly capped and work in a well-ventilated area to minimize evaporation, especially when using volatile solvents like MTBE.[7]
Incomplete re-extraction of the pellet.For methods that involve a pellet, a second extraction step can improve recovery and consistency.[2]
Ion Suppression in LC-MS Analysis Co-extraction of phospholipids.Phospholipids are a major cause of ion suppression in the analysis of diacylglycerols.[9] Consider a phospholipid removal step, such as fluorous biphasic liquid-liquid extraction or using specialized solid-phase extraction cartridges.[9]
High salt concentration in the final extract.If using a salt solution for phase separation, ensure that no aqueous phase is carried over into the final organic extract.
Presence of Contaminants in the Final Extract Contaminants from plasticware.Use high-quality polypropylene or glass tubes and pipette tips to avoid leaching of plasticizers.
Carryover from previous samples.Thoroughly clean all equipment between samples, especially when performing high-throughput analysis.

Experimental Protocols

Modified Folch Method for Plasma Lipid Extraction

This protocol is adapted for the extraction of total lipids, including this compound, from plasma.

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add an appropriate amount of internal standard (e.g., deuterated this compound).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 20 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Two distinct phases will form. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for your analytical method (e.g., isopropanol:acetonitrile:water for LC-MS).

Matyash Method for Plasma Lipid Extraction

This protocol provides a safer alternative to the Folch method.

Materials:

  • Plasma sample

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 1.5 mL of methanol.

  • Add an appropriate amount of internal standard.

  • Vortex for 30 seconds.

  • Add 5 mL of MTBE and vortex for 1 minute.

  • Incubate at room temperature for 1 hour on a shaker.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Two phases will form. The upper organic phase contains the lipids. Carefully collect the upper phase.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for analysis.

Data Presentation

The following table summarizes the relative extraction efficiencies of different methods for diacylglycerols (DAGs), which can serve as a proxy for this compound. The values are presented as normalized peak areas from comparative studies.

Extraction Method Diacylglycerol (DAG) Relative Peak Area Reference
Folch+++[2]
Bligh-Dyer+++[1]
Matyash++[2]
1-Butanol:Methanol (1:1)++[5]

Note: "+++" indicates the highest relative peak area, and "++" indicates a slightly lower but still effective extraction. The optimal method may still vary depending on the specific laboratory conditions and instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample is Add Internal Standard plasma->is add_solvent Add Extraction Solvent is->add_solvent vortex Vortex & Incubate add_solvent->vortex phase_sep Phase Separation (Centrifugation) vortex->phase_sep collect Collect Organic Phase phase_sep->collect evaporate Evaporate Solvent (Nitrogen Stream) collect->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for the extraction of this compound from plasma.

troubleshooting_workflow start Low Analyte Recovery? check_solvent Is the solvent system optimized for nonpolar lipids? start->check_solvent Yes use_nonpolar Action: Use a less polar solvent system (e.g., hexane:isopropanol). check_solvent->use_nonpolar No check_ratio Is the sample-to-solvent ratio correct (e.g., 1:20)? check_solvent->check_ratio Yes end Problem Resolved use_nonpolar->end adjust_ratio Action: Adjust the solvent volume. check_ratio->adjust_ratio No check_phase_sep Is phase separation complete and clean? check_ratio->check_phase_sep Yes adjust_ratio->end optimize_centrifugation Action: Optimize centrifugation time and speed. check_phase_sep->optimize_centrifugation No check_phase_sep->end Yes optimize_centrifugation->end

Caption: Troubleshooting decision tree for low recovery of this compound.

References

improving the stability of 1,3-Diheptadecanoyl glycerol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,3-Diheptadecanoyl glycerol stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

A1: this compound, also known as DG(17:0/0:0/17:0) or 1,3-Diheptadecanoin, is a diacylglycerol containing two heptadecanoic acid chains at the sn-1 and sn-3 positions of the glycerol backbone. It is a solid at room temperature with a molecular weight of 597.0 g/mol .[1]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. It is sparingly soluble in aqueous buffers like PBS (pH 7.2).[1][2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, stock solutions of this compound should be stored at -20°C.[1] The solid compound is stable for at least four years when stored at this temperature. To prevent degradation from moisture and oxidation, it is advisable to overlay the solution with an inert gas like argon or nitrogen and store it in a tightly sealed glass vial.

Q4: Can I store aqueous dilutions of my this compound stock solution?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Due to its low solubility in aqueous media, the lipid is prone to precipitation and hydrolysis.[3][4]

Q5: What are the primary stability concerns for this compound stock solutions?

A5: The main stability concerns are:

  • Precipitation: The compound may precipitate out of solution, especially at lower temperatures.[4][5]

  • Hydrolytic Degradation: In the presence of water, the ester bonds can be hydrolyzed, leading to the formation of monoacylglycerols and free fatty acids.[4]

  • Oxidation: Although less of a concern for saturated fatty acids like heptadecanoic acid, oxidation can occur over time, especially if the solution is not stored under an inert atmosphere.

  • Acyl Migration: Over time, the acyl chains can migrate from the sn-1 and sn-3 positions to the sn-1 and sn-2 (or sn-2 and sn-3) positions, forming the isomeric 1,2-Diheptadecanoyl glycerol. This isomerization is a spontaneous process, with the 1,2- and 2,3-isomers being more stable.

Troubleshooting Guide

Problem 1: My this compound stock solution has become cloudy or contains a precipitate.

  • Question: Why has my stock solution become cloudy or formed a precipitate, especially after storage at -20°C?

    • Answer: this compound, like many lipids, has reduced solubility at lower temperatures and can precipitate out of organic solvents.[4][5] This is a common physical change and does not necessarily indicate chemical degradation.

  • Question: How can I redissolve the precipitate?

    • Answer: Gently warm the solution to room temperature or slightly above (30-40°C).[5] If warming alone is not sufficient, sonicate the solution in a bath sonicator for 5-10 minutes, or until the solution becomes clear.[6]

  • Question: What should I do if the precipitate does not redissolve?

    • Answer: If the precipitate persists after warming and sonication, it may indicate that the concentration of the lipid is too high for the solvent, or that some degradation has occurred. Consider diluting the stock solution or preparing a fresh one.

Problem 2: I am concerned about the chemical stability and degradation of my stock solution.

  • Question: How can I minimize the risk of chemical degradation?

    • Answer: To minimize degradation, always use high-purity, anhydrous solvents. Prepare the stock solution under an inert atmosphere (argon or nitrogen) to protect against oxidation. Store the solution in a tightly sealed glass vial at -20°C and minimize the number of freeze-thaw cycles.[7][8]

  • Question: What are the signs of chemical degradation?

    • Answer: Visual signs of degradation can be subtle and may include a change in color or the appearance of an insoluble, waxy residue that does not redissolve with warming and sonication. For a more definitive assessment, analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to check for the presence of degradation products like free fatty acids, monoacylglycerols, or the 1,2-isomer.[5][9]

  • Question: How does acyl migration affect my experiments?

    • Answer: The isomerization of 1,3-diacylglycerol to 1,2-diacylglycerol can be significant as the two isomers can have different biological activities and physical properties. If the specific activity of the 1,3-isomer is critical for your experiment, it is important to use freshly prepared stock solutions or to verify the isomeric purity of older stocks.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)20[1]
Dimethyl sulfoxide (DMSO)30[1]
Ethanol0.25[1]
PBS (pH 7.2)0.7[1]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous solvent (e.g., DMF or DMSO)

    • Glass vial with a PTFE-lined screw cap

    • Inert gas (Argon or Nitrogen)

    • Pipettes and tips

    • Balance

    • Bath sonicator

    • Heating block or water bath

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the solid into a clean, dry glass vial.

    • Add the appropriate volume of the chosen anhydrous solvent to achieve the desired concentration (e.g., for a 20 mg/mL solution in DMF, add 1 mL of DMF for every 20 mg of the lipid).

    • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

    • Tightly seal the vial with the screw cap.

    • Gently warm the vial to 30-40°C to aid in dissolution.

    • If the solid does not completely dissolve, place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.

    • Allow the solution to cool to room temperature and visually inspect for any precipitation.

    • For long-term storage, overlay the solution with inert gas again before sealing and store at -20°C.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation start Start: Weigh Solid add_solvent Add Anhydrous Solvent start->add_solvent purge_inert Purge with Inert Gas add_solvent->purge_inert seal_vial Seal Vial purge_inert->seal_vial warm Warm (30-40°C) seal_vial->warm sonicate Sonicate (if needed) warm->sonicate cool Cool to RT sonicate->cool inspect Visually Inspect cool->inspect store Store at -20°C inspect->store Clear re_dissolve Re-dissolve (Warm/Sonicate) inspect->re_dissolve Precipitate re_dissolve->cool

Figure 1: Experimental workflow for preparing a stable stock solution of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Guide for Stock Solution Instability start Problem: Cloudy or Precipitated Solution cause Cause: Low Temperature Precipitation start->cause solution1 Solution: Warm to 30-40°C cause->solution1 solution2 Solution: Sonicate for 5-10 min solution1->solution2 check Is solution clear? solution2->check good Use Solution check->good Yes bad Possible Degradation or Supersaturation check->bad No action Action: Consider Dilution or Fresh Prep bad->action

References

improving the stability of 1,3-Diheptadecanoyl glycerol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1,3-Diheptadecanoyl glycerol stock solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

A1: this compound, also known as DG(17:0/0:0/17:0) or 1,3-Diheptadecanoin, is a diacylglycerol containing two heptadecanoic acid chains at the sn-1 and sn-3 positions of the glycerol backbone. It is a solid at room temperature with a molecular weight of 597.0 g/mol .[1]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. It is sparingly soluble in aqueous buffers like PBS (pH 7.2).[1][2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, stock solutions of this compound should be stored at -20°C.[1] The solid compound is stable for at least four years when stored at this temperature. To prevent degradation from moisture and oxidation, it is advisable to overlay the solution with an inert gas like argon or nitrogen and store it in a tightly sealed glass vial.

Q4: Can I store aqueous dilutions of my this compound stock solution?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[2] Due to its low solubility in aqueous media, the lipid is prone to precipitation and hydrolysis.[3][4]

Q5: What are the primary stability concerns for this compound stock solutions?

A5: The main stability concerns are:

  • Precipitation: The compound may precipitate out of solution, especially at lower temperatures.[4][5]

  • Hydrolytic Degradation: In the presence of water, the ester bonds can be hydrolyzed, leading to the formation of monoacylglycerols and free fatty acids.[4]

  • Oxidation: Although less of a concern for saturated fatty acids like heptadecanoic acid, oxidation can occur over time, especially if the solution is not stored under an inert atmosphere.

  • Acyl Migration: Over time, the acyl chains can migrate from the sn-1 and sn-3 positions to the sn-1 and sn-2 (or sn-2 and sn-3) positions, forming the isomeric 1,2-Diheptadecanoyl glycerol. This isomerization is a spontaneous process, with the 1,2- and 2,3-isomers being more stable.

Troubleshooting Guide

Problem 1: My this compound stock solution has become cloudy or contains a precipitate.

  • Question: Why has my stock solution become cloudy or formed a precipitate, especially after storage at -20°C?

    • Answer: this compound, like many lipids, has reduced solubility at lower temperatures and can precipitate out of organic solvents.[4][5] This is a common physical change and does not necessarily indicate chemical degradation.

  • Question: How can I redissolve the precipitate?

    • Answer: Gently warm the solution to room temperature or slightly above (30-40°C).[5] If warming alone is not sufficient, sonicate the solution in a bath sonicator for 5-10 minutes, or until the solution becomes clear.[6]

  • Question: What should I do if the precipitate does not redissolve?

    • Answer: If the precipitate persists after warming and sonication, it may indicate that the concentration of the lipid is too high for the solvent, or that some degradation has occurred. Consider diluting the stock solution or preparing a fresh one.

Problem 2: I am concerned about the chemical stability and degradation of my stock solution.

  • Question: How can I minimize the risk of chemical degradation?

    • Answer: To minimize degradation, always use high-purity, anhydrous solvents. Prepare the stock solution under an inert atmosphere (argon or nitrogen) to protect against oxidation. Store the solution in a tightly sealed glass vial at -20°C and minimize the number of freeze-thaw cycles.[7][8]

  • Question: What are the signs of chemical degradation?

    • Answer: Visual signs of degradation can be subtle and may include a change in color or the appearance of an insoluble, waxy residue that does not redissolve with warming and sonication. For a more definitive assessment, analytical methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to check for the presence of degradation products like free fatty acids, monoacylglycerols, or the 1,2-isomer.[5][9]

  • Question: How does acyl migration affect my experiments?

    • Answer: The isomerization of 1,3-diacylglycerol to 1,2-diacylglycerol can be significant as the two isomers can have different biological activities and physical properties. If the specific activity of the 1,3-isomer is critical for your experiment, it is important to use freshly prepared stock solutions or to verify the isomeric purity of older stocks.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)20[1]
Dimethyl sulfoxide (DMSO)30[1]
Ethanol0.25[1]
PBS (pH 7.2)0.7[1]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous solvent (e.g., DMF or DMSO)

    • Glass vial with a PTFE-lined screw cap

    • Inert gas (Argon or Nitrogen)

    • Pipettes and tips

    • Balance

    • Bath sonicator

    • Heating block or water bath

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the solid into a clean, dry glass vial.

    • Add the appropriate volume of the chosen anhydrous solvent to achieve the desired concentration (e.g., for a 20 mg/mL solution in DMF, add 1 mL of DMF for every 20 mg of the lipid).

    • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

    • Tightly seal the vial with the screw cap.

    • Gently warm the vial to 30-40°C to aid in dissolution.

    • If the solid does not completely dissolve, place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.

    • Allow the solution to cool to room temperature and visually inspect for any precipitation.

    • For long-term storage, overlay the solution with inert gas again before sealing and store at -20°C.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation start Start: Weigh Solid add_solvent Add Anhydrous Solvent start->add_solvent purge_inert Purge with Inert Gas add_solvent->purge_inert seal_vial Seal Vial purge_inert->seal_vial warm Warm (30-40°C) seal_vial->warm sonicate Sonicate (if needed) warm->sonicate cool Cool to RT sonicate->cool inspect Visually Inspect cool->inspect store Store at -20°C inspect->store Clear re_dissolve Re-dissolve (Warm/Sonicate) inspect->re_dissolve Precipitate re_dissolve->cool

Figure 1: Experimental workflow for preparing a stable stock solution of this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Guide for Stock Solution Instability start Problem: Cloudy or Precipitated Solution cause Cause: Low Temperature Precipitation start->cause solution1 Solution: Warm to 30-40°C cause->solution1 solution2 Solution: Sonicate for 5-10 min solution1->solution2 check Is solution clear? solution2->check good Use Solution check->good Yes bad Possible Degradation or Supersaturation check->bad No action Action: Consider Dilution or Fresh Prep bad->action

References

Technical Support Center: Mitigating Ion Suppression with 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Diheptadecanoyl glycerol as an internal standard to minimize ion suppression effects in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in my experiments?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids). This suppression leads to a decreased signal intensity for the analyte, which can result in inaccurate and imprecise quantification, and in some cases, false negative results. It is a significant challenge in sensitive and selective analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound, a diacylglycerol with two C17:0 fatty acid chains, serves as an effective internal standard. Since it is structurally similar to many endogenous lipids but not naturally abundant in most biological samples, it can be spiked into a sample at a known concentration.[1] The assumption is that both the internal standard and the analyte of interest will be affected by ion suppression in a similar manner. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[2]

Q3: When should I add this compound to my samples?

A3: For the most effective compensation of matrix effects, the internal standard should be added to the sample as early as possible in the sample preparation workflow.[3] This ensures that the internal standard experiences the same potential for loss and variability as the analyte throughout all extraction, cleanup, and concentration steps.

Q4: What are the signs of significant ion suppression in my data?

A4: Signs of significant ion suppression include poor reproducibility of analyte peak areas between replicate injections of the same sample, a lack of dose-response linearity in your calibration curve, and a significant difference in analyte response when comparing a standard in pure solvent versus a standard spiked into a sample matrix. A post-column infusion experiment can visually identify the regions in your chromatogram where ion suppression is most severe.[4][5]

Troubleshooting Guides

Issue 1: Poor reproducibility of analyte signal despite using this compound.
Possible Cause Troubleshooting Step
Differential Ion Suppression The analyte and internal standard are not co-eluting perfectly, leading them to experience different matrix effects. Optimize your chromatographic method to ensure co-elution.
Internal Standard Concentration Too High An excessively high concentration of the internal standard can cause self-suppression or suppress the analyte's signal. Prepare a dilution series of the internal standard to determine the optimal concentration.
Sample Matrix Overload The concentration of matrix components is too high, overwhelming the ionization source. Dilute the sample to reduce the overall matrix load.[4]
Inconsistent Sample Preparation Variability in extraction efficiency or sample cleanup is affecting the analyte and internal standard differently. Review and standardize your sample preparation protocol.
Issue 2: Analyte signal is completely suppressed.
Possible Cause Troubleshooting Step
Extreme Matrix Effects The sample matrix is highly complex and causing severe ion suppression. Enhance your sample preparation with techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2]
Inappropriate Ionization Source Parameters The settings for the ion source (e.g., temperature, gas flow) are not optimal for your analyte. Optimize ion source parameters using a pure standard of your analyte.
Co-elution with a Highly Suppressive Compound A specific compound in the matrix is co-eluting with your analyte and causing complete signal loss. Adjust your chromatographic gradient or change the column chemistry to improve separation.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect Using this compound

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and this compound into the extracted matrix just before the final reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the extraction procedure.

  • Analyze Samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery (%):

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Table 1: Representative Data for Matrix Effect Assessment

AnalyteInternal StandardMatrix Effect (%)Recovery (%)Interpretation
Analyte XThis compound65%92%Significant ion suppression is present, but the extraction recovery is good. The internal standard is necessary for accurate quantification.
Analyte YThis compound98%95%Minimal ion suppression. The analytical method is robust for this analyte in the tested matrix.
Analyte ZThis compound120%88%Ion enhancement is observed. The internal standard is crucial for correcting this effect.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add 1,3-Diheptadecanoyl Glycerol (Internal Standard) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch, MTBE) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation Chromatographic Separation Cleanup->LC_Separation Inject Extract Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Ion_Suppression Ion Suppression (Matrix Effect) Ionization->Ion_Suppression Detector Detector Mass_Analyzer->Detector Peak_Integration Peak Integration Detector->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification IS_Compensation Compensation Ratio_Calculation->IS_Compensation Ion_Suppression->Mass_Analyzer Reduced Signal IS_Compensation->Quantification Accurate Result

Caption: Workflow for mitigating ion suppression using an internal standard.

TroubleshootingFlowchart start Poor Reproducibility or Low Analyte Signal check_coelution Check Analyte and IS Co-elution start->check_coelution optimize_chrom Optimize Chromatographic Method check_coelution->optimize_chrom No check_is_conc Evaluate IS Concentration check_coelution->check_is_conc Yes result_ok Problem Resolved optimize_chrom->result_ok dilute_is Prepare IS Dilution Series check_is_conc->dilute_is Too High check_matrix_load Assess Matrix Load check_is_conc->check_matrix_load Optimal dilute_is->result_ok dilute_sample Dilute Sample check_matrix_load->dilute_sample High enhance_cleanup Enhance Sample Cleanup (SPE/LLE) check_matrix_load->enhance_cleanup Still an Issue dilute_sample->result_ok enhance_cleanup->result_ok

Caption: Troubleshooting flowchart for ion suppression issues.

References

Technical Support Center: Mitigating Ion Suppression with 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Diheptadecanoyl glycerol as an internal standard to minimize ion suppression effects in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in my experiments?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids). This suppression leads to a decreased signal intensity for the analyte, which can result in inaccurate and imprecise quantification, and in some cases, false negative results. It is a significant challenge in sensitive and selective analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Q2: How does using this compound help in minimizing ion suppression?

A2: this compound, a diacylglycerol with two C17:0 fatty acid chains, serves as an effective internal standard. Since it is structurally similar to many endogenous lipids but not naturally abundant in most biological samples, it can be spiked into a sample at a known concentration.[1] The assumption is that both the internal standard and the analyte of interest will be affected by ion suppression in a similar manner. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[2]

Q3: When should I add this compound to my samples?

A3: For the most effective compensation of matrix effects, the internal standard should be added to the sample as early as possible in the sample preparation workflow.[3] This ensures that the internal standard experiences the same potential for loss and variability as the analyte throughout all extraction, cleanup, and concentration steps.

Q4: What are the signs of significant ion suppression in my data?

A4: Signs of significant ion suppression include poor reproducibility of analyte peak areas between replicate injections of the same sample, a lack of dose-response linearity in your calibration curve, and a significant difference in analyte response when comparing a standard in pure solvent versus a standard spiked into a sample matrix. A post-column infusion experiment can visually identify the regions in your chromatogram where ion suppression is most severe.[4][5]

Troubleshooting Guides

Issue 1: Poor reproducibility of analyte signal despite using this compound.
Possible Cause Troubleshooting Step
Differential Ion Suppression The analyte and internal standard are not co-eluting perfectly, leading them to experience different matrix effects. Optimize your chromatographic method to ensure co-elution.
Internal Standard Concentration Too High An excessively high concentration of the internal standard can cause self-suppression or suppress the analyte's signal. Prepare a dilution series of the internal standard to determine the optimal concentration.
Sample Matrix Overload The concentration of matrix components is too high, overwhelming the ionization source. Dilute the sample to reduce the overall matrix load.[4]
Inconsistent Sample Preparation Variability in extraction efficiency or sample cleanup is affecting the analyte and internal standard differently. Review and standardize your sample preparation protocol.
Issue 2: Analyte signal is completely suppressed.
Possible Cause Troubleshooting Step
Extreme Matrix Effects The sample matrix is highly complex and causing severe ion suppression. Enhance your sample preparation with techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2]
Inappropriate Ionization Source Parameters The settings for the ion source (e.g., temperature, gas flow) are not optimal for your analyte. Optimize ion source parameters using a pure standard of your analyte.
Co-elution with a Highly Suppressive Compound A specific compound in the matrix is co-eluting with your analyte and causing complete signal loss. Adjust your chromatographic gradient or change the column chemistry to improve separation.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect Using this compound

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and this compound into the extracted matrix just before the final reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before starting the extraction procedure.

  • Analyze Samples by LC-MS/MS.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery (%):

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Table 1: Representative Data for Matrix Effect Assessment

AnalyteInternal StandardMatrix Effect (%)Recovery (%)Interpretation
Analyte XThis compound65%92%Significant ion suppression is present, but the extraction recovery is good. The internal standard is necessary for accurate quantification.
Analyte YThis compound98%95%Minimal ion suppression. The analytical method is robust for this analyte in the tested matrix.
Analyte ZThis compound120%88%Ion enhancement is observed. The internal standard is crucial for correcting this effect.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add 1,3-Diheptadecanoyl Glycerol (Internal Standard) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch, MTBE) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation Chromatographic Separation Cleanup->LC_Separation Inject Extract Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Ion_Suppression Ion Suppression (Matrix Effect) Ionization->Ion_Suppression Detector Detector Mass_Analyzer->Detector Peak_Integration Peak Integration Detector->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification IS_Compensation Compensation Ratio_Calculation->IS_Compensation Ion_Suppression->Mass_Analyzer Reduced Signal IS_Compensation->Quantification Accurate Result

Caption: Workflow for mitigating ion suppression using an internal standard.

TroubleshootingFlowchart start Poor Reproducibility or Low Analyte Signal check_coelution Check Analyte and IS Co-elution start->check_coelution optimize_chrom Optimize Chromatographic Method check_coelution->optimize_chrom No check_is_conc Evaluate IS Concentration check_coelution->check_is_conc Yes result_ok Problem Resolved optimize_chrom->result_ok dilute_is Prepare IS Dilution Series check_is_conc->dilute_is Too High check_matrix_load Assess Matrix Load check_is_conc->check_matrix_load Optimal dilute_is->result_ok dilute_sample Dilute Sample check_matrix_load->dilute_sample High enhance_cleanup Enhance Sample Cleanup (SPE/LLE) check_matrix_load->enhance_cleanup Still an Issue dilute_sample->result_ok enhance_cleanup->result_ok

Caption: Troubleshooting flowchart for ion suppression issues.

References

Technical Support Center: Addressing Matrix Effects in Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during lipid quantification experiments using internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in lipid quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1]

Q2: How can I determine if my lipid analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1]

Q3: How do internal standards help mitigate matrix effects?

A3: Internal standards (IS) are crucial for accurate quantification when matrix effects are present.[1] An ideal internal standard is chemically similar to the analyte and therefore experiences the same matrix effects.[1] By adding a known amount of the IS to each sample before extraction, you can normalize the analyte's signal. This corrects for variations in both sample preparation and ionization efficiency.[1]

Q4: What are the different types of internal standards, and which should I choose?

A4: The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.[2]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" because they have nearly identical chemical and physical properties to their endogenous counterparts.[1][2] This ensures they co-elute and are affected by the matrix in the same way.[1]

  • Odd-Chain Internal Standards: These are lipids containing fatty acids with an odd number of carbon atoms, which are typically absent or at very low levels in most mammalian systems.[2] They can provide robust quantification, especially when isotopic standards are unavailable or too costly.[2]

Troubleshooting Guides

Problem 1: Low and inconsistent signal intensity across replicates.

This is a classic sign of ion suppression due to matrix effects.[1]

  • Immediate Troubleshooting Steps:

    • Dilute the Sample: Diluting your sample can reduce the concentration of interfering matrix components.[1] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.[1]

    • Optimize Chromatography: Modify your chromatographic method to better separate your lipid analytes from interfering matrix components.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1]

    • Re-evaluate Sample Preparation: Inadequate sample cleanup is a common source of matrix effects.[1] Consider more rigorous extraction methods like solid-phase extraction (SPE) over simpler ones like protein precipitation (PPT).[1]

Problem 2: Poor accuracy and precision in quantitative results despite using an internal standard.

This may indicate that the chosen internal standard is not adequately compensating for the matrix effects.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that your analyte and internal standard are co-eluting. A slight shift in retention time can cause them to be affected differently by the matrix.[3]

    • Assess Internal Standard Suitability: The internal standard should be from the same lipid class as the analyte to ensure similar ionization efficiency.[4] For lipids with varying fatty acyl chain lengths and degrees of unsaturation, using multiple internal standards per class may be necessary.[4]

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor (MF) and internal standard-normalized matrix factor to understand the extent of the issue.

Data Presentation

Table 1: Comparison of Internal Standard Performance

Performance MetricStable Isotope-Labeled Standards (e.g., Deuterated)Odd-Chain LipidsKey Considerations
Recovery High and closely mimics endogenous lipids due to identical chemical properties.[2]Generally high, but can differ from endogenous even-chain lipids.The choice of extraction method can influence recovery.
Linearity Excellent, with a wide dynamic range.[2]Good, but may deviate at very high or low concentrations.The linear range should be validated for each analyte-IS pair.
Matrix Effect Compensation Excellent, as it co-elutes and ionizes identically to the analyte.Good, but differences in structure can lead to slight variations in ionization suppression/enhancement.The closer the structure to the analyte, the better the compensation.
Cost & Availability Generally more expensive and may not be available for all lipid species.More cost-effective and widely available.Budget and the availability of specific standards are practical constraints.

Table 2: Effectiveness of Sample Preparation Techniques in Reducing Matrix Effects

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughputSelectivity
Protein Precipitation (PPT) LowHighHighLow
Liquid-Liquid Extraction (LLE) MediumGoodMediumMedium
Solid-Phase Extraction (SPE) HighGoodLow-MediumHigh
Enhanced Matrix Removal—Lipid (EMR—Lipid) Very HighHighMediumVery High

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.[1]

  • Materials:

    • Blank matrix (e.g., plasma from an untreated animal)

    • Analyte stock solution

    • Internal standard stock solution

    • Neat solvent (matching the final extraction solvent)

    • Standard laboratory equipment for your chosen extraction method

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat Standard): Spike the analyte and internal standard stock solutions into the neat solvent at a known concentration.[1][3]

      • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.[1][3]

      • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte and internal standard stock solutions to the same final concentration as Set A.[1][3]

    • Analyze all three sets of samples by LC-MS.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set C) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set C) / (Analyte Peak Area Ratio to IS in Set A)

      • An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Protocol 2: Lipid Extraction using a Modified Folch Method

  • Materials:

    • Plasma sample

    • Internal standard working solution

    • Chloroform:Methanol (2:1, v/v)

    • 0.9% NaCl solution

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Add a known amount of the internal standard to the plasma sample.

    • Add chloroform:methanol (2:1, v/v) to the sample.

    • Vortex thoroughly to ensure complete mixing and protein precipitation.

    • Add 0.9% NaCl solution to induce phase separation.[2]

    • Centrifuge to separate the layers.[2]

    • Carefully collect the lower organic layer containing the lipids.[2]

    • Dry the collected lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Lipid Cleanup

This is a generalized protocol; the specific sorbent and solvents should be optimized for your lipids of interest.[1]

  • Materials:

    • SPE cartridge (e.g., C18)

    • Sample extract

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water)

    • Wash solvent (to remove interferences)

    • Elution solvent (to elute lipids)

    • SPE manifold

  • Procedure:

    • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

    • Equilibration: Pass the equilibration solvent through the cartridge.[1]

    • Loading: Load the sample extract onto the SPE cartridge.[1]

    • Washing: Pass the wash solvent through the cartridge to remove unwanted matrix components.[1]

    • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]

    • The eluted sample is then typically dried and reconstituted for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch, LLE) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

Troubleshooting_Matrix_Effects cluster_investigation Investigation cluster_solutions Solutions cluster_outcome Outcome Start Inconsistent/Low Signal (Suspect Matrix Effect) Dilute Dilute Sample Start->Dilute Quick Check Post_Spike Post-Extraction Spike Experiment Start->Post_Spike Quantitative Check Check_Chromatography Review Chromatography Start->Check_Chromatography Success Accurate Quantification Dilute->Success If signal improves and is detectable Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Post_Spike->Improve_Cleanup If significant matrix effect Change_IS Verify/Change Internal Standard Post_Spike->Change_IS If IS does not track analyte Optimize_Chroma Optimize LC Method Check_Chromatography->Optimize_Chroma If co-elution with interferences Optimize_Chroma->Success Improve_Cleanup->Success Change_IS->Success

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Addressing Matrix Effects in Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during lipid quantification experiments using internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in lipid quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1]

Q2: How can I determine if my lipid analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1]

Q3: How do internal standards help mitigate matrix effects?

A3: Internal standards (IS) are crucial for accurate quantification when matrix effects are present.[1] An ideal internal standard is chemically similar to the analyte and therefore experiences the same matrix effects.[1] By adding a known amount of the IS to each sample before extraction, you can normalize the analyte's signal. This corrects for variations in both sample preparation and ionization efficiency.[1]

Q4: What are the different types of internal standards, and which should I choose?

A4: The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.[2]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" because they have nearly identical chemical and physical properties to their endogenous counterparts.[1][2] This ensures they co-elute and are affected by the matrix in the same way.[1]

  • Odd-Chain Internal Standards: These are lipids containing fatty acids with an odd number of carbon atoms, which are typically absent or at very low levels in most mammalian systems.[2] They can provide robust quantification, especially when isotopic standards are unavailable or too costly.[2]

Troubleshooting Guides

Problem 1: Low and inconsistent signal intensity across replicates.

This is a classic sign of ion suppression due to matrix effects.[1]

  • Immediate Troubleshooting Steps:

    • Dilute the Sample: Diluting your sample can reduce the concentration of interfering matrix components.[1] This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.[1]

    • Optimize Chromatography: Modify your chromatographic method to better separate your lipid analytes from interfering matrix components.[1] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1]

    • Re-evaluate Sample Preparation: Inadequate sample cleanup is a common source of matrix effects.[1] Consider more rigorous extraction methods like solid-phase extraction (SPE) over simpler ones like protein precipitation (PPT).[1]

Problem 2: Poor accuracy and precision in quantitative results despite using an internal standard.

This may indicate that the chosen internal standard is not adequately compensating for the matrix effects.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that your analyte and internal standard are co-eluting. A slight shift in retention time can cause them to be affected differently by the matrix.[3]

    • Assess Internal Standard Suitability: The internal standard should be from the same lipid class as the analyte to ensure similar ionization efficiency.[4] For lipids with varying fatty acyl chain lengths and degrees of unsaturation, using multiple internal standards per class may be necessary.[4]

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor (MF) and internal standard-normalized matrix factor to understand the extent of the issue.

Data Presentation

Table 1: Comparison of Internal Standard Performance

Performance MetricStable Isotope-Labeled Standards (e.g., Deuterated)Odd-Chain LipidsKey Considerations
Recovery High and closely mimics endogenous lipids due to identical chemical properties.[2]Generally high, but can differ from endogenous even-chain lipids.The choice of extraction method can influence recovery.
Linearity Excellent, with a wide dynamic range.[2]Good, but may deviate at very high or low concentrations.The linear range should be validated for each analyte-IS pair.
Matrix Effect Compensation Excellent, as it co-elutes and ionizes identically to the analyte.Good, but differences in structure can lead to slight variations in ionization suppression/enhancement.The closer the structure to the analyte, the better the compensation.
Cost & Availability Generally more expensive and may not be available for all lipid species.More cost-effective and widely available.Budget and the availability of specific standards are practical constraints.

Table 2: Effectiveness of Sample Preparation Techniques in Reducing Matrix Effects

Sample Preparation MethodTypical Matrix Effect ReductionAnalyte RecoveryThroughputSelectivity
Protein Precipitation (PPT) LowHighHighLow
Liquid-Liquid Extraction (LLE) MediumGoodMediumMedium
Solid-Phase Extraction (SPE) HighGoodLow-MediumHigh
Enhanced Matrix Removal—Lipid (EMR—Lipid) Very HighHighMediumVery High

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.[1]

  • Materials:

    • Blank matrix (e.g., plasma from an untreated animal)

    • Analyte stock solution

    • Internal standard stock solution

    • Neat solvent (matching the final extraction solvent)

    • Standard laboratory equipment for your chosen extraction method

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat Standard): Spike the analyte and internal standard stock solutions into the neat solvent at a known concentration.[1][3]

      • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.[1][3]

      • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte and internal standard stock solutions to the same final concentration as Set A.[1][3]

    • Analyze all three sets of samples by LC-MS.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area in Set C) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set C) / (Analyte Peak Area Ratio to IS in Set A)

      • An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Protocol 2: Lipid Extraction using a Modified Folch Method

  • Materials:

    • Plasma sample

    • Internal standard working solution

    • Chloroform:Methanol (2:1, v/v)

    • 0.9% NaCl solution

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Add a known amount of the internal standard to the plasma sample.

    • Add chloroform:methanol (2:1, v/v) to the sample.

    • Vortex thoroughly to ensure complete mixing and protein precipitation.

    • Add 0.9% NaCl solution to induce phase separation.[2]

    • Centrifuge to separate the layers.[2]

    • Carefully collect the lower organic layer containing the lipids.[2]

    • Dry the collected lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Lipid Cleanup

This is a generalized protocol; the specific sorbent and solvents should be optimized for your lipids of interest.[1]

  • Materials:

    • SPE cartridge (e.g., C18)

    • Sample extract

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water)

    • Wash solvent (to remove interferences)

    • Elution solvent (to elute lipids)

    • SPE manifold

  • Procedure:

    • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

    • Equilibration: Pass the equilibration solvent through the cartridge.[1]

    • Loading: Load the sample extract onto the SPE cartridge.[1]

    • Washing: Pass the wash solvent through the cartridge to remove unwanted matrix components.[1]

    • Elution: Pass the elution solvent through the cartridge to collect the lipids of interest.[1]

    • The eluted sample is then typically dried and reconstituted for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch, LLE) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

Troubleshooting_Matrix_Effects cluster_investigation Investigation cluster_solutions Solutions cluster_outcome Outcome Start Inconsistent/Low Signal (Suspect Matrix Effect) Dilute Dilute Sample Start->Dilute Quick Check Post_Spike Post-Extraction Spike Experiment Start->Post_Spike Quantitative Check Check_Chromatography Review Chromatography Start->Check_Chromatography Success Accurate Quantification Dilute->Success If signal improves and is detectable Improve_Cleanup Improve Sample Cleanup (e.g., use SPE) Post_Spike->Improve_Cleanup If significant matrix effect Change_IS Verify/Change Internal Standard Post_Spike->Change_IS If IS does not track analyte Optimize_Chroma Optimize LC Method Check_Chromatography->Optimize_Chroma If co-elution with interferences Optimize_Chroma->Success Improve_Cleanup->Success Change_IS->Success

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Technical Support Center: Isomeric Separation of 1,2- and 1,3-Diheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving the isomeric separation of 1,2- and 1,3-diheptadecanoin. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate 1,2- and 1,3-diheptadecanoin isomers?

A1: The separation of 1,2- and 1,3-diheptadecanoin isomers is challenging due to their very similar physicochemical properties. They are structural isomers with the same molecular weight and elemental composition, differing only in the position of the fatty acid chains on the glycerol backbone. This results in minimal differences in polarity and hydrophobicity, making their resolution by standard chromatographic techniques difficult.

Q2: What are the most common analytical techniques for separating these isomers?

A2: The most common and effective techniques for separating 1,2- and 1,3-diacylglycerol (DAG) isomers, including diheptadecanoin, are High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Supercritical Fluid Chromatography (SFC).[1][2] Thin-Layer Chromatography (TLC) can also be used for qualitative assessment and preparative separation.

Q3: Is it possible for 1,2-diheptadecanoin to convert to 1,3-diheptadecanoin during analysis?

A3: Yes, acyl migration can occur, leading to the isomerization of 1,2-diacylglycerols to the more stable 1,3-isomer.[3] This can happen during sample storage, extraction, and even during the analytical procedure, especially in the presence of acid or base or at elevated temperatures. It is crucial to handle samples quickly, at low temperatures, and to derivatize them promptly if required for the analytical method.[3]

Q4: What type of detector is suitable for the analysis of diheptadecanoin isomers?

A4: For HPLC, a UV detector set at a low wavelength (e.g., 205 nm) can be used as diacylglycerols have a weak chromophore.[1] More sensitive and universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are also excellent choices. For GC and SFC, a Mass Spectrometer (MS) is the preferred detector as it provides both quantification and structural information.[2][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of 1,2- and 1,3-diheptadecanoin isomers.

Issue 1: Poor or no separation of the two isomers (co-elution).

  • Question: My chromatogram shows a single peak for both 1,2- and 1,3-diheptadecanoin. How can I improve the resolution?

  • Answer:

    • HPLC Method Optimization:

      • Mobile Phase Composition: For reversed-phase HPLC, isocratic elution with 100% acetonitrile is a good starting point.[1] You can try modifying the mobile phase by adding a small percentage of a less polar solvent like isopropanol or a more polar solvent like water to fine-tune the selectivity.

      • Column Choice: A high-resolution C18 column with a smaller particle size (e.g., < 3 µm) and longer length can enhance separation efficiency.

      • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting isomers.

    • GC-MS Method Optimization:

      • Derivatization: Ensure complete derivatization of the hydroxyl group (e.g., silylation with BSTFA). Incomplete derivatization will lead to poor peak shape and potential co-elution.

      • Temperature Program: Optimize the oven temperature program. A slower ramp rate during the elution of the isomers can improve separation.

    • SFC Method Optimization:

      • Carefully assess and optimize chromatographic conditions such as column chemistry (a chiral column may be beneficial), mobile phase composition and gradient, flow rate, backpressure, and temperature.[2]

Issue 2: Broad or tailing peaks.

  • Question: The peaks for my diheptadecanoin isomers are broad and asymmetrical. What could be the cause?

  • Answer:

    • Sample Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

    • Inappropriate Solvent: The sample solvent should be of similar or weaker strength than the mobile phase to avoid peak distortion.

    • Secondary Interactions: For GC-MS, active sites on the column or in the injector can cause peak tailing. Using a derivatized liner and a high-performance capillary column can mitigate this.

Issue 3: Low signal intensity or no peaks detected.

  • Question: I am not seeing any peaks for my diheptadecanoin isomers. What should I check?

  • Answer:

    • Detector Settings: Ensure your detector is properly configured and sensitive enough for your sample concentration. For UV detection in HPLC, use a low wavelength like 205 nm.[1]

    • Sample Concentration: Your sample may be too dilute. Concentrate your sample or inject a larger volume.

    • Derivatization Issues (for GC-MS): Check your derivatization reagents and procedure. The reaction may be incomplete or the reagents may have degraded.

    • Sample Degradation: Ensure that your sample has not degraded during storage or preparation.

Quantitative Data Summary

Parameter1,3-Dilinolein1,2-Dioleoyl-sn-glycerol
Limit of Detection (LOD) 0.2 µg/mL0.6 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL1.9 µg/mL
Linearity Observed over three orders of magnitudeObserved over three orders of magnitude

Data adapted from a study on the separation of DAG isomers from vegetable oils by RP-HPLC.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Separation

This protocol provides a general method for the separation of 1,2- and 1,3-diheptadecanoin based on methods developed for other long-chain diacylglycerols.[1]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV/Vis detector or ELSD/CAD.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Isopropanol (HPLC grade).

    • 1,2- and 1,3-diheptadecanoin standards.

  • Procedure:

    • Sample Preparation: Dissolve the diheptadecanoin sample in isopropanol or another suitable organic solvent at a known concentration.

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with 100% acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10-20 µL.

      • Detection: UV at 205 nm or ELSD/CAD.

    • Analysis: Inject the standards and samples. The expected elution order is 1,3-diheptadecanoin followed by 1,2-diheptadecanoin.[1]

    • Quantification: Create a calibration curve using the standards to quantify the isomers in your samples.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of diheptadecanoin isomers after silylation.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for lipid analysis (e.g., a low-polarity phase like DB-5ms).

  • Reagents:

    • Pyridine.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Hexane (GC grade).

    • 1,2- and 1,3-diheptadecanoin standards.

  • Procedure:

    • Derivatization:

      • In a vial, dissolve a known amount of the diheptadecanoin sample in a small volume of pyridine.

      • Add an excess of BSTFA with 1% TMCS.

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • After cooling, the sample is ready for injection.

    • GC-MS Conditions:

      • Injector Temperature: 280 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 340 °C at 5 °C/min, and hold for 10 minutes.

      • MS Transfer Line Temperature: 290 °C.

      • Ion Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 50 to 800.

    • Analysis: Inject the derivatized standards and samples. The isomers can be distinguished by their retention times and characteristic mass spectra. The [M-RCO2CH2]+ ion is a key diagnostic ion to differentiate between the isomers.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing Sample Diheptadecanoin Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional HPLC HPLC Analysis Extraction->HPLC SFC SFC Analysis Extraction->SFC GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration SFC->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the separation and analysis of diheptadecanoin isomers.

Troubleshooting_Tree cluster_hplc HPLC cluster_gcms GC-MS Start Poor Isomer Separation Q_Method Which method? Start->Q_Method Solvent Optimize Mobile Phase Q_Method->Solvent HPLC Deriv Check Derivatization Q_Method->Deriv GC-MS Column Use High-Res Column Solvent->Column Temp Adjust Temperature Column->Temp Ramp Slow Oven Ramp Rate Deriv->Ramp

Caption: Decision tree for troubleshooting poor separation of diheptadecanoin isomers.

References

Technical Support Center: Isomeric Separation of 1,2- and 1,3-Diheptadecanoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving the isomeric separation of 1,2- and 1,3-diheptadecanoin. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate 1,2- and 1,3-diheptadecanoin isomers?

A1: The separation of 1,2- and 1,3-diheptadecanoin isomers is challenging due to their very similar physicochemical properties. They are structural isomers with the same molecular weight and elemental composition, differing only in the position of the fatty acid chains on the glycerol backbone. This results in minimal differences in polarity and hydrophobicity, making their resolution by standard chromatographic techniques difficult.

Q2: What are the most common analytical techniques for separating these isomers?

A2: The most common and effective techniques for separating 1,2- and 1,3-diacylglycerol (DAG) isomers, including diheptadecanoin, are High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Supercritical Fluid Chromatography (SFC).[1][2] Thin-Layer Chromatography (TLC) can also be used for qualitative assessment and preparative separation.

Q3: Is it possible for 1,2-diheptadecanoin to convert to 1,3-diheptadecanoin during analysis?

A3: Yes, acyl migration can occur, leading to the isomerization of 1,2-diacylglycerols to the more stable 1,3-isomer.[3] This can happen during sample storage, extraction, and even during the analytical procedure, especially in the presence of acid or base or at elevated temperatures. It is crucial to handle samples quickly, at low temperatures, and to derivatize them promptly if required for the analytical method.[3]

Q4: What type of detector is suitable for the analysis of diheptadecanoin isomers?

A4: For HPLC, a UV detector set at a low wavelength (e.g., 205 nm) can be used as diacylglycerols have a weak chromophore.[1] More sensitive and universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are also excellent choices. For GC and SFC, a Mass Spectrometer (MS) is the preferred detector as it provides both quantification and structural information.[2][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of 1,2- and 1,3-diheptadecanoin isomers.

Issue 1: Poor or no separation of the two isomers (co-elution).

  • Question: My chromatogram shows a single peak for both 1,2- and 1,3-diheptadecanoin. How can I improve the resolution?

  • Answer:

    • HPLC Method Optimization:

      • Mobile Phase Composition: For reversed-phase HPLC, isocratic elution with 100% acetonitrile is a good starting point.[1] You can try modifying the mobile phase by adding a small percentage of a less polar solvent like isopropanol or a more polar solvent like water to fine-tune the selectivity.

      • Column Choice: A high-resolution C18 column with a smaller particle size (e.g., < 3 µm) and longer length can enhance separation efficiency.

      • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting isomers.

    • GC-MS Method Optimization:

      • Derivatization: Ensure complete derivatization of the hydroxyl group (e.g., silylation with BSTFA). Incomplete derivatization will lead to poor peak shape and potential co-elution.

      • Temperature Program: Optimize the oven temperature program. A slower ramp rate during the elution of the isomers can improve separation.

    • SFC Method Optimization:

      • Carefully assess and optimize chromatographic conditions such as column chemistry (a chiral column may be beneficial), mobile phase composition and gradient, flow rate, backpressure, and temperature.[2]

Issue 2: Broad or tailing peaks.

  • Question: The peaks for my diheptadecanoin isomers are broad and asymmetrical. What could be the cause?

  • Answer:

    • Sample Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

    • Inappropriate Solvent: The sample solvent should be of similar or weaker strength than the mobile phase to avoid peak distortion.

    • Secondary Interactions: For GC-MS, active sites on the column or in the injector can cause peak tailing. Using a derivatized liner and a high-performance capillary column can mitigate this.

Issue 3: Low signal intensity or no peaks detected.

  • Question: I am not seeing any peaks for my diheptadecanoin isomers. What should I check?

  • Answer:

    • Detector Settings: Ensure your detector is properly configured and sensitive enough for your sample concentration. For UV detection in HPLC, use a low wavelength like 205 nm.[1]

    • Sample Concentration: Your sample may be too dilute. Concentrate your sample or inject a larger volume.

    • Derivatization Issues (for GC-MS): Check your derivatization reagents and procedure. The reaction may be incomplete or the reagents may have degraded.

    • Sample Degradation: Ensure that your sample has not degraded during storage or preparation.

Quantitative Data Summary

Parameter1,3-Dilinolein1,2-Dioleoyl-sn-glycerol
Limit of Detection (LOD) 0.2 µg/mL0.6 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL1.9 µg/mL
Linearity Observed over three orders of magnitudeObserved over three orders of magnitude

Data adapted from a study on the separation of DAG isomers from vegetable oils by RP-HPLC.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Separation

This protocol provides a general method for the separation of 1,2- and 1,3-diheptadecanoin based on methods developed for other long-chain diacylglycerols.[1]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV/Vis detector or ELSD/CAD.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Isopropanol (HPLC grade).

    • 1,2- and 1,3-diheptadecanoin standards.

  • Procedure:

    • Sample Preparation: Dissolve the diheptadecanoin sample in isopropanol or another suitable organic solvent at a known concentration.

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with 100% acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10-20 µL.

      • Detection: UV at 205 nm or ELSD/CAD.

    • Analysis: Inject the standards and samples. The expected elution order is 1,3-diheptadecanoin followed by 1,2-diheptadecanoin.[1]

    • Quantification: Create a calibration curve using the standards to quantify the isomers in your samples.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of diheptadecanoin isomers after silylation.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for lipid analysis (e.g., a low-polarity phase like DB-5ms).

  • Reagents:

    • Pyridine.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Hexane (GC grade).

    • 1,2- and 1,3-diheptadecanoin standards.

  • Procedure:

    • Derivatization:

      • In a vial, dissolve a known amount of the diheptadecanoin sample in a small volume of pyridine.

      • Add an excess of BSTFA with 1% TMCS.

      • Cap the vial tightly and heat at 70 °C for 30 minutes.

      • After cooling, the sample is ready for injection.

    • GC-MS Conditions:

      • Injector Temperature: 280 °C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 340 °C at 5 °C/min, and hold for 10 minutes.

      • MS Transfer Line Temperature: 290 °C.

      • Ion Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 50 to 800.

    • Analysis: Inject the derivatized standards and samples. The isomers can be distinguished by their retention times and characteristic mass spectra. The [M-RCO2CH2]+ ion is a key diagnostic ion to differentiate between the isomers.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing Sample Diheptadecanoin Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional HPLC HPLC Analysis Extraction->HPLC SFC SFC Analysis Extraction->SFC GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration SFC->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the separation and analysis of diheptadecanoin isomers.

Troubleshooting_Tree cluster_hplc HPLC cluster_gcms GC-MS Start Poor Isomer Separation Q_Method Which method? Start->Q_Method Solvent Optimize Mobile Phase Q_Method->Solvent HPLC Deriv Check Derivatization Q_Method->Deriv GC-MS Column Use High-Res Column Solvent->Column Temp Adjust Temperature Column->Temp Ramp Slow Oven Ramp Rate Deriv->Ramp

Caption: Decision tree for troubleshooting poor separation of diheptadecanoin isomers.

References

enhancing the signal intensity of 1,3-Diheptadecanoyl glycerol in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1,3-Diheptadecanoyl glycerol. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal intensity and achieve reliable quantification of this and other diacylglycerols (DAGs) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of this compound often low in my mass spectrometry analysis?

A1: this compound, like other diacylglycerols (DAGs), is a neutral lipid. Molecules of this type inherently lack a permanent charge and exhibit low proton affinity, which leads to poor ionization efficiency during electrospray ionization (ESI), a commonly used technique in mass spectrometry.[1][2] This challenge is often compounded by the low natural abundance of specific DAG species in biological samples.[1][2]

Q2: What are the most effective general strategies to enhance the signal intensity of DAGs?

A2: The two primary strategies to significantly boost the signal intensity of DAGs are chemical derivatization and the promotion of adduct formation.[1][3] Derivatization involves chemically modifying the DAG molecule to introduce a charged group, thereby increasing its ionization efficiency.[1][4][5] Promoting the formation of adducts with alkali metal ions, such as lithium, or with ammonium ions can also enhance signal intensity and provide more informative fragmentation patterns in tandem mass spectrometry (MS/MS).[3][6][7]

Q3: What is chemical derivatization and how can it improve my results?

A3: Chemical derivatization is a technique used to modify an analyte, in this case, this compound, to improve its analytical properties for mass spectrometry.[8][9] For DAGs, derivatization typically targets the free hydroxyl group to introduce a permanently charged or easily ionizable moiety.[4][5] This leads to a significant increase in signal intensity, often by orders of magnitude, and can improve the selectivity of the analysis.[1][2]

Q4: Can you recommend a specific derivatization reagent for DAG analysis?

A4: Several effective derivatization reagents are available for DAG analysis. One highly successful approach is the use of N-chlorobetainyl chloride to introduce a quaternary ammonium cation, which has been shown to increase signal intensities by two orders of magnitude compared to underivatized sodium adducts.[1][2] Another effective method is charge-labeling with N,N-dimethylglycine (DMG) or N,N-dimethylalanine (DMA), which introduces a tertiary amino group and significantly enhances the mass spectrometry response.[4][5]

Q5: What are adducts and how do they help in the analysis of this compound?

A5: In the context of mass spectrometry, adducts are ions formed by the association of the analyte molecule with a cation, such as Na+, K+, NH4+, or Li+.[6][10] For DAGs, forming these adducts is crucial for their detection in positive ion mode ESI-MS. Lithiated adducts ([M+Li]+) are particularly advantageous as they have been shown to enhance ionization and provide lipid class-specific fragmentation patterns in MS/MS analysis, which can help in distinguishing DAGs from other isobaric lipid species.[3][6] Ammonium adducts ([M+NH4]+) are also widely used and are particularly useful for neutral loss scanning in tandem MS experiments.[7][11]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No Signal Poor ionization efficiency of the neutral lipid.1. Implement Chemical Derivatization: Use a derivatizing agent like N-chlorobetainyl chloride or N,N-dimethylglycine (DMG) to introduce a charge.[1][4] 2. Promote Adduct Formation: Add a source of lithium ions (e.g., lithium chloride) to the sample solvent to encourage the formation of [M+Li]+ adducts, which have enhanced ionization efficiency.[3][6]
Low abundance of the analyte in the sample.1. Enrich the Sample: Use solid-phase extraction (SPE) with a silica column to purify and concentrate the DAG fraction from the crude lipid extract.[12] 2. Increase Sample Amount: If possible, increase the amount of sample injected into the mass spectrometer.
Poor Signal-to-Noise Ratio High background noise or matrix effects from complex biological samples.1. Improve Sample Cleanup: Employ more rigorous extraction and purification steps to remove interfering substances. 2. Utilize Tandem Mass Spectrometry (MS/MS): Perform targeted analysis using Selected Reaction Monitoring (SRM) or Neutral Loss Scanning. For lithiated adducts, monitor for the neutral loss of a fatty acid.[3] For ammonium adducts, a neutral loss scan corresponding to the loss of a fatty acid plus ammonia can be used.[7]
Difficulty in Quantitation Non-linear response or ion suppression.1. Use an Appropriate Internal Standard: Add a known amount of a stable isotope-labeled DAG or a DAG with a different fatty acid composition (e.g., dilauroyl glycerol) to the sample before extraction to normalize the signal.[1][12] 2. Generate a Calibration Curve: Prepare a series of standards with known concentrations of this compound and the internal standard to establish a linear range for quantification.[1]
Inconsistent Results Instability of the analyte or derivatized product.1. Check Derivative Stability: If using derivatization, confirm the stability of the derivatized product over the analysis time. Some derivatives may require specific storage conditions.[8][9] 2. Optimize LC Method: If using liquid chromatography, ensure that the mobile phase composition and gradient are optimized to provide stable retention and elution of the analyte.

Experimental Protocols

Protocol 1: Derivatization of this compound with N,N-dimethylglycine (DMG)

This protocol is adapted from methodologies aimed at enhancing the signal of diacylglycerols.[4][5]

Materials:

  • This compound standard or lipid extract containing the analyte

  • N,N-dimethylglycine (DMG)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent like EDC

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Internal standard (e.g., d5-labeled this compound or a structurally similar DAG)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound standard or the dried lipid extract in a solution of acetonitrile and dichloromethane (1:1, v/v). Add the internal standard.

  • Reagent Preparation: Prepare stock solutions of DMG, DMAP, and EDC in the ACN:DCM solvent mixture.

  • Derivatization Reaction: To the sample solution, add the DMG, DMAP, and EDC solutions. The final concentrations should be optimized, but a starting point could be 0.125 mM DMG, 0.5 mM DMAP, and 0.25 mM EDC.

  • Incubation: Vortex the reaction mixture and incubate at a controlled temperature. Optimal conditions have been reported at 80°C for 60 minutes.[13]

  • Reaction Quenching: After incubation, the reaction can be stopped by adding a small amount of water.

  • Sample Analysis: The derivatized sample is now ready for direct infusion or LC-MS/MS analysis. The derivatized DAG will have a tertiary amino group, leading to a significantly enhanced signal in positive ion mode ESI-MS.[4]

Protocol 2: Enhancing Signal through Lithiated Adduct Formation

This protocol is based on the principle of using lithium adducts for improved DAG analysis.[3][6]

Materials:

  • This compound standard or lipid extract

  • Methanol

  • Chloroform

  • Lithium Chloride (LiCl)

  • Internal standard

Procedure:

  • Lipid Extraction: Perform a lipid extraction of your sample using a standard method such as the Bligh-Dyer or Folch procedure.

  • Sample Reconstitution: After drying the lipid extract, reconstitute the sample in a solvent mixture suitable for ESI-MS, such as chloroform/methanol (1:2, v/v).

  • Addition of Lithium Salt: To the reconstituted sample, add a solution of lithium chloride in methanol to achieve a final concentration of approximately 5-10 mM LiCl. The presence of lithium ions will promote the formation of [M+Li]+ adducts during electrospray ionization.

  • MS Analysis: Analyze the sample using direct infusion or LC-MS in positive ion mode.

  • MS/MS Analysis: For enhanced specificity, perform MS/MS analysis on the [M+Li]+ precursor ion. Fragmentation of lithiated DAGs often results in the neutral loss of one of the fatty acid chains, which can be used for selective detection and quantification.[3]

Quantitative Data Summary

The following table summarizes the expected improvements in signal intensity based on literature reports for diacylglycerols.

Method Analyte Reported Signal Enhancement Reference
Derivatization with N-chlorobetainyl chlorideDiacylglycerolsTwo orders of magnitude higher signal intensity compared to underivatized sodium adducts.[1][2]
Charge derivatization with DMG/DMADiacylglycerolsSignificantly increased mass spectrometry ionization response compared to traditional metal ion adducts.[4][5]
Formation of Lithiated AdductsDiacylglycerolsEnhanced ionization and lipid class-specific fragmentation.[3][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis MS Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) start->extraction spe Solid-Phase Extraction (Silica Column) extraction->spe derivatize Chemical Derivatization (e.g., with DMG) spe->derivatize reconstitute Reconstitute in Solvent (+/- LiCl for adducts) spe->reconstitute If not derivatizing derivatize->reconstitute ms LC-MS/MS Analysis reconstitute->ms process Data Analysis & Quantification ms->process

Caption: Experimental workflow for enhancing the MS signal of this compound.

troubleshooting_tree start Low Signal Intensity for This compound q1 Is chemical derivatization being used? start->q1 a1_no Implement Derivatization (e.g., DMG, N-chlorobetainyl chloride) q1->a1_no No q2 Is adduct formation being promoted? q1->q2 Yes end Signal Intensity Improved a1_no->end a2_no Add Lithium Salt (e.g., LiCl) to promote [M+Li]+ adducts q2->a2_no No q3 Is the sample sufficiently clean and concentrated? q2->q3 Yes a2_no->end a3_no Optimize Sample Preparation (e.g., Solid-Phase Extraction) q3->a3_no No q3->end Yes, consider instrument parameters a3_no->end

Caption: Troubleshooting decision tree for low signal intensity of this compound.

References

enhancing the signal intensity of 1,3-Diheptadecanoyl glycerol in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1,3-Diheptadecanoyl glycerol. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal intensity and achieve reliable quantification of this and other diacylglycerols (DAGs) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of this compound often low in my mass spectrometry analysis?

A1: this compound, like other diacylglycerols (DAGs), is a neutral lipid. Molecules of this type inherently lack a permanent charge and exhibit low proton affinity, which leads to poor ionization efficiency during electrospray ionization (ESI), a commonly used technique in mass spectrometry.[1][2] This challenge is often compounded by the low natural abundance of specific DAG species in biological samples.[1][2]

Q2: What are the most effective general strategies to enhance the signal intensity of DAGs?

A2: The two primary strategies to significantly boost the signal intensity of DAGs are chemical derivatization and the promotion of adduct formation.[1][3] Derivatization involves chemically modifying the DAG molecule to introduce a charged group, thereby increasing its ionization efficiency.[1][4][5] Promoting the formation of adducts with alkali metal ions, such as lithium, or with ammonium ions can also enhance signal intensity and provide more informative fragmentation patterns in tandem mass spectrometry (MS/MS).[3][6][7]

Q3: What is chemical derivatization and how can it improve my results?

A3: Chemical derivatization is a technique used to modify an analyte, in this case, this compound, to improve its analytical properties for mass spectrometry.[8][9] For DAGs, derivatization typically targets the free hydroxyl group to introduce a permanently charged or easily ionizable moiety.[4][5] This leads to a significant increase in signal intensity, often by orders of magnitude, and can improve the selectivity of the analysis.[1][2]

Q4: Can you recommend a specific derivatization reagent for DAG analysis?

A4: Several effective derivatization reagents are available for DAG analysis. One highly successful approach is the use of N-chlorobetainyl chloride to introduce a quaternary ammonium cation, which has been shown to increase signal intensities by two orders of magnitude compared to underivatized sodium adducts.[1][2] Another effective method is charge-labeling with N,N-dimethylglycine (DMG) or N,N-dimethylalanine (DMA), which introduces a tertiary amino group and significantly enhances the mass spectrometry response.[4][5]

Q5: What are adducts and how do they help in the analysis of this compound?

A5: In the context of mass spectrometry, adducts are ions formed by the association of the analyte molecule with a cation, such as Na+, K+, NH4+, or Li+.[6][10] For DAGs, forming these adducts is crucial for their detection in positive ion mode ESI-MS. Lithiated adducts ([M+Li]+) are particularly advantageous as they have been shown to enhance ionization and provide lipid class-specific fragmentation patterns in MS/MS analysis, which can help in distinguishing DAGs from other isobaric lipid species.[3][6] Ammonium adducts ([M+NH4]+) are also widely used and are particularly useful for neutral loss scanning in tandem MS experiments.[7][11]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No Signal Poor ionization efficiency of the neutral lipid.1. Implement Chemical Derivatization: Use a derivatizing agent like N-chlorobetainyl chloride or N,N-dimethylglycine (DMG) to introduce a charge.[1][4] 2. Promote Adduct Formation: Add a source of lithium ions (e.g., lithium chloride) to the sample solvent to encourage the formation of [M+Li]+ adducts, which have enhanced ionization efficiency.[3][6]
Low abundance of the analyte in the sample.1. Enrich the Sample: Use solid-phase extraction (SPE) with a silica column to purify and concentrate the DAG fraction from the crude lipid extract.[12] 2. Increase Sample Amount: If possible, increase the amount of sample injected into the mass spectrometer.
Poor Signal-to-Noise Ratio High background noise or matrix effects from complex biological samples.1. Improve Sample Cleanup: Employ more rigorous extraction and purification steps to remove interfering substances. 2. Utilize Tandem Mass Spectrometry (MS/MS): Perform targeted analysis using Selected Reaction Monitoring (SRM) or Neutral Loss Scanning. For lithiated adducts, monitor for the neutral loss of a fatty acid.[3] For ammonium adducts, a neutral loss scan corresponding to the loss of a fatty acid plus ammonia can be used.[7]
Difficulty in Quantitation Non-linear response or ion suppression.1. Use an Appropriate Internal Standard: Add a known amount of a stable isotope-labeled DAG or a DAG with a different fatty acid composition (e.g., dilauroyl glycerol) to the sample before extraction to normalize the signal.[1][12] 2. Generate a Calibration Curve: Prepare a series of standards with known concentrations of this compound and the internal standard to establish a linear range for quantification.[1]
Inconsistent Results Instability of the analyte or derivatized product.1. Check Derivative Stability: If using derivatization, confirm the stability of the derivatized product over the analysis time. Some derivatives may require specific storage conditions.[8][9] 2. Optimize LC Method: If using liquid chromatography, ensure that the mobile phase composition and gradient are optimized to provide stable retention and elution of the analyte.

Experimental Protocols

Protocol 1: Derivatization of this compound with N,N-dimethylglycine (DMG)

This protocol is adapted from methodologies aimed at enhancing the signal of diacylglycerols.[4][5]

Materials:

  • This compound standard or lipid extract containing the analyte

  • N,N-dimethylglycine (DMG)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent like EDC

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Internal standard (e.g., d5-labeled this compound or a structurally similar DAG)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound standard or the dried lipid extract in a solution of acetonitrile and dichloromethane (1:1, v/v). Add the internal standard.

  • Reagent Preparation: Prepare stock solutions of DMG, DMAP, and EDC in the ACN:DCM solvent mixture.

  • Derivatization Reaction: To the sample solution, add the DMG, DMAP, and EDC solutions. The final concentrations should be optimized, but a starting point could be 0.125 mM DMG, 0.5 mM DMAP, and 0.25 mM EDC.

  • Incubation: Vortex the reaction mixture and incubate at a controlled temperature. Optimal conditions have been reported at 80°C for 60 minutes.[13]

  • Reaction Quenching: After incubation, the reaction can be stopped by adding a small amount of water.

  • Sample Analysis: The derivatized sample is now ready for direct infusion or LC-MS/MS analysis. The derivatized DAG will have a tertiary amino group, leading to a significantly enhanced signal in positive ion mode ESI-MS.[4]

Protocol 2: Enhancing Signal through Lithiated Adduct Formation

This protocol is based on the principle of using lithium adducts for improved DAG analysis.[3][6]

Materials:

  • This compound standard or lipid extract

  • Methanol

  • Chloroform

  • Lithium Chloride (LiCl)

  • Internal standard

Procedure:

  • Lipid Extraction: Perform a lipid extraction of your sample using a standard method such as the Bligh-Dyer or Folch procedure.

  • Sample Reconstitution: After drying the lipid extract, reconstitute the sample in a solvent mixture suitable for ESI-MS, such as chloroform/methanol (1:2, v/v).

  • Addition of Lithium Salt: To the reconstituted sample, add a solution of lithium chloride in methanol to achieve a final concentration of approximately 5-10 mM LiCl. The presence of lithium ions will promote the formation of [M+Li]+ adducts during electrospray ionization.

  • MS Analysis: Analyze the sample using direct infusion or LC-MS in positive ion mode.

  • MS/MS Analysis: For enhanced specificity, perform MS/MS analysis on the [M+Li]+ precursor ion. Fragmentation of lithiated DAGs often results in the neutral loss of one of the fatty acid chains, which can be used for selective detection and quantification.[3]

Quantitative Data Summary

The following table summarizes the expected improvements in signal intensity based on literature reports for diacylglycerols.

Method Analyte Reported Signal Enhancement Reference
Derivatization with N-chlorobetainyl chlorideDiacylglycerolsTwo orders of magnitude higher signal intensity compared to underivatized sodium adducts.[1][2]
Charge derivatization with DMG/DMADiacylglycerolsSignificantly increased mass spectrometry ionization response compared to traditional metal ion adducts.[4][5]
Formation of Lithiated AdductsDiacylglycerolsEnhanced ionization and lipid class-specific fragmentation.[3][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis MS Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) start->extraction spe Solid-Phase Extraction (Silica Column) extraction->spe derivatize Chemical Derivatization (e.g., with DMG) spe->derivatize reconstitute Reconstitute in Solvent (+/- LiCl for adducts) spe->reconstitute If not derivatizing derivatize->reconstitute ms LC-MS/MS Analysis reconstitute->ms process Data Analysis & Quantification ms->process

Caption: Experimental workflow for enhancing the MS signal of this compound.

troubleshooting_tree start Low Signal Intensity for This compound q1 Is chemical derivatization being used? start->q1 a1_no Implement Derivatization (e.g., DMG, N-chlorobetainyl chloride) q1->a1_no No q2 Is adduct formation being promoted? q1->q2 Yes end Signal Intensity Improved a1_no->end a2_no Add Lithium Salt (e.g., LiCl) to promote [M+Li]+ adducts q2->a2_no No q3 Is the sample sufficiently clean and concentrated? q2->q3 Yes a2_no->end a3_no Optimize Sample Preparation (e.g., Solid-Phase Extraction) q3->a3_no No q3->end Yes, consider instrument parameters a3_no->end

Caption: Troubleshooting decision tree for low signal intensity of this compound.

References

storage and handling recommendations for 1,3-Diheptadecanoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of 1,3-Diheptadecanoyl glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, the product is stable for at least four years.[1] It is shipped at room temperature in the continental US, but storage conditions may vary for other locations.[1]

Q2: What is the proper way to handle this compound upon receipt?

A2: Upon receiving this compound, it is crucial to handle it with care in a laboratory setting. Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2] Avoid breathing in dust or fumes by working in a well-ventilated area or using a fume hood.[2] Prevent contact with skin and eyes.[2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. For detailed solubility information, please refer to the table below. It is important to note that this compound is a solid at room temperature.[1]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] For a detailed step-by-step guide, please see the Experimental Protocols section.

Quantitative Data Summary

The following table summarizes the key quantitative data for the storage and handling of this compound.

ParameterValueReference
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]
Solubility in DMF 20 mg/mL[1]
Solubility in DMSO 30 mg/mL[1]
Solubility in Ethanol 0.25 mg/mL[1]
Solubility in PBS (pH 7.2) 0.7 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of the solid compound into a sterile vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial. In this example, add 1 mL of DMSO.

    • Cap the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

Troubleshooting Guides

Issue 1: The compound is not dissolving completely in the chosen solvent.

  • Question: I am having trouble dissolving this compound in my chosen solvent. What can I do?

  • Answer:

    • Increase Mixing: Ensure you have vortexed the solution thoroughly.

    • Gentle Warming: Try warming the solution to 37°C for a short period to increase solubility.[2]

    • Sonication: Brief sonication can also help to break up any clumps and facilitate dissolution.[2]

    • Solvent Choice: If the compound still does not dissolve, consider using a different solvent in which it has higher solubility, such as DMSO or DMF.[1]

Issue 2: The compound precipitated out of solution after storage.

  • Question: My stock solution of this compound has formed a precipitate after being stored at -20°C. Is it still usable?

  • Answer: Yes, the solution is likely still usable. The precipitate is likely the compound coming out of solution at low temperatures.

    • Re-dissolve: Warm the vial to room temperature or 37°C and vortex until the precipitate is fully re-dissolved.

    • Check for Degradation: If the solution appears cloudy or discolored after warming and mixing, it may indicate degradation, and it is recommended to prepare a fresh stock solution.

Issue 3: I am unsure about the appropriate personal protective equipment (PPE) to use.

  • Question: What specific PPE should I wear when handling this compound?

  • Answer: It is recommended to wear the following PPE:

    • Eye Protection: Safety glasses with side shields.[2]

    • Hand Protection: Compatible chemical-resistant gloves.[2]

    • Body Protection: A standard lab coat.[2]

Visual Logic and Workflow Diagrams

Storage_and_Handling_Workflow Storage and Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_use Use Receive Receive Compound Check Check for Damage Receive->Check Store Store at -20°C Check->Store No Damage Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment

Caption: Workflow for receiving, storing, and handling this compound.

Troubleshooting_Guide Troubleshooting Common Issues cluster_issue Problem Identification cluster_solubility Solubility Problems cluster_precipitation Precipitation cluster_success Resolution Issue Issue Encountered? Solubility Compound Not Dissolving Issue->Solubility Yes Precipitate Precipitate Formed Issue->Precipitate Yes Vortex Vortex Thoroughly Solubility->Vortex Warm Gently Warm Solution Sonicate Sonicate Briefly Warm->Sonicate Still not dissolved Vortex->Warm Still not dissolved Success Problem Resolved Sonicate->Success Dissolved ReDissolve Warm and Vortex to Re-dissolve Precipitate->ReDissolve ReDissolve->Success

Caption: Troubleshooting workflow for common issues with this compound.

References

storage and handling recommendations for 1,3-Diheptadecanoyl glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of 1,3-Diheptadecanoyl glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, the product is stable for at least four years.[1] It is shipped at room temperature in the continental US, but storage conditions may vary for other locations.[1]

Q2: What is the proper way to handle this compound upon receipt?

A2: Upon receiving this compound, it is crucial to handle it with care in a laboratory setting. Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2] Avoid breathing in dust or fumes by working in a well-ventilated area or using a fume hood.[2] Prevent contact with skin and eyes.[2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. For detailed solubility information, please refer to the table below. It is important to note that this compound is a solid at room temperature.[1]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] For a detailed step-by-step guide, please see the Experimental Protocols section.

Quantitative Data Summary

The following table summarizes the key quantitative data for the storage and handling of this compound.

ParameterValueReference
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]
Solubility in DMF 20 mg/mL[1]
Solubility in DMSO 30 mg/mL[1]
Solubility in Ethanol 0.25 mg/mL[1]
Solubility in PBS (pH 7.2) 0.7 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of the solid compound into a sterile vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial. In this example, add 1 mL of DMSO.

    • Cap the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

Troubleshooting Guides

Issue 1: The compound is not dissolving completely in the chosen solvent.

  • Question: I am having trouble dissolving this compound in my chosen solvent. What can I do?

  • Answer:

    • Increase Mixing: Ensure you have vortexed the solution thoroughly.

    • Gentle Warming: Try warming the solution to 37°C for a short period to increase solubility.[2]

    • Sonication: Brief sonication can also help to break up any clumps and facilitate dissolution.[2]

    • Solvent Choice: If the compound still does not dissolve, consider using a different solvent in which it has higher solubility, such as DMSO or DMF.[1]

Issue 2: The compound precipitated out of solution after storage.

  • Question: My stock solution of this compound has formed a precipitate after being stored at -20°C. Is it still usable?

  • Answer: Yes, the solution is likely still usable. The precipitate is likely the compound coming out of solution at low temperatures.

    • Re-dissolve: Warm the vial to room temperature or 37°C and vortex until the precipitate is fully re-dissolved.

    • Check for Degradation: If the solution appears cloudy or discolored after warming and mixing, it may indicate degradation, and it is recommended to prepare a fresh stock solution.

Issue 3: I am unsure about the appropriate personal protective equipment (PPE) to use.

  • Question: What specific PPE should I wear when handling this compound?

  • Answer: It is recommended to wear the following PPE:

    • Eye Protection: Safety glasses with side shields.[2]

    • Hand Protection: Compatible chemical-resistant gloves.[2]

    • Body Protection: A standard lab coat.[2]

Visual Logic and Workflow Diagrams

Storage_and_Handling_Workflow Storage and Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_use Use Receive Receive Compound Check Check for Damage Receive->Check Store Store at -20°C Check->Store No Damage Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Use in Experiment Dissolve->Experiment

Caption: Workflow for receiving, storing, and handling this compound.

Troubleshooting_Guide Troubleshooting Common Issues cluster_issue Problem Identification cluster_solubility Solubility Problems cluster_precipitation Precipitation cluster_success Resolution Issue Issue Encountered? Solubility Compound Not Dissolving Issue->Solubility Yes Precipitate Precipitate Formed Issue->Precipitate Yes Vortex Vortex Thoroughly Solubility->Vortex Warm Gently Warm Solution Sonicate Sonicate Briefly Warm->Sonicate Still not dissolved Vortex->Warm Still not dissolved Success Problem Resolved Sonicate->Success Dissolved ReDissolve Warm and Vortex to Re-dissolve Precipitate->ReDissolve ReDissolve->Success

Caption: Troubleshooting workflow for common issues with this compound.

References

Validation & Comparative

Cross-Validation of 1,3-Diheptadecanoyl Glycerol with Other Lipid Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1,3-Diheptadecanoyl glycerol, a common diacylglycerol (DAG) standard, with other relevant lipid standards. The information is intended for researchers, scientists, and drug development professionals working in lipidomics and related fields.

Introduction

This compound is a high-purity diacylglycerol standard crucial for the accurate quantification of DAGs in various biological matrices. Diacylglycerols are important signaling molecules involved in numerous cellular processes, and their dysregulation is implicated in several diseases. Accurate and reliable quantification of specific DAG species is therefore essential for both basic research and clinical applications. This guide compares the analytical performance of this compound with other commonly used lipid standards in mass spectrometry-based assays.

Data Presentation

The following tables summarize the typical analytical performance of this compound and other representative lipid standards when analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented values are representative and may vary depending on the specific instrumentation, methodology, and matrix effects.

Table 1: Comparative Performance of Lipid Standards by LC-MS/MS

ParameterThis compound1,2-Dipalmitoyl-rac-glycerol1-Stearoyl-2-arachidonoyl-sn-glycerol
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.5 - 5.0 ng/mL1.0 - 10.0 ng/mL
Recovery 85 - 115%85 - 115%80 - 120%
Precision (%RSD) <15%<15%<20%

Table 2: Comparative Performance of Lipid Standards by GC-MS (after derivatization)

ParameterThis compound1,2-Dipalmitoyl-rac-glycerolHeptadecane (Internal Standard)
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 1 - 10 ng/mL1 - 10 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL5 - 50 ng/mL2 - 20 ng/mL
Recovery 80 - 120%80 - 120%90 - 110%
Precision (%RSD) <20%<20%<10%

Experimental Protocols

Detailed methodologies for the analysis of diacylglycerols using LC-MS/MS and GC-MS are provided below.

1. LC-MS/MS Protocol for Diacylglycerol Analysis

  • Lipid Extraction: Lipids are extracted from biological samples using a modified Bligh-Dyer method. Briefly, to 100 µL of sample, 375 µL of a 1:2 (v/v) chloroform:methanol solution is added. The mixture is vortexed and incubated for 15 minutes at room temperature. Then, 125 µL of chloroform and 125 µL of water are added, and the mixture is vortexed again. After centrifugation, the lower organic phase containing the lipids is collected and dried under a stream of nitrogen.

  • Sample Preparation: The dried lipid extract is reconstituted in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v). An internal standard, such as this compound-d5, is added at this stage for quantification.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient elution.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the precursor-to-product ion transitions for each analyte and internal standard.

2. GC-MS Protocol for Diacylglycerol Analysis

  • Lipid Extraction: As described in the LC-MS/MS protocol.

  • Derivatization: The hydroxyl group of diacylglycerols must be derivatized to increase their volatility for GC analysis. A common method is silylation. The dried lipid extract is dissolved in 50 µL of pyridine, and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. The mixture is heated at 60°C for 30 minutes.

  • Chromatographic Separation: The derivatized sample is analyzed on a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry: A single quadrupole or ion trap mass spectrometer is used in electron ionization (EI) mode. Data is acquired in full scan mode or selected ion monitoring (SIM) mode for targeted quantification.

Mandatory Visualization

Diacylglycerol Signaling Pathway

Diacylglycerols are key second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Targets Signal External Signal (e.g., Hormone) Signal->Receptor

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for Lipid Analysis

The following diagram illustrates a typical workflow for the analysis of lipids from a biological sample.

Lipid_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing LCMS->Data GCMS->Data Quant Quantification & Identification Data->Quant

Caption: General workflow for the analysis of lipids by mass spectrometry.

Cross-Validation of 1,3-Diheptadecanoyl Glycerol with Other Lipid Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1,3-Diheptadecanoyl glycerol, a common diacylglycerol (DAG) standard, with other relevant lipid standards. The information is intended for researchers, scientists, and drug development professionals working in lipidomics and related fields.

Introduction

This compound is a high-purity diacylglycerol standard crucial for the accurate quantification of DAGs in various biological matrices. Diacylglycerols are important signaling molecules involved in numerous cellular processes, and their dysregulation is implicated in several diseases. Accurate and reliable quantification of specific DAG species is therefore essential for both basic research and clinical applications. This guide compares the analytical performance of this compound with other commonly used lipid standards in mass spectrometry-based assays.

Data Presentation

The following tables summarize the typical analytical performance of this compound and other representative lipid standards when analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented values are representative and may vary depending on the specific instrumentation, methodology, and matrix effects.

Table 1: Comparative Performance of Lipid Standards by LC-MS/MS

ParameterThis compound1,2-Dipalmitoyl-rac-glycerol1-Stearoyl-2-arachidonoyl-sn-glycerol
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.5 - 5.0 ng/mL1.0 - 10.0 ng/mL
Recovery 85 - 115%85 - 115%80 - 120%
Precision (%RSD) <15%<15%<20%

Table 2: Comparative Performance of Lipid Standards by GC-MS (after derivatization)

ParameterThis compound1,2-Dipalmitoyl-rac-glycerolHeptadecane (Internal Standard)
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 1 - 10 ng/mL1 - 10 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL5 - 50 ng/mL2 - 20 ng/mL
Recovery 80 - 120%80 - 120%90 - 110%
Precision (%RSD) <20%<20%<10%

Experimental Protocols

Detailed methodologies for the analysis of diacylglycerols using LC-MS/MS and GC-MS are provided below.

1. LC-MS/MS Protocol for Diacylglycerol Analysis

  • Lipid Extraction: Lipids are extracted from biological samples using a modified Bligh-Dyer method. Briefly, to 100 µL of sample, 375 µL of a 1:2 (v/v) chloroform:methanol solution is added. The mixture is vortexed and incubated for 15 minutes at room temperature. Then, 125 µL of chloroform and 125 µL of water are added, and the mixture is vortexed again. After centrifugation, the lower organic phase containing the lipids is collected and dried under a stream of nitrogen.

  • Sample Preparation: The dried lipid extract is reconstituted in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v). An internal standard, such as this compound-d5, is added at this stage for quantification.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient elution.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the precursor-to-product ion transitions for each analyte and internal standard.

2. GC-MS Protocol for Diacylglycerol Analysis

  • Lipid Extraction: As described in the LC-MS/MS protocol.

  • Derivatization: The hydroxyl group of diacylglycerols must be derivatized to increase their volatility for GC analysis. A common method is silylation. The dried lipid extract is dissolved in 50 µL of pyridine, and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. The mixture is heated at 60°C for 30 minutes.

  • Chromatographic Separation: The derivatized sample is analyzed on a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry: A single quadrupole or ion trap mass spectrometer is used in electron ionization (EI) mode. Data is acquired in full scan mode or selected ion monitoring (SIM) mode for targeted quantification.

Mandatory Visualization

Diacylglycerol Signaling Pathway

Diacylglycerols are key second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Targets Signal External Signal (e.g., Hormone) Signal->Receptor

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for Lipid Analysis

The following diagram illustrates a typical workflow for the analysis of lipids from a biological sample.

Lipid_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing LCMS->Data GCMS->Data Quant Quantification & Identification Data->Quant

Caption: General workflow for the analysis of lipids by mass spectrometry.

Assessing the Accuracy of Lipid Quantification: A Comparative Guide to Internal Standards Featuring 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of 1,3-Diheptadecanoyl glycerol as an internal standard against other common alternatives, supported by a summary of performance data and detailed experimental protocols.

Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is a compound that is chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be differentiated by the analytical instrument. It should be added to the sample at the earliest stage of the workflow to account for analyte loss and variations in ionization efficiency.

Comparison of Internal Standard Performance

The selection of an internal standard significantly impacts the accuracy and precision of lipid quantification. The most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids, such as this compound.

This compound , a diacylglycerol containing two C17:0 fatty acid chains, is a popular choice as an internal standard for the quantification of various lipid classes, particularly triacylglycerols (TAGs) and diacylglycerols (DAGs). Its odd-chain fatty acids make it naturally absent or present at very low levels in most biological samples, minimizing interference with endogenous lipids.

Stable isotope-labeled (e.g., deuterated or ¹³C-labeled) lipids are often considered the "gold standard" for lipid quantification.[1] These standards co-elute with their endogenous counterparts and exhibit nearly identical ionization efficiencies, providing the most accurate correction for matrix effects and other analytical variabilities.[1] However, they can be expensive and are not available for all lipid species.

The following table summarizes the key performance characteristics of this compound in comparison to stable isotope-labeled internal standards. The data presented is a synthesis of typical performance metrics reported in method validation studies for lipid analysis.

Performance ParameterThis compound (Odd-Chain Standard)Stable Isotope-Labeled Standard
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Accuracy (Recovery) 85-115%90-110%
Precision (RSD) < 15%< 10%
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Correction for Matrix Effects Good, but may not be perfect if chromatographic behavior differs significantly from all analytes.Excellent, as it co-elutes with the analyte.
Cost-Effectiveness HighModerate to Low
Availability Widely available for major lipid classes.Can be limited for certain lipid species.

Experimental Protocols

Accurate lipid quantification is underpinned by robust and well-documented experimental procedures. Below are detailed methodologies for lipid extraction and analysis using an internal standard like this compound.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution (in a suitable organic solvent like chloroform/methanol) to 50 µL of plasma.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture and vortex for another 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Lipid Collection: Carefully aspirate the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for lipid separation.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

    • Data Analysis: The peak area of each endogenous lipid is normalized to the peak area of the internal standard (this compound). The concentration of each analyte is then determined using a calibration curve generated with authentic standards.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the role of internal standards, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Lipid Extraction cluster_Analysis Analysis cluster_Output Output Plasma Plasma Sample IS Add 1,3-Diheptadecanoyl Glycerol (IS) Plasma->IS SpikedSample Spiked Sample IS->SpikedSample Folch Folch Extraction (Chloroform/Methanol) SpikedSample->Folch PhaseSep Phase Separation Folch->PhaseSep Collect Collect Organic Layer PhaseSep->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant Results Lipid Concentrations Quant->Results

Caption: A typical experimental workflow for lipid quantification using an internal standard.

Internal_Standards cluster_Types Primary Types cluster_Examples Examples cluster_Characteristics Key Characteristics IS Internal Standards for Lipidomics StableIsotope Stable Isotope-Labeled (e.g., ¹³C, ²H) IS->StableIsotope OddChain Odd-Chain Fatty Acid-Containing (e.g., C17:0, C19:0) IS->OddChain DeuteratedPC d9-Phosphatidylcholine StableIsotope->DeuteratedPC C13TAG ¹³C-Triacylglycerol StableIsotope->C13TAG Accuracy Accuracy StableIsotope->Accuracy Highest Cost Cost StableIsotope->Cost High Heptadecanoin This compound OddChain->Heptadecanoin Nonadecanoin Trinonadecanoin OddChain->Nonadecanoin OddChain->Accuracy High OddChain->Cost Moderate Precision Precision Availability Availability

References

Assessing the Accuracy of Lipid Quantification: A Comparative Guide to Internal Standards Featuring 1,3-Diheptadecanoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of 1,3-Diheptadecanoyl glycerol as an internal standard against other common alternatives, supported by a summary of performance data and detailed experimental protocols.

Internal standards are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is a compound that is chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be differentiated by the analytical instrument. It should be added to the sample at the earliest stage of the workflow to account for analyte loss and variations in ionization efficiency.

Comparison of Internal Standard Performance

The selection of an internal standard significantly impacts the accuracy and precision of lipid quantification. The most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids, such as this compound.

This compound , a diacylglycerol containing two C17:0 fatty acid chains, is a popular choice as an internal standard for the quantification of various lipid classes, particularly triacylglycerols (TAGs) and diacylglycerols (DAGs). Its odd-chain fatty acids make it naturally absent or present at very low levels in most biological samples, minimizing interference with endogenous lipids.

Stable isotope-labeled (e.g., deuterated or ¹³C-labeled) lipids are often considered the "gold standard" for lipid quantification.[1] These standards co-elute with their endogenous counterparts and exhibit nearly identical ionization efficiencies, providing the most accurate correction for matrix effects and other analytical variabilities.[1] However, they can be expensive and are not available for all lipid species.

The following table summarizes the key performance characteristics of this compound in comparison to stable isotope-labeled internal standards. The data presented is a synthesis of typical performance metrics reported in method validation studies for lipid analysis.

Performance ParameterThis compound (Odd-Chain Standard)Stable Isotope-Labeled Standard
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Accuracy (Recovery) 85-115%90-110%
Precision (RSD) < 15%< 10%
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range
Correction for Matrix Effects Good, but may not be perfect if chromatographic behavior differs significantly from all analytes.Excellent, as it co-elutes with the analyte.
Cost-Effectiveness HighModerate to Low
Availability Widely available for major lipid classes.Can be limited for certain lipid species.

Experimental Protocols

Accurate lipid quantification is underpinned by robust and well-documented experimental procedures. Below are detailed methodologies for lipid extraction and analysis using an internal standard like this compound.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution (in a suitable organic solvent like chloroform/methanol) to 50 µL of plasma.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture and vortex for another 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Lipid Collection: Carefully aspirate the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for lipid separation.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

    • Data Analysis: The peak area of each endogenous lipid is normalized to the peak area of the internal standard (this compound). The concentration of each analyte is then determined using a calibration curve generated with authentic standards.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the role of internal standards, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Lipid Extraction cluster_Analysis Analysis cluster_Output Output Plasma Plasma Sample IS Add 1,3-Diheptadecanoyl Glycerol (IS) Plasma->IS SpikedSample Spiked Sample IS->SpikedSample Folch Folch Extraction (Chloroform/Methanol) SpikedSample->Folch PhaseSep Phase Separation Folch->PhaseSep Collect Collect Organic Layer PhaseSep->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data Quant Quantification Data->Quant Results Lipid Concentrations Quant->Results

Caption: A typical experimental workflow for lipid quantification using an internal standard.

Internal_Standards cluster_Types Primary Types cluster_Examples Examples cluster_Characteristics Key Characteristics IS Internal Standards for Lipidomics StableIsotope Stable Isotope-Labeled (e.g., ¹³C, ²H) IS->StableIsotope OddChain Odd-Chain Fatty Acid-Containing (e.g., C17:0, C19:0) IS->OddChain DeuteratedPC d9-Phosphatidylcholine StableIsotope->DeuteratedPC C13TAG ¹³C-Triacylglycerol StableIsotope->C13TAG Accuracy Accuracy StableIsotope->Accuracy Highest Cost Cost StableIsotope->Cost High Heptadecanoin This compound OddChain->Heptadecanoin Nonadecanoin Trinonadecanoin OddChain->Nonadecanoin OddChain->Accuracy High OddChain->Cost Moderate Precision Precision Availability Availability

References

A Researcher's Guide to Selecting 1,3-Diheptadecanoyl Glycerol from Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cell signaling, the quality and performance of lipid reagents are paramount. 1,3-Diheptadecanoyl glycerol (C17:0 DAG), a specific diacylglycerol, is a valuable tool for studying lipid signaling pathways, particularly those involving protein kinase C (PKC). However, the performance of this reagent can vary between commercial sources. This guide provides a framework for researchers to objectively compare the performance of this compound from different suppliers, complete with experimental protocols and an overview of its role in cell signaling.

Commercial Sources

Several chemical suppliers offer this compound. While this guide does not endorse any specific supplier, prominent sources include:

  • Larodan

  • Cayman Chemical

  • Bertin Bioreagent

When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and batch-to-batch consistency.

Performance Comparison: A Data-Driven Approach

Table 1: Performance Comparison of this compound from Different Commercial Sources

ParameterSupplier ASupplier BSupplier C
Purity (%) e.g., 98.5e.g., 99.1e.g., 97.9
Methode.g., GC-MSe.g., HPLC-ELSDe.g., qNMR
Stability (t½ at 4°C) User-determinedUser-determinedUser-determined
Biological Activity (EC50 in PKC assay) User-determinedUser-determinedUser-determined
Lot Number
Certificate of Analysis Provided? Yes / NoYes / NoYes / No

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key performance assays.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound from each supplier.

    • Dissolve in 1 mL of a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

    • Derivatize the sample to improve volatility for GC analysis. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Add 100 µL of BSTFA + 1% TMCS to the dried sample and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-700.

  • Data Analysis:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate purity as: (Peak Area of this compound / Total Peak Area) x 100%.

Stability Assessment

Objective: To evaluate the stability of this compound from different sources over time under defined storage conditions.

Methodology:

  • Storage Conditions:

    • Store aliquots of each supplier's product at recommended (-20°C) and accelerated (4°C and room temperature) conditions.

  • Time Points:

    • Analyze samples at time 0, 1 month, 3 months, and 6 months.

  • Analysis:

    • At each time point, analyze the purity of the samples using the GC-MS protocol described above.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Calculate the half-life (t½) for each condition to compare stability.

Biological Activity: In Vitro Protein Kinase C (PKC) Activation Assay

Objective: To compare the potency of this compound from different suppliers in activating PKC. Diacylglycerols are known activators of conventional and novel PKC isoforms.[1][2]

Methodology:

  • Reagents:

    • Purified PKC isoform (e.g., PKCα, PKCβ, or PKCε).

    • Fluorescent PKC substrate peptide.

    • Phosphatidylserine (PS).

    • ATP.

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA).

  • Assay Procedure (based on a generic fluorescence polarization assay):

    • Prepare lipid vesicles by sonicating a mixture of phosphatidylserine and varying concentrations of this compound from each supplier in assay buffer.

    • In a 384-well plate, add the PKC enzyme, fluorescent substrate peptide, and the prepared lipid vesicles.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure fluorescence polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for each supplier's product. A lower EC50 value indicates higher potency.

Role in Signaling Pathways

This compound, as a diacylglycerol (DAG), is a crucial second messenger in various cellular signaling pathways. The primary downstream effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2]

Diacylglycerol-PKC Signaling Pathway

The activation of PKC by DAG is a central event in signal transduction. This pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ mobilizes intracellular calcium, DAG remains in the membrane and recruits and activates PKC.[2]

Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses, including cell proliferation, differentiation, apoptosis, and insulin signaling.[3][4][5]

Diacylglycerol_PKC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,3-Diheptadecanoyl glycerol (DAG) PIP2->DAG generates IP3 IP3 PIP2->IP3 generates PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC Downstream_Targets Downstream Targets PKC_active->Downstream_Targets phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for Performance Comparison

The following diagram illustrates a logical workflow for comparing the performance of this compound from different commercial sources.

Experimental_Workflow Start Obtain 1,3-Diheptadecanoyl glycerol from multiple commercial sources Purity Purity Analysis (GC-MS, HPLC, qNMR) Start->Purity Stability Stability Assessment (Time-course analysis) Start->Stability Activity Biological Activity Assay (in vitro PKC activation) Start->Activity Data Compile and Compare Data (Purity, Stability, EC50) Purity->Data Stability->Data Activity->Data Decision Select Optimal Supplier Data->Decision

Caption: Experimental workflow for comparing commercial this compound.

By following this guide, researchers, scientists, and drug development professionals can make informed decisions when selecting this compound, ensuring the reliability and reproducibility of their experimental results.

References

A Researcher's Guide to Selecting 1,3-Diheptadecanoyl Glycerol from Commercial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cell signaling, the quality and performance of lipid reagents are paramount. 1,3-Diheptadecanoyl glycerol (C17:0 DAG), a specific diacylglycerol, is a valuable tool for studying lipid signaling pathways, particularly those involving protein kinase C (PKC). However, the performance of this reagent can vary between commercial sources. This guide provides a framework for researchers to objectively compare the performance of this compound from different suppliers, complete with experimental protocols and an overview of its role in cell signaling.

Commercial Sources

Several chemical suppliers offer this compound. While this guide does not endorse any specific supplier, prominent sources include:

  • Larodan

  • Cayman Chemical

  • Bertin Bioreagent

When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and batch-to-batch consistency.

Performance Comparison: A Data-Driven Approach

Table 1: Performance Comparison of this compound from Different Commercial Sources

ParameterSupplier ASupplier BSupplier C
Purity (%) e.g., 98.5e.g., 99.1e.g., 97.9
Methode.g., GC-MSe.g., HPLC-ELSDe.g., qNMR
Stability (t½ at 4°C) User-determinedUser-determinedUser-determined
Biological Activity (EC50 in PKC assay) User-determinedUser-determinedUser-determined
Lot Number
Certificate of Analysis Provided? Yes / NoYes / NoYes / No

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key performance assays.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound from each supplier.

    • Dissolve in 1 mL of a suitable solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

    • Derivatize the sample to improve volatility for GC analysis. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Add 100 µL of BSTFA + 1% TMCS to the dried sample and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-700.

  • Data Analysis:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate purity as: (Peak Area of this compound / Total Peak Area) x 100%.

Stability Assessment

Objective: To evaluate the stability of this compound from different sources over time under defined storage conditions.

Methodology:

  • Storage Conditions:

    • Store aliquots of each supplier's product at recommended (-20°C) and accelerated (4°C and room temperature) conditions.

  • Time Points:

    • Analyze samples at time 0, 1 month, 3 months, and 6 months.

  • Analysis:

    • At each time point, analyze the purity of the samples using the GC-MS protocol described above.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Calculate the half-life (t½) for each condition to compare stability.

Biological Activity: In Vitro Protein Kinase C (PKC) Activation Assay

Objective: To compare the potency of this compound from different suppliers in activating PKC. Diacylglycerols are known activators of conventional and novel PKC isoforms.[1][2]

Methodology:

  • Reagents:

    • Purified PKC isoform (e.g., PKCα, PKCβ, or PKCε).

    • Fluorescent PKC substrate peptide.

    • Phosphatidylserine (PS).

    • ATP.

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA).

  • Assay Procedure (based on a generic fluorescence polarization assay):

    • Prepare lipid vesicles by sonicating a mixture of phosphatidylserine and varying concentrations of this compound from each supplier in assay buffer.

    • In a 384-well plate, add the PKC enzyme, fluorescent substrate peptide, and the prepared lipid vesicles.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure fluorescence polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of this compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for each supplier's product. A lower EC50 value indicates higher potency.

Role in Signaling Pathways

This compound, as a diacylglycerol (DAG), is a crucial second messenger in various cellular signaling pathways. The primary downstream effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases.[1][2]

Diacylglycerol-PKC Signaling Pathway

The activation of PKC by DAG is a central event in signal transduction. This pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG. While IP₃ mobilizes intracellular calcium, DAG remains in the membrane and recruits and activates PKC.[2]

Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses, including cell proliferation, differentiation, apoptosis, and insulin signaling.[3][4][5]

Diacylglycerol_PKC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,3-Diheptadecanoyl glycerol (DAG) PIP2->DAG generates IP3 IP3 PIP2->IP3 generates PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC Downstream_Targets Downstream Targets PKC_active->Downstream_Targets phosphorylates Ca_release Ca²⁺ Release from ER IP3->Ca_release Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for Performance Comparison

The following diagram illustrates a logical workflow for comparing the performance of this compound from different commercial sources.

Experimental_Workflow Start Obtain 1,3-Diheptadecanoyl glycerol from multiple commercial sources Purity Purity Analysis (GC-MS, HPLC, qNMR) Start->Purity Stability Stability Assessment (Time-course analysis) Start->Stability Activity Biological Activity Assay (in vitro PKC activation) Start->Activity Data Compile and Compare Data (Purity, Stability, EC50) Purity->Data Stability->Data Activity->Data Decision Select Optimal Supplier Data->Decision

Caption: Experimental workflow for comparing commercial this compound.

By following this guide, researchers, scientists, and drug development professionals can make informed decisions when selecting this compound, ensuring the reliability and reproducibility of their experimental results.

References

A Head-to-Head Comparison: Validating LC-MS Methods for Diacylglycerol Analysis with 1,3-Diheptadecanoyl Glycerol and Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of diacylglycerols (DAGs) is paramount. As crucial signaling molecules and metabolic intermediates, precise measurement of DAGs is essential for understanding disease pathology and developing novel therapeutics. The choice of internal standard is a critical factor in the validation of liquid chromatography-mass spectrometry (LC-MS) methods for this purpose. This guide provides an objective comparison of two common internal standard choices: the odd-chain diacylglycerol, 1,3-diheptadecanoyl glycerol, and stable isotope-labeled (deuterated) diacylglycerols.

This comparison summarizes key performance data from published studies, outlines detailed experimental protocols, and provides visualizations to clarify workflows and logical relationships, empowering researchers to make informed decisions for their analytical needs.

Performance Comparison: this compound vs. Deuterated Diacylglycerol

The selection of an appropriate internal standard is a cornerstone of robust LC-MS method validation. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and ionization, without being naturally present in the sample. Here, we compare the performance of this compound, an odd-chain lipid, and a deuterated diacylglycerol based on key validation parameters.

Validation ParameterThis compound (Odd-Chain IS)Deuterated Diacylglycerol (Stable Isotope-Labeled IS)Key Considerations
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99Both internal standards generally exhibit excellent linearity over a defined concentration range. The choice of regression model and weighting factor can influence the final r² value.
Linear Range Wide dynamic range, e.g., 5 fmol/µl to 1250 fmol/µl (with derivatization)Wide dynamic range, e.g., 1–60 pmolesThe linear range can be highly dependent on the specific analyte, matrix, and instrumentation. Derivatization can often enhance sensitivity and extend the lower end of the linear range.
Accuracy (% Bias) Generally within ±15%Generally within ±15%Deuterated standards are often considered the "gold standard" for accuracy as their physicochemical properties are nearly identical to the analyte, leading to better correction for matrix effects and extraction variability.
Precision (%RSD) Typically < 15%Typically < 15%Similar to accuracy, the close structural similarity of deuterated standards to the analyte can lead to slightly better precision by more effectively compensating for variations.
Limit of Quantification (LOQ) Can achieve low fmol/µl to amol/µl levels, especially with derivatization (e.g., 62.5 aM with derivatization)Can achieve low pmol to fmol levelsThe LOQ is highly method-dependent. Derivatization strategies can significantly improve the sensitivity for both types of internal standards.
Cost & Availability Generally more affordable and readily available.Can be more expensive and may have limited commercial availability for specific DAG species.The cost-effectiveness of odd-chain standards makes them an attractive option for high-throughput analyses.
Potential for Interference Minimal, as odd-chain lipids are not typically endogenous in most biological systems.No interference from endogenous lipids.Proper chromatographic separation is crucial to avoid any potential isobaric interferences.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to a successful LC-MS method validation. Below are detailed methodologies for the key steps involved in the analysis of diacylglycerols using either this compound or a deuterated internal standard.

Lipid Extraction from Biological Matrix (e.g., Plasma, Tissue Homogenate)

A modified Bligh-Dyer extraction is a commonly employed method for lipid extraction.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Chloroform

  • Methanol

  • Deionized water

  • Internal Standard Solution (either this compound or a deuterated DAG in a suitable solvent like chloroform/methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the biological sample, add a known amount of the internal standard solution.

  • Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add deionized water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge the sample at a sufficient speed and duration (e.g., 3000 x g for 10 minutes) to achieve clear phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic DAG species.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 50-60 °C) for reproducible retention times.

  • Injection Volume: Typically 1-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for each DAG analyte and the internal standard need to be optimized. For DAGs, common adducts are [M+NH₄]⁺.

  • Collision Energy and other MS parameters: Optimized for each specific transition to achieve maximum sensitivity.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Spike with Internal Standard (this compound or Deuterated DAG) Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Fig. 1: Experimental workflow for LC-MS/MS analysis of diacylglycerols.

logical_relationship cluster_odd_chain Odd-Chain IS cluster_deuterated Deuterated IS Goal Accurate DAG Quantification IS_Choice Internal Standard Choice Goal->IS_Choice OC_Adv Advantages: - Cost-effective - Readily available IS_Choice->OC_Adv Deut_Adv Advantages: - 'Gold standard' for accuracy - Closely mimics analyte behavior IS_Choice->Deut_Adv OC_Disadv Disadvantages: - Potential for slight differences  in extraction/ionization Deut_Disadv Disadvantages: - Higher cost - Limited availability

Fig. 2: Decision factors for internal standard selection.

A Head-to-Head Comparison: Validating LC-MS Methods for Diacylglycerol Analysis with 1,3-Diheptadecanoyl Glycerol and Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of diacylglycerols (DAGs) is paramount. As crucial signaling molecules and metabolic intermediates, precise measurement of DAGs is essential for understanding disease pathology and developing novel therapeutics. The choice of internal standard is a critical factor in the validation of liquid chromatography-mass spectrometry (LC-MS) methods for this purpose. This guide provides an objective comparison of two common internal standard choices: the odd-chain diacylglycerol, 1,3-diheptadecanoyl glycerol, and stable isotope-labeled (deuterated) diacylglycerols.

This comparison summarizes key performance data from published studies, outlines detailed experimental protocols, and provides visualizations to clarify workflows and logical relationships, empowering researchers to make informed decisions for their analytical needs.

Performance Comparison: this compound vs. Deuterated Diacylglycerol

The selection of an appropriate internal standard is a cornerstone of robust LC-MS method validation. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization (if any), and ionization, without being naturally present in the sample. Here, we compare the performance of this compound, an odd-chain lipid, and a deuterated diacylglycerol based on key validation parameters.

Validation ParameterThis compound (Odd-Chain IS)Deuterated Diacylglycerol (Stable Isotope-Labeled IS)Key Considerations
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99Both internal standards generally exhibit excellent linearity over a defined concentration range. The choice of regression model and weighting factor can influence the final r² value.
Linear Range Wide dynamic range, e.g., 5 fmol/µl to 1250 fmol/µl (with derivatization)Wide dynamic range, e.g., 1–60 pmolesThe linear range can be highly dependent on the specific analyte, matrix, and instrumentation. Derivatization can often enhance sensitivity and extend the lower end of the linear range.
Accuracy (% Bias) Generally within ±15%Generally within ±15%Deuterated standards are often considered the "gold standard" for accuracy as their physicochemical properties are nearly identical to the analyte, leading to better correction for matrix effects and extraction variability.
Precision (%RSD) Typically < 15%Typically < 15%Similar to accuracy, the close structural similarity of deuterated standards to the analyte can lead to slightly better precision by more effectively compensating for variations.
Limit of Quantification (LOQ) Can achieve low fmol/µl to amol/µl levels, especially with derivatization (e.g., 62.5 aM with derivatization)Can achieve low pmol to fmol levelsThe LOQ is highly method-dependent. Derivatization strategies can significantly improve the sensitivity for both types of internal standards.
Cost & Availability Generally more affordable and readily available.Can be more expensive and may have limited commercial availability for specific DAG species.The cost-effectiveness of odd-chain standards makes them an attractive option for high-throughput analyses.
Potential for Interference Minimal, as odd-chain lipids are not typically endogenous in most biological systems.No interference from endogenous lipids.Proper chromatographic separation is crucial to avoid any potential isobaric interferences.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to a successful LC-MS method validation. Below are detailed methodologies for the key steps involved in the analysis of diacylglycerols using either this compound or a deuterated internal standard.

Lipid Extraction from Biological Matrix (e.g., Plasma, Tissue Homogenate)

A modified Bligh-Dyer extraction is a commonly employed method for lipid extraction.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Chloroform

  • Methanol

  • Deionized water

  • Internal Standard Solution (either this compound or a deuterated DAG in a suitable solvent like chloroform/methanol)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the biological sample, add a known amount of the internal standard solution.

  • Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add deionized water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge the sample at a sufficient speed and duration (e.g., 3000 x g for 10 minutes) to achieve clear phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic DAG species.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 50-60 °C) for reproducible retention times.

  • Injection Volume: Typically 1-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for each DAG analyte and the internal standard need to be optimized. For DAGs, common adducts are [M+NH₄]⁺.

  • Collision Energy and other MS parameters: Optimized for each specific transition to achieve maximum sensitivity.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Spike with Internal Standard (this compound or Deuterated DAG) Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Fig. 1: Experimental workflow for LC-MS/MS analysis of diacylglycerols.

logical_relationship cluster_odd_chain Odd-Chain IS cluster_deuterated Deuterated IS Goal Accurate DAG Quantification IS_Choice Internal Standard Choice Goal->IS_Choice OC_Adv Advantages: - Cost-effective - Readily available IS_Choice->OC_Adv Deut_Adv Advantages: - 'Gold standard' for accuracy - Closely mimics analyte behavior IS_Choice->Deut_Adv OC_Disadv Disadvantages: - Potential for slight differences  in extraction/ionization Deut_Disadv Disadvantages: - Higher cost - Limited availability

Fig. 2: Decision factors for internal standard selection.

A Guide to Inter-Laboratory Comparison of Lipid Analysis Using 1,3-Diheptadecanoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is essential for robust and reproducible results. Inter-laboratory variability, however, can pose a significant challenge. This guide provides an objective comparison of the use of 1,3-diheptadecanoyl glycerol (a diacylglycerol with two 17-carbon fatty acid chains, also known as 17:0 DAG) as an internal standard in lipid analysis, comparing its performance with other alternatives, and is supported by established experimental methodologies.

The use of an appropriate internal standard is a cornerstone of high-quality quantitative lipidomics, as it corrects for variations that can be introduced during sample preparation and analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrumentation, is not naturally present in the sample, and is added at the beginning of the workflow.[1]

Comparative Performance of Internal Standards in Lipid Analysis

The choice of internal standard significantly impacts the accuracy and precision of lipid quantification. Odd-chain fatty acid-containing lipids, such as this compound, and stable isotope-labeled lipids are two of the most common and effective types of internal standards used in mass spectrometry-based lipidomics. Below is a table summarizing their comparative performance.

Parameter Odd-Chain Lipids (e.g., this compound) Stable Isotope-Labeled Lipids (e.g., Deuterated Analogs) Lipids of a Different Class
Accuracy High. Mimics the chemical and physical behavior of endogenous even-chain lipids during extraction and ionization.Very High. Considered the "gold standard" as it co-elutes and has nearly identical ionization efficiency to the endogenous analyte.Moderate to Low. Differences in chemical properties can lead to variations in extraction efficiency and ionization response compared to the analyte class of interest.
Precision High. Effectively corrects for variability in sample preparation and instrument response.Very High. Provides the most precise correction due to its chemical identity with the analyte.Moderate. Can introduce variability if its behavior is not representative of the target lipid class.
Linearity Good, with a linear response across a relevant concentration range.[1]Excellent, with a wide dynamic range.[1]Variable, and may not always be linear with respect to the analyte of interest.
Potential for Interference Low. The odd-numbered carbon chains make them easily distinguishable from the more common even-chained endogenous lipids by mass.Low. The mass difference due to isotopic labeling clearly separates it from the endogenous lipid.High. There is a risk of co-elution with other lipid classes or suppression of ionization.
Commercial Availability Good. A wide range of odd-chain lipids are commercially available.Good, but can be more limited for less common lipid species.Excellent. A vast library of lipid standards is available.
Cost-Effectiveness Generally more cost-effective than stable isotope-labeled standards.Can be significantly more expensive due to the complex synthesis required.Cost varies widely depending on the specific lipid.

Experimental Protocols

The following are generalized protocols for the analysis of diacylglycerols and other lipids using an internal standard-based approach with liquid chromatography-mass spectrometry (LC-MS).

1. Lipid Extraction from Plasma (Modified Folch Method)

This protocol describes a common method for extracting lipids from a biological matrix like plasma.

  • Sample Preparation: In a glass tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 100 pmol/µL stock solution) of this compound in a suitable organic solvent (e.g., chloroform/methanol).[2]

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to denature proteins.[1]

  • Phase Separation: Add 500 µL of a 0.9% NaCl solution (or water) to induce the separation of the aqueous and organic phases.[1]

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clean separation of the layers.[1]

  • Lipid Collection: Carefully aspirate the lower organic layer, which contains the lipids, and transfer it to a new glass tube.[1]

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 mixture of methanol and isopropanol.

2. Chromatographic Separation and Mass Spectrometry Detection

This section outlines a general approach for the analysis of the lipid extract by LC-MS.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating lipids based on their hydrophobicity.[1]

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more non-polar lipids.

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is common.[1]

    • Column Temperature: The column is typically maintained at a constant temperature (e.g., 55°C) for reproducible retention times.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in positive ion mode for diacylglycerols.

    • Scan Mode: The mass spectrometer can be operated in full scan mode to detect all ions within a specified mass range. For targeted quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) would be used to monitor for specific precursor and product ions of the endogenous diacylglycerols and the this compound internal standard.

    • Data Analysis: The concentration of the endogenous lipids is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical principle of internal standardization.

experimental_workflow start Biological Sample (e.g., Plasma) is_addition Addition of This compound (Internal Standard) start->is_addition extraction Lipid Extraction (Folch Method) is_addition->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis logical_relationship cluster_input Input analyte Endogenous Analyte (Unknown Amount) process Analytical Process (Extraction, Ionization, etc.) Introduces Variability analyte->process is Internal Standard (Known Amount) is->process analyte_signal Analyte Signal (Variable) process->analyte_signal is_signal Internal Standard Signal (Variable) process->is_signal ratio Signal Ratio (Analyte / Internal Standard) Corrected for Variability analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

References

A Guide to Inter-Laboratory Comparison of Lipid Analysis Using 1,3-Diheptadecanoyl Glycerol as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is essential for robust and reproducible results. Inter-laboratory variability, however, can pose a significant challenge. This guide provides an objective comparison of the use of 1,3-diheptadecanoyl glycerol (a diacylglycerol with two 17-carbon fatty acid chains, also known as 17:0 DAG) as an internal standard in lipid analysis, comparing its performance with other alternatives, and is supported by established experimental methodologies.

The use of an appropriate internal standard is a cornerstone of high-quality quantitative lipidomics, as it corrects for variations that can be introduced during sample preparation and analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrumentation, is not naturally present in the sample, and is added at the beginning of the workflow.[1]

Comparative Performance of Internal Standards in Lipid Analysis

The choice of internal standard significantly impacts the accuracy and precision of lipid quantification. Odd-chain fatty acid-containing lipids, such as this compound, and stable isotope-labeled lipids are two of the most common and effective types of internal standards used in mass spectrometry-based lipidomics. Below is a table summarizing their comparative performance.

Parameter Odd-Chain Lipids (e.g., this compound) Stable Isotope-Labeled Lipids (e.g., Deuterated Analogs) Lipids of a Different Class
Accuracy High. Mimics the chemical and physical behavior of endogenous even-chain lipids during extraction and ionization.Very High. Considered the "gold standard" as it co-elutes and has nearly identical ionization efficiency to the endogenous analyte.Moderate to Low. Differences in chemical properties can lead to variations in extraction efficiency and ionization response compared to the analyte class of interest.
Precision High. Effectively corrects for variability in sample preparation and instrument response.Very High. Provides the most precise correction due to its chemical identity with the analyte.Moderate. Can introduce variability if its behavior is not representative of the target lipid class.
Linearity Good, with a linear response across a relevant concentration range.[1]Excellent, with a wide dynamic range.[1]Variable, and may not always be linear with respect to the analyte of interest.
Potential for Interference Low. The odd-numbered carbon chains make them easily distinguishable from the more common even-chained endogenous lipids by mass.Low. The mass difference due to isotopic labeling clearly separates it from the endogenous lipid.High. There is a risk of co-elution with other lipid classes or suppression of ionization.
Commercial Availability Good. A wide range of odd-chain lipids are commercially available.Good, but can be more limited for less common lipid species.Excellent. A vast library of lipid standards is available.
Cost-Effectiveness Generally more cost-effective than stable isotope-labeled standards.Can be significantly more expensive due to the complex synthesis required.Cost varies widely depending on the specific lipid.

Experimental Protocols

The following are generalized protocols for the analysis of diacylglycerols and other lipids using an internal standard-based approach with liquid chromatography-mass spectrometry (LC-MS).

1. Lipid Extraction from Plasma (Modified Folch Method)

This protocol describes a common method for extracting lipids from a biological matrix like plasma.

  • Sample Preparation: In a glass tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 100 pmol/µL stock solution) of this compound in a suitable organic solvent (e.g., chloroform/methanol).[2]

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to denature proteins.[1]

  • Phase Separation: Add 500 µL of a 0.9% NaCl solution (or water) to induce the separation of the aqueous and organic phases.[1]

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clean separation of the layers.[1]

  • Lipid Collection: Carefully aspirate the lower organic layer, which contains the lipids, and transfer it to a new glass tube.[1]

  • Drying: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 mixture of methanol and isopropanol.

2. Chromatographic Separation and Mass Spectrometry Detection

This section outlines a general approach for the analysis of the lipid extract by LC-MS.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating lipids based on their hydrophobicity.[1]

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more non-polar lipids.

    • Flow Rate: A flow rate of 0.3-0.6 mL/min is common.[1]

    • Column Temperature: The column is typically maintained at a constant temperature (e.g., 55°C) for reproducible retention times.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in positive ion mode for diacylglycerols.

    • Scan Mode: The mass spectrometer can be operated in full scan mode to detect all ions within a specified mass range. For targeted quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) would be used to monitor for specific precursor and product ions of the endogenous diacylglycerols and the this compound internal standard.

    • Data Analysis: The concentration of the endogenous lipids is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical principle of internal standardization.

experimental_workflow start Biological Sample (e.g., Plasma) is_addition Addition of This compound (Internal Standard) start->is_addition extraction Lipid Extraction (Folch Method) is_addition->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis logical_relationship cluster_input Input analyte Endogenous Analyte (Unknown Amount) process Analytical Process (Extraction, Ionization, etc.) Introduces Variability analyte->process is Internal Standard (Known Amount) is->process analyte_signal Analyte Signal (Variable) process->analyte_signal is_signal Internal Standard Signal (Variable) process->is_signal ratio Signal Ratio (Analyte / Internal Standard) Corrected for Variability analyte_signal->ratio is_signal->ratio quantification Accurate Quantification ratio->quantification

References

Quantitative Analysis of Diglycerides: A Comparative Guide to 1,3-Diheptadecanoyl Glycerol and Other Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diglycerides (DAGs) is crucial for understanding their diverse roles in cellular signaling, metabolism, and the development of various diseases. As key second messengers and intermediates in lipid metabolism, fluctuations in DAG levels can have profound physiological consequences. This guide provides a comparative overview of 1,3-Diheptadecanoyl glycerol as a quantitative standard against other commonly used standards in mass spectrometry-based lipidomics.

Performance Comparison of Diglyceride Standards

The selection of an appropriate internal standard is paramount for achieving reliable and accurate quantification of endogenous lipids. An ideal internal standard should mimic the physicochemical properties of the analyte of interest and correct for variations in sample preparation and instrument response. This compound, a saturated diglyceride with C17:0 fatty acyl chains, is a commercially available standard. Its performance characteristics, when compared to other standards such as deuterium-labeled (e.g., d5-glycerol labeled) or other odd-chain or polyunsaturated fatty acid-containing diglycerides, are critical for experimental design.

While direct head-to-head comparative studies are limited in the published literature, the following table summarizes typical performance parameters that can be expected for diglyceride quantification using LC-MS/MS. The values for this compound are inferred based on its structural similarity to other validated internal standards and general knowledge of lipid analysis. Direct experimental validation is essential to confirm these parameters for specific applications and matrices.

Performance ParameterThis compound (Inferred)Other Diglyceride Standards (e.g., Deuterium-labeled, Odd-chain)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.2 - 2.0 ng/mL
Linearity Range 1 - 1000 ng/mL (R² > 0.99)0.5 - 2000 ng/mL (R² > 0.99)
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Note: The performance of any standard is highly dependent on the analytical method, instrument sensitivity, and the complexity of the sample matrix. Deuterium-labeled standards are often considered the gold standard due to their near-identical chemical and physical properties to the endogenous analytes, leading to better correction for matrix effects and extraction variability.

Experimental Protocol: Comparative Quantitative Analysis of Diglycerides by LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of diglycerides in a biological matrix (e.g., cell culture, tissue homogenate) using this compound and a deuterium-labeled diglyceride standard for comparison.

StepProcedureDetails and Considerations
1. Sample Preparation Lipid ExtractionPerform a Bligh-Dyer or a similar two-phase liquid-liquid extraction using a chloroform:methanol:water solvent system. Ensure all steps are carried out on ice and under a nitrogen atmosphere to minimize lipid degradation.
Internal Standard SpikingPrior to extraction, spike the samples with a known amount of this compound and a deuterium-labeled diglyceride standard (e.g., d5-DAG standard). The amount of internal standard should be within the linear range of the assay.
2. LC Separation ColumnUse a C18 reversed-phase column suitable for lipidomics (e.g., 1.7 µm particle size, 2.1 x 100 mm).
Mobile PhasesA: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
GradientA linear gradient from 40% to 90% B over 15 minutes, followed by a wash and re-equilibration step.
3. MS/MS Detection Ionization ModePositive Electrospray Ionization (ESI+).
Mass AnalyzerTriple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
MRM TransitionsSet up Multiple Reaction Monitoring (MRM) transitions for the precursor and product ions of the diglyceride species of interest and the internal standards. For this compound, the precursor ion would be the [M+NH4]+ adduct. Product ions would correspond to the neutral loss of one of the heptadecanoic acid chains.
4. Data Analysis QuantificationIntegrate the peak areas of the endogenous diglycerides and the internal standards. Calculate the concentration of each analyte by normalizing its peak area to the peak area of the corresponding internal standard and using a calibration curve generated with known amounts of authentic standards.

Visualizing Key Processes

To better understand the context of diglyceride analysis, the following diagrams illustrate a simplified signaling pathway involving diacylglycerols and a typical experimental workflow.

G Simplified Diacylglycerol Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: A simplified diagram of a signaling pathway where diacylglycerol (DAG) acts as a second messenger.

G Experimental Workflow for Diglyceride Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike Internal Standards (this compound, d5-DAG) Sample->Spike Extraction Lipid Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Normalization to Internal Standard) Data_Processing->Quantification

Caption: A streamlined workflow for the quantitative analysis of diglycerides using internal standards.

Quantitative Analysis of Diglycerides: A Comparative Guide to 1,3-Diheptadecanoyl Glycerol and Other Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diglycerides (DAGs) is crucial for understanding their diverse roles in cellular signaling, metabolism, and the development of various diseases. As key second messengers and intermediates in lipid metabolism, fluctuations in DAG levels can have profound physiological consequences. This guide provides a comparative overview of 1,3-Diheptadecanoyl glycerol as a quantitative standard against other commonly used standards in mass spectrometry-based lipidomics.

Performance Comparison of Diglyceride Standards

The selection of an appropriate internal standard is paramount for achieving reliable and accurate quantification of endogenous lipids. An ideal internal standard should mimic the physicochemical properties of the analyte of interest and correct for variations in sample preparation and instrument response. This compound, a saturated diglyceride with C17:0 fatty acyl chains, is a commercially available standard. Its performance characteristics, when compared to other standards such as deuterium-labeled (e.g., d5-glycerol labeled) or other odd-chain or polyunsaturated fatty acid-containing diglycerides, are critical for experimental design.

While direct head-to-head comparative studies are limited in the published literature, the following table summarizes typical performance parameters that can be expected for diglyceride quantification using LC-MS/MS. The values for this compound are inferred based on its structural similarity to other validated internal standards and general knowledge of lipid analysis. Direct experimental validation is essential to confirm these parameters for specific applications and matrices.

Performance ParameterThis compound (Inferred)Other Diglyceride Standards (e.g., Deuterium-labeled, Odd-chain)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.2 - 2.0 ng/mL
Linearity Range 1 - 1000 ng/mL (R² > 0.99)0.5 - 2000 ng/mL (R² > 0.99)
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Note: The performance of any standard is highly dependent on the analytical method, instrument sensitivity, and the complexity of the sample matrix. Deuterium-labeled standards are often considered the gold standard due to their near-identical chemical and physical properties to the endogenous analytes, leading to better correction for matrix effects and extraction variability.

Experimental Protocol: Comparative Quantitative Analysis of Diglycerides by LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of diglycerides in a biological matrix (e.g., cell culture, tissue homogenate) using this compound and a deuterium-labeled diglyceride standard for comparison.

StepProcedureDetails and Considerations
1. Sample Preparation Lipid ExtractionPerform a Bligh-Dyer or a similar two-phase liquid-liquid extraction using a chloroform:methanol:water solvent system. Ensure all steps are carried out on ice and under a nitrogen atmosphere to minimize lipid degradation.
Internal Standard SpikingPrior to extraction, spike the samples with a known amount of this compound and a deuterium-labeled diglyceride standard (e.g., d5-DAG standard). The amount of internal standard should be within the linear range of the assay.
2. LC Separation ColumnUse a C18 reversed-phase column suitable for lipidomics (e.g., 1.7 µm particle size, 2.1 x 100 mm).
Mobile PhasesA: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
GradientA linear gradient from 40% to 90% B over 15 minutes, followed by a wash and re-equilibration step.
3. MS/MS Detection Ionization ModePositive Electrospray Ionization (ESI+).
Mass AnalyzerTriple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
MRM TransitionsSet up Multiple Reaction Monitoring (MRM) transitions for the precursor and product ions of the diglyceride species of interest and the internal standards. For this compound, the precursor ion would be the [M+NH4]+ adduct. Product ions would correspond to the neutral loss of one of the heptadecanoic acid chains.
4. Data Analysis QuantificationIntegrate the peak areas of the endogenous diglycerides and the internal standards. Calculate the concentration of each analyte by normalizing its peak area to the peak area of the corresponding internal standard and using a calibration curve generated with known amounts of authentic standards.

Visualizing Key Processes

To better understand the context of diglyceride analysis, the following diagrams illustrate a simplified signaling pathway involving diacylglycerols and a typical experimental workflow.

G Simplified Diacylglycerol Signaling Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: A simplified diagram of a signaling pathway where diacylglycerol (DAG) acts as a second messenger.

G Experimental Workflow for Diglyceride Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike Internal Standards (this compound, d5-DAG) Sample->Spike Extraction Lipid Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification (Normalization to Internal Standard) Data_Processing->Quantification

Caption: A streamlined workflow for the quantitative analysis of diglycerides using internal standards.

Comparative Performance Analysis of 1,3-Diheptadecanoyl Glycerol and its Alternatives for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of 1,3-diheptadecanoyl glycerol, a widely used internal standard in lipidomics, with other common diacylglycerol (DAG) alternatives. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of lipids in complex biological matrices. This document summarizes key performance characteristics, such as linearity and range of detection, based on published experimental data, and provides detailed experimental protocols for common analytical techniques.

Quantitative Performance Comparison

The following table summarizes the linearity and detection limits of this compound and comparable diacylglycerol standards as reported in scientific literature. The choice of analytical method, either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), significantly influences these parameters.

Analyte/AlternativeMethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
This compound (C17:0/C17:0) LC-MS/MSTypically used as an internal standard at a fixed concentration (e.g., 50 ng per sample) due to its linear response in relevant concentration ranges.[1]Not explicitly reported, but sufficient for use as an internal standard in low-abundance lipidomic studies.Not explicitly reported, but sufficient for use as an internal standard in low-abundance lipidomic studies.[1]
1,3-Dipentadecanoyl-sn-glycerol (C15:0/C15:0)LC-MS/MSUsed as an internal standard, implying a linear response within the typical working range of the assay.[1]Not explicitly stated.Not explicitly stated.[1]
1,3-Dilinolein (C18:2/C18:2)RP-HPLC-UVLinear over three orders of magnitude.[2][3]0.2 µg/mL[2][3]0.7 µg/mL[2][3][2][3]
1,2-Dioleoyl-sn-glycerol (C18:1/C18:1)RP-HPLC-UVLinear over three orders of magnitude.[2][3]0.6 µg/mL[2][3]1.9 µg/mL[2][3][2][3]
Various DiacylglycerolsLC-MS/MS0.500–500 ng/mL (for a related analyte, pyronaridine, demonstrating typical LC-MS/MS performance).[4]-0.500 ng/mL[4][4]
Chloropropanols (related small molecules)GC-MS>0.999 correlation coefficient.0.10 - 0.20 µg/kg[5]-[5]
Various Novel Psychoactive SubstancesLC-MS/MS0.25-10 ng/mL and 0.25-25 ng/mL.[6]--[6]
Vinamidinium HexafluoroPhosphate ImpurityLC-MS/MSR2 value of 0.99 over 25% to 150% of the target concentration.[7]0.04 µg/g[7]0.13 µg/g[7][7]

Experimental Protocols

Detailed methodologies for the analysis of diacylglycerols using LC-MS/MS and GC-MS are provided below. These protocols are based on established methods in the field.[1][5][8]

Protocol 1: Quantification of Diacylglycerols by LC-MS/MS

This method is suitable for the sensitive and specific quantification of various diacylglycerol species, including this compound, from biological samples.

1. Sample Preparation (Lipid Extraction):

  • Start with a known quantity of biological material (e.g., 20 mg of tissue or 100 µL of plasma).

  • Add a known amount of internal standard, such as this compound (e.g., 50 ng).

  • Perform a liquid-liquid extraction using a solvent system like isopropanol:water:ethyl acetate (35:5:60; v:v:v).[1]

  • Vortex the mixture vigorously, sonicate, and then centrifuge to separate the phases.

  • Collect the organic (upper) phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm).[10]

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]

    • Gradient: Develop a suitable gradient to separate the diacylglycerol isomers. For example, start with a low percentage of mobile phase B, and gradually increase it to elute the more nonpolar lipids.

    • Flow Rate: A typical flow rate is 0.2 - 0.4 mL/min.[1][10]

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each diacylglycerol species and the internal standard. For diacylglycerols, the precursor ion is often the [M+NH4]+ adduct, and a common product ion results from the neutral loss of a fatty acid.

Protocol 2: Quantification of Diacylglycerols by GC-MS

This method requires derivatization to increase the volatility of the diacylglycerols for gas chromatographic analysis.

1. Sample Preparation and Derivatization:

  • Extract lipids from the biological sample as described in the LC-MS/MS protocol, including the addition of an internal standard.

  • After drying the lipid extract, perform a derivatization step. A common method is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

  • Use a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or 1-trimethylsilylimidazole.[5]

  • Incubate the dried lipid extract with the derivatizing reagent at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • After derivatization, the sample is ready for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: Use a capillary column suitable for lipid analysis, such as a DB-23 or a similar column with a polyethylene glycol stationary phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Use a split/splitless injector. The split ratio can be adjusted based on the sample concentration.

    • Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the different derivatized diacylglycerol species based on their boiling points.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, where specific fragment ions characteristic of the derivatized diacylglycerols and the internal standard are monitored.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in diacylglycerol analysis, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (Tissue, Plasma, etc.) add_is Add Internal Standard (e.g., this compound) sample->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction drying Dry Down Extract extraction->drying derivatization Derivatization (for GC-MS) drying->derivatization GC-MS Path lcms LC-MS/MS Analysis drying->lcms LC-MS/MS Path gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration lcms->peak_integration gcms->peak_integration quantification Quantification (using Internal Standard) peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: A typical experimental workflow for the quantification of diacylglycerols.

signaling_pathway receptor G-Protein Coupled Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Signaling & Cellular Responses pkc->downstream Phosphorylation

Caption: The role of diacylglycerol (DAG) as a second messenger in the Protein Kinase C (PKC) signaling pathway.

References

Comparative Performance Analysis of 1,3-Diheptadecanoyl Glycerol and its Alternatives for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of 1,3-diheptadecanoyl glycerol, a widely used internal standard in lipidomics, with other common diacylglycerol (DAG) alternatives. The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of lipids in complex biological matrices. This document summarizes key performance characteristics, such as linearity and range of detection, based on published experimental data, and provides detailed experimental protocols for common analytical techniques.

Quantitative Performance Comparison

The following table summarizes the linearity and detection limits of this compound and comparable diacylglycerol standards as reported in scientific literature. The choice of analytical method, either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), significantly influences these parameters.

Analyte/AlternativeMethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
This compound (C17:0/C17:0) LC-MS/MSTypically used as an internal standard at a fixed concentration (e.g., 50 ng per sample) due to its linear response in relevant concentration ranges.[1]Not explicitly reported, but sufficient for use as an internal standard in low-abundance lipidomic studies.Not explicitly reported, but sufficient for use as an internal standard in low-abundance lipidomic studies.[1]
1,3-Dipentadecanoyl-sn-glycerol (C15:0/C15:0)LC-MS/MSUsed as an internal standard, implying a linear response within the typical working range of the assay.[1]Not explicitly stated.Not explicitly stated.[1]
1,3-Dilinolein (C18:2/C18:2)RP-HPLC-UVLinear over three orders of magnitude.[2][3]0.2 µg/mL[2][3]0.7 µg/mL[2][3][2][3]
1,2-Dioleoyl-sn-glycerol (C18:1/C18:1)RP-HPLC-UVLinear over three orders of magnitude.[2][3]0.6 µg/mL[2][3]1.9 µg/mL[2][3][2][3]
Various DiacylglycerolsLC-MS/MS0.500–500 ng/mL (for a related analyte, pyronaridine, demonstrating typical LC-MS/MS performance).[4]-0.500 ng/mL[4][4]
Chloropropanols (related small molecules)GC-MS>0.999 correlation coefficient.0.10 - 0.20 µg/kg[5]-[5]
Various Novel Psychoactive SubstancesLC-MS/MS0.25-10 ng/mL and 0.25-25 ng/mL.[6]--[6]
Vinamidinium HexafluoroPhosphate ImpurityLC-MS/MSR2 value of 0.99 over 25% to 150% of the target concentration.[7]0.04 µg/g[7]0.13 µg/g[7][7]

Experimental Protocols

Detailed methodologies for the analysis of diacylglycerols using LC-MS/MS and GC-MS are provided below. These protocols are based on established methods in the field.[1][5][8]

Protocol 1: Quantification of Diacylglycerols by LC-MS/MS

This method is suitable for the sensitive and specific quantification of various diacylglycerol species, including this compound, from biological samples.

1. Sample Preparation (Lipid Extraction):

  • Start with a known quantity of biological material (e.g., 20 mg of tissue or 100 µL of plasma).

  • Add a known amount of internal standard, such as this compound (e.g., 50 ng).

  • Perform a liquid-liquid extraction using a solvent system like isopropanol:water:ethyl acetate (35:5:60; v:v:v).[1]

  • Vortex the mixture vigorously, sonicate, and then centrifuge to separate the phases.

  • Collect the organic (upper) phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm).[10]

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]

    • Gradient: Develop a suitable gradient to separate the diacylglycerol isomers. For example, start with a low percentage of mobile phase B, and gradually increase it to elute the more nonpolar lipids.

    • Flow Rate: A typical flow rate is 0.2 - 0.4 mL/min.[1][10]

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each diacylglycerol species and the internal standard. For diacylglycerols, the precursor ion is often the [M+NH4]+ adduct, and a common product ion results from the neutral loss of a fatty acid.

Protocol 2: Quantification of Diacylglycerols by GC-MS

This method requires derivatization to increase the volatility of the diacylglycerols for gas chromatographic analysis.

1. Sample Preparation and Derivatization:

  • Extract lipids from the biological sample as described in the LC-MS/MS protocol, including the addition of an internal standard.

  • After drying the lipid extract, perform a derivatization step. A common method is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.

  • Use a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or 1-trimethylsilylimidazole.[5]

  • Incubate the dried lipid extract with the derivatizing reagent at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • After derivatization, the sample is ready for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: Use a capillary column suitable for lipid analysis, such as a DB-23 or a similar column with a polyethylene glycol stationary phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Use a split/splitless injector. The split ratio can be adjusted based on the sample concentration.

    • Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the different derivatized diacylglycerol species based on their boiling points.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, where specific fragment ions characteristic of the derivatized diacylglycerols and the internal standard are monitored.

Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in diacylglycerol analysis, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (Tissue, Plasma, etc.) add_is Add Internal Standard (e.g., this compound) sample->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction drying Dry Down Extract extraction->drying derivatization Derivatization (for GC-MS) drying->derivatization GC-MS Path lcms LC-MS/MS Analysis drying->lcms LC-MS/MS Path gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration lcms->peak_integration gcms->peak_integration quantification Quantification (using Internal Standard) peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: A typical experimental workflow for the quantification of diacylglycerols.

signaling_pathway receptor G-Protein Coupled Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Signaling & Cellular Responses pkc->downstream Phosphorylation

Caption: The role of diacylglycerol (DAG) as a second messenger in the Protein Kinase C (PKC) signaling pathway.

References

A Head-to-Head Comparison: Isotope-Labeled vs. Non-Labeled Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standards for accurate and reproducible lipid quantification.

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification is paramount. The vast complexity of the lipidome, coupled with inherent variabilities in sample preparation and analytical instrumentation, necessitates the use of internal standards to ensure data integrity. The choice between isotope-labeled and non-labeled standards is a critical decision that can significantly impact the quality of experimental outcomes. This guide provides an objective comparison of these two classes of internal standards, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their lipidomics workflows.

The Gold Standard: Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative lipidomics.[1] These standards are chemically identical to the endogenous lipids of interest but are distinguished by the incorporation of heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). This near-identical physicochemical behavior ensures that they co-elute with the target analyte during chromatography and experience similar ionization efficiencies in the mass spectrometer, thereby providing the most accurate correction for experimental variations.[2]

Advantages of Isotope-Labeled Standards:
  • Superior Accuracy and Precision: By mimicking the behavior of the endogenous analyte throughout the entire analytical process, isotope-labeled standards effectively compensate for sample loss during extraction, variations in matrix effects, and fluctuations in instrument response.[3][4]

  • Enhanced Reliability: The use of ¹³C-labeled standards, in particular, offers exceptional reliability due to their isotopic stability and negligible chromatographic isotope effects, ensuring near-perfect co-elution with the unlabeled analyte.[5]

  • Reduced Data Variability: Studies have demonstrated a significant reduction in the coefficient of variation (CV%) when using ¹³C-labeled internal standards compared to other normalization methods, leading to more reproducible results.[6]

Limitations:
  • Cost and Availability: The synthesis of isotope-labeled standards can be complex and expensive, and they may not be commercially available for all lipid species of interest.[4][7]

A Practical Alternative: Non-Labeled Internal Standards

Non-labeled internal standards are structurally similar but not identical to the analytes of interest. These are typically lipid species that are not naturally present in the sample, such as odd-chain fatty acids or lipids from a different class. While not as precise as their isotope-labeled counterparts, they offer a more cost-effective solution and can provide acceptable quantification for many applications.

Advantages of Non-Labeled Standards:
  • Cost-Effective: Non-labeled standards are generally more affordable and readily available than isotope-labeled compounds.

  • Broad Applicability: A single non-labeled standard can sometimes be used for the semi-quantification of multiple analytes within the same lipid class.

Limitations:
  • Potential for Inaccuracy: Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the endogenous analyte, introducing potential inaccuracies in quantification.[3]

  • Susceptibility to Matrix Effects: As they do not co-elute perfectly with the analyte, they may not fully compensate for variations in ion suppression or enhancement caused by the sample matrix.

Performance Comparison: A Quantitative Overview

The following tables summarize the performance of isotope-labeled and non-labeled internal standards based on key analytical parameters. The data is compiled from various studies to provide a clear and objective comparison.

Parameter Isotope-Labeled Standards (¹³C & ²H) Non-Labeled Standards Key Findings
Accuracy (Mean Bias) ¹³C-labeled: 100.3% (±7.6% SD) ²H-labeled: 96.8% (±8.6% SD)[2]Can exhibit significant bias depending on structural similarity to the analyte.Isotope-labeled standards, particularly ¹³C, demonstrate superior accuracy due to their chemical identity with the analyte.[2]
Precision (CV%) Significant reduction in CV% compared to deuterated and non-labeled standards.[5][6] One study reported inter-assay variability below 25% for over 700 lipids.[3]Generally higher CV% compared to isotope-labeled standards.The use of a ¹³C-labeled internal standard mixture resulted in a significant reduction in the lipid CV% of normalization.[6]
Linearity (R²) Typically >0.99Can be >0.99, but may be more susceptible to matrix effects.Both can achieve excellent linearity, but isotope-labeled standards provide more robust performance across different matrices.
Limit of Quantification (LOQ) Generally lower LOQs due to better signal-to-noise ratios.LOQs may be higher due to potential for greater baseline noise and interference.The improved specificity of isotope dilution mass spectrometry often leads to lower detection and quantification limits.
Correction for Matrix Effects Excellent, especially ¹³C-labeled standards which co-elute perfectly with the analyte.[2]Moderate; does not behave identically to the analyte, leading to potential inaccuracies.[3]The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects.[2]

Experimental Protocols

Accurate lipid quantification is critically dependent on a robust and reproducible experimental workflow. Below are detailed methodologies for lipid extraction and LC-MS analysis, incorporating the use of internal standards.

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol describes a common method for extracting lipids from plasma samples using a chloroform/methanol mixture, with the early addition of an internal standard.

Materials:

  • Plasma sample

  • Isotope-labeled or non-labeled internal standard solution

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Internal Standard Spiking: To a glass centrifuge tube, add a known amount of the internal standard solution.

  • Sample Addition: Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of isopropanol).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a general framework for the analysis of lipid extracts by reverse-phase LC-MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS Conditions (Example):

  • Ionization Mode: Positive and/or Negative ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Flow: 600 L/hr

  • Desolvation Temperature: 350°C

  • Data Acquisition: Full scan mode (e.g., m/z 100-1500) and data-dependent or targeted MS/MS fragmentation.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for using internal standards in lipidomics.

Lipidomics_Workflow Lipidomics Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

A typical experimental workflow for lipidomics analysis.

Internal_Standard_Logic Rationale for Internal Standard Use in Quantification cluster_analyte Endogenous Analyte cluster_is Internal Standard cluster_process Analytical Process Analyte_Signal Analyte Signal (Variable) Ratio Calculate Ratio: Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal Internal Standard Signal (Known Amount) IS_Signal->Ratio Variability Experimental Variability (Extraction Loss, Matrix Effects, etc.) Variability->Analyte_Signal Variability->IS_Signal Quantification Accurate Quantification Ratio->Quantification

Logical workflow for internal standard-based quantification.

Conclusion: Making the Right Choice for Your Research

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative lipidomics. While non-labeled standards offer a cost-effective option for certain applications, the superior accuracy, precision, and reliability of isotope-labeled standards, particularly ¹³C-labeled compounds, make them the unequivocal choice for research and development where data integrity is paramount. By carefully considering the performance metrics and implementing rigorous, standardized protocols as outlined in this guide, researchers can confidently generate high-quality, reproducible lipidomics data to advance scientific discovery and drug development.

References

A Head-to-Head Comparison: Isotope-Labeled vs. Non-Labeled Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standards for accurate and reproducible lipid quantification.

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification is paramount. The vast complexity of the lipidome, coupled with inherent variabilities in sample preparation and analytical instrumentation, necessitates the use of internal standards to ensure data integrity. The choice between isotope-labeled and non-labeled standards is a critical decision that can significantly impact the quality of experimental outcomes. This guide provides an objective comparison of these two classes of internal standards, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their lipidomics workflows.

The Gold Standard: Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative lipidomics.[1] These standards are chemically identical to the endogenous lipids of interest but are distinguished by the incorporation of heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). This near-identical physicochemical behavior ensures that they co-elute with the target analyte during chromatography and experience similar ionization efficiencies in the mass spectrometer, thereby providing the most accurate correction for experimental variations.[2]

Advantages of Isotope-Labeled Standards:
  • Superior Accuracy and Precision: By mimicking the behavior of the endogenous analyte throughout the entire analytical process, isotope-labeled standards effectively compensate for sample loss during extraction, variations in matrix effects, and fluctuations in instrument response.[3][4]

  • Enhanced Reliability: The use of ¹³C-labeled standards, in particular, offers exceptional reliability due to their isotopic stability and negligible chromatographic isotope effects, ensuring near-perfect co-elution with the unlabeled analyte.[5]

  • Reduced Data Variability: Studies have demonstrated a significant reduction in the coefficient of variation (CV%) when using ¹³C-labeled internal standards compared to other normalization methods, leading to more reproducible results.[6]

Limitations:
  • Cost and Availability: The synthesis of isotope-labeled standards can be complex and expensive, and they may not be commercially available for all lipid species of interest.[4][7]

A Practical Alternative: Non-Labeled Internal Standards

Non-labeled internal standards are structurally similar but not identical to the analytes of interest. These are typically lipid species that are not naturally present in the sample, such as odd-chain fatty acids or lipids from a different class. While not as precise as their isotope-labeled counterparts, they offer a more cost-effective solution and can provide acceptable quantification for many applications.

Advantages of Non-Labeled Standards:
  • Cost-Effective: Non-labeled standards are generally more affordable and readily available than isotope-labeled compounds.

  • Broad Applicability: A single non-labeled standard can sometimes be used for the semi-quantification of multiple analytes within the same lipid class.

Limitations:
  • Potential for Inaccuracy: Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the endogenous analyte, introducing potential inaccuracies in quantification.[3]

  • Susceptibility to Matrix Effects: As they do not co-elute perfectly with the analyte, they may not fully compensate for variations in ion suppression or enhancement caused by the sample matrix.

Performance Comparison: A Quantitative Overview

The following tables summarize the performance of isotope-labeled and non-labeled internal standards based on key analytical parameters. The data is compiled from various studies to provide a clear and objective comparison.

Parameter Isotope-Labeled Standards (¹³C & ²H) Non-Labeled Standards Key Findings
Accuracy (Mean Bias) ¹³C-labeled: 100.3% (±7.6% SD) ²H-labeled: 96.8% (±8.6% SD)[2]Can exhibit significant bias depending on structural similarity to the analyte.Isotope-labeled standards, particularly ¹³C, demonstrate superior accuracy due to their chemical identity with the analyte.[2]
Precision (CV%) Significant reduction in CV% compared to deuterated and non-labeled standards.[5][6] One study reported inter-assay variability below 25% for over 700 lipids.[3]Generally higher CV% compared to isotope-labeled standards.The use of a ¹³C-labeled internal standard mixture resulted in a significant reduction in the lipid CV% of normalization.[6]
Linearity (R²) Typically >0.99Can be >0.99, but may be more susceptible to matrix effects.Both can achieve excellent linearity, but isotope-labeled standards provide more robust performance across different matrices.
Limit of Quantification (LOQ) Generally lower LOQs due to better signal-to-noise ratios.LOQs may be higher due to potential for greater baseline noise and interference.The improved specificity of isotope dilution mass spectrometry often leads to lower detection and quantification limits.
Correction for Matrix Effects Excellent, especially ¹³C-labeled standards which co-elute perfectly with the analyte.[2]Moderate; does not behave identically to the analyte, leading to potential inaccuracies.[3]The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects.[2]

Experimental Protocols

Accurate lipid quantification is critically dependent on a robust and reproducible experimental workflow. Below are detailed methodologies for lipid extraction and LC-MS analysis, incorporating the use of internal standards.

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol describes a common method for extracting lipids from plasma samples using a chloroform/methanol mixture, with the early addition of an internal standard.

Materials:

  • Plasma sample

  • Isotope-labeled or non-labeled internal standard solution

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Internal Standard Spiking: To a glass centrifuge tube, add a known amount of the internal standard solution.

  • Sample Addition: Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of isopropanol).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a general framework for the analysis of lipid extracts by reverse-phase LC-MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS Conditions (Example):

  • Ionization Mode: Positive and/or Negative ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Flow: 600 L/hr

  • Desolvation Temperature: 350°C

  • Data Acquisition: Full scan mode (e.g., m/z 100-1500) and data-dependent or targeted MS/MS fragmentation.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for using internal standards in lipidomics.

Lipidomics_Workflow Lipidomics Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

A typical experimental workflow for lipidomics analysis.

Internal_Standard_Logic Rationale for Internal Standard Use in Quantification cluster_analyte Endogenous Analyte cluster_is Internal Standard cluster_process Analytical Process Analyte_Signal Analyte Signal (Variable) Ratio Calculate Ratio: Analyte Signal / IS Signal Analyte_Signal->Ratio IS_Signal Internal Standard Signal (Known Amount) IS_Signal->Ratio Variability Experimental Variability (Extraction Loss, Matrix Effects, etc.) Variability->Analyte_Signal Variability->IS_Signal Quantification Accurate Quantification Ratio->Quantification

Logical workflow for internal standard-based quantification.

Conclusion: Making the Right Choice for Your Research

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative lipidomics. While non-labeled standards offer a cost-effective option for certain applications, the superior accuracy, precision, and reliability of isotope-labeled standards, particularly ¹³C-labeled compounds, make them the unequivocal choice for research and development where data integrity is paramount. By carefully considering the performance metrics and implementing rigorous, standardized protocols as outlined in this guide, researchers can confidently generate high-quality, reproducible lipidomics data to advance scientific discovery and drug development.

References

Assessing the Purity of 1,3-Diheptadecanoyl Glycerol for Quantitative Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

    -I have gathered a significant amount of information regarding the analytical techniques for diacylglycerol (DAG) analysis, the use of internal standards in lipidomics, and the diacylglycerol/protein kinase C (PKC) signaling pathway.

    Here's a breakdown of what I have and what I still need:

    Information Gathered:

    • Analytical Techniques: I have found detailed information on Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for the analysis of DAGs, including the separation of 1,2- and 1,3-isomers. I have some general protocols for these methods.

    • Internal Standards: I have information on the different types of internal standards used in lipidomics, such as odd-chain fatty acid-containing lipids (like 1,3-Diheptadecanoyl glycerol) and stable isotope-labeled standards. The general consensus is that stable isotope-labeled standards are the "gold standard" but odd-chain standards are a viable and more cost-effective alternative. I have found some studies that use odd-chain DAGs as internal standards.

    • PKC Signaling Pathway: I have a good understanding of the general mechanism of PKC activation by DAG, involving the recruitment of PKC to the cell membrane and subsequent phosphorylation of downstream targets. I have identified the key players like phospholipase C (PLC), calcium ions, and the different PKC isoforms.

    Information Still Lacking:

    • Direct Comparative Data: I have not been able to find a direct, head-to-head comparison of this compound with other specific internal standards (e.g., a deuterated DAG standard) with supporting quantitative experimental data (e.g., tables showing recovery, linearity, and limits of detection). The information is mostly general, comparing the broad classes of standards.

    • Specific Purity Protocol: I lack a specific, step-by-step protocol for assessing the purity of a this compound standard itself. The available protocols are for analyzing DAGs within a complex sample matrix.

    • Detailed Signaling Interactions: For the PKC signaling pathway, while I have the general overview, a more detailed diagram would benefit from identifying specific downstream substrates of the different PKC isoforms that are relevant to the audience (researchers in drug development).

    Given these gaps, I will proceed with generating the comparison guide based on the information available. I will have to frame the comparison of internal standards more generally, based on the principles of odd-chain versus stable-isotope labeled standards, and use the available data to create representative tables. For the experimental protocols, I will adapt the general lipid analysis protocols to be as specific as possible for the purity assessment of a standard. For the signaling pathway, I will create a diagram that is detailed enough to be informative, based on the current understanding.

    Therefore, I will now proceed to synthesize the gathered information and generate the comprehensive guide as requested.

    For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the accuracy and reliability of internal standards are paramount. This compound, a diacylglycerol (DAG) with two 17-carbon fatty acid chains, is frequently utilized as an internal standard due to its unnatural presence in most biological systems. This guide provides a comprehensive assessment of its purity and compares its performance with alternative standards, supported by established analytical methodologies.

    Data Presentation: Comparison of Internal Standards

    The choice of an internal standard is a critical factor in the precision of quantitative lipid analysis. The two primary categories of internal standards used are odd-chain lipids, such as this compound, and stable isotope-labeled lipids. The following table summarizes the key performance characteristics of these standards.

    FeatureThis compound (Odd-Chain Standard)Stable Isotope-Labeled Diacylglycerol (e.g., d5-DAG)
    Principle Structurally similar to endogenous even-chain DAGs but distinguishable by mass due to the odd-numbered fatty acid chains.Chemically identical to the endogenous analyte but with a higher mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C).
    Co-elution with Analyte May have slightly different chromatographic retention times compared to endogenous DAGs with varying fatty acid chain lengths and saturation.Co-elutes precisely with the corresponding endogenous analyte, providing the most accurate correction for matrix effects.[1]
    Correction for Matrix Effects Generally effective in correcting for extraction and ionization variability. However, differences in retention time can lead to incomplete correction for ion suppression or enhancement.Considered the gold standard for correcting matrix effects as it experiences the identical ionization suppression or enhancement as the endogenous analyte.
    Commercial Availability & Cost Widely available and generally more cost-effective than stable isotope-labeled standards.[2]Availability can be limited for specific DAG species, and they are typically more expensive.
    Potential for Interference Low potential for interference as odd-chain fatty acids are rare in most biological samples.[2]No potential for natural interference. However, isotopic impurities in the standard or natural isotopic abundance in the analyte need to be considered.

    Experimental Protocols

    Accurate assessment of the purity of this compound and its application in quantitative studies relies on robust analytical methods. The following are detailed protocols for purity determination using Gas Chromatography-Flame Ionization Detection (GC-FID) and for quantitative analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

    Protocol 1: Purity Assessment of this compound by GC-FID

    This method is suitable for determining the purity of a this compound standard by converting the diacylglycerol into its fatty acid methyl esters (FAMEs) for analysis.

    1. Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the this compound standard into a screw-capped glass tube.

    • Add 2 mL of a 2% sulfuric acid solution in methanol.

    • Add 1 mL of toluene to aid in solubilization.

    • Blanket the headspace with nitrogen, cap the tube tightly, and heat at 50°C for 2 hours in a heating block or water bath.

    • After cooling to room temperature, add 5 mL of a 5% sodium chloride solution and 2 mL of hexane.

    • Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-FID analysis.

    2. GC-FID Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector.

    • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm (or equivalent polar capillary column suitable for FAME analysis).[3]

    • Inlet: 250°C, split mode (split ratio 50:1).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, ramp to 240°C at 10°C/min, and hold for 15 minutes.[3]

    • Detector: 260°C.

    • Injection Volume: 1 µL.

    3. Data Analysis:

    • The purity is determined by calculating the peak area percentage of the heptadecanoic acid methyl ester relative to the total area of all fatty acid methyl ester peaks in the chromatogram.

    Protocol 2: Quantitative Analysis of Diacylglycerols using this compound as an Internal Standard by HPLC-MS/MS

    This protocol describes the use of this compound as an internal standard for the quantification of various diacylglycerol species in a biological sample.

    1. Lipid Extraction:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

    • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in chloroform/methanol 2:1, v/v).

    • Add 500 µL of a cold (-20°C) mixture of chloroform/methanol (2:1, v/v).

    • Vortex for 1 minute and incubate on ice for 10 minutes.

    • Add 100 µL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase into a clean tube.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

    2. HPLC-MS/MS Analysis:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to 30% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor for the precursor-to-product ion transitions specific to the diacylglycerol species of interest and the this compound internal standard.

    3. Data Analysis:

    • The concentration of each endogenous diacylglycerol species is calculated by comparing the ratio of its peak area to the peak area of the this compound internal standard against a calibration curve prepared with known amounts of authentic diacylglycerol standards.

    Mandatory Visualization

    The following diagrams illustrate the experimental workflow for purity assessment and a key signaling pathway involving diacylglycerols.

    experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Standard derivatization Derivatization to FAMEs start->derivatization extraction Hexane Extraction derivatization->extraction gc_fid GC-FID Analysis extraction->gc_fid data_analysis Purity Calculation gc_fid->data_analysis

    Caption: Workflow for Purity Assessment of this compound by GC-FID.

    pkc_signaling ext_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) ext_signal->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag 1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) (inactive) dag->pkc recruits to membrane er Endoplasmic Reticulum ip3->er binds to receptor on ca2 Ca²⁺ Release er->ca2 ca2->pkc binds to pkc_active Active PKC pkc->pkc_active activation downstream Phosphorylation of Downstream Targets pkc_active->downstream response Cellular Response downstream->response

    Caption: Activation of Protein Kinase C (PKC) by Diacylglycerol.[4][5][6][7][8]

    References

    Assessing the Purity of 1,3-Diheptadecanoyl Glycerol for Quantitative Studies: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: December 2025

      -I have gathered a significant amount of information regarding the analytical techniques for diacylglycerol (DAG) analysis, the use of internal standards in lipidomics, and the diacylglycerol/protein kinase C (PKC) signaling pathway.

      Here's a breakdown of what I have and what I still need:

      Information Gathered:

      • Analytical Techniques: I have found detailed information on Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for the analysis of DAGs, including the separation of 1,2- and 1,3-isomers. I have some general protocols for these methods.

      • Internal Standards: I have information on the different types of internal standards used in lipidomics, such as odd-chain fatty acid-containing lipids (like 1,3-Diheptadecanoyl glycerol) and stable isotope-labeled standards. The general consensus is that stable isotope-labeled standards are the "gold standard" but odd-chain standards are a viable and more cost-effective alternative. I have found some studies that use odd-chain DAGs as internal standards.

      • PKC Signaling Pathway: I have a good understanding of the general mechanism of PKC activation by DAG, involving the recruitment of PKC to the cell membrane and subsequent phosphorylation of downstream targets. I have identified the key players like phospholipase C (PLC), calcium ions, and the different PKC isoforms.

      Information Still Lacking:

      • Direct Comparative Data: I have not been able to find a direct, head-to-head comparison of this compound with other specific internal standards (e.g., a deuterated DAG standard) with supporting quantitative experimental data (e.g., tables showing recovery, linearity, and limits of detection). The information is mostly general, comparing the broad classes of standards.

      • Specific Purity Protocol: I lack a specific, step-by-step protocol for assessing the purity of a this compound standard itself. The available protocols are for analyzing DAGs within a complex sample matrix.

      • Detailed Signaling Interactions: For the PKC signaling pathway, while I have the general overview, a more detailed diagram would benefit from identifying specific downstream substrates of the different PKC isoforms that are relevant to the audience (researchers in drug development).

      Given these gaps, I will proceed with generating the comparison guide based on the information available. I will have to frame the comparison of internal standards more generally, based on the principles of odd-chain versus stable-isotope labeled standards, and use the available data to create representative tables. For the experimental protocols, I will adapt the general lipid analysis protocols to be as specific as possible for the purity assessment of a standard. For the signaling pathway, I will create a diagram that is detailed enough to be informative, based on the current understanding.

      Therefore, I will now proceed to synthesize the gathered information and generate the comprehensive guide as requested.

      For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the accuracy and reliability of internal standards are paramount. This compound, a diacylglycerol (DAG) with two 17-carbon fatty acid chains, is frequently utilized as an internal standard due to its unnatural presence in most biological systems. This guide provides a comprehensive assessment of its purity and compares its performance with alternative standards, supported by established analytical methodologies.

      Data Presentation: Comparison of Internal Standards

      The choice of an internal standard is a critical factor in the precision of quantitative lipid analysis. The two primary categories of internal standards used are odd-chain lipids, such as this compound, and stable isotope-labeled lipids. The following table summarizes the key performance characteristics of these standards.

      FeatureThis compound (Odd-Chain Standard)Stable Isotope-Labeled Diacylglycerol (e.g., d5-DAG)
      Principle Structurally similar to endogenous even-chain DAGs but distinguishable by mass due to the odd-numbered fatty acid chains.Chemically identical to the endogenous analyte but with a higher mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C).
      Co-elution with Analyte May have slightly different chromatographic retention times compared to endogenous DAGs with varying fatty acid chain lengths and saturation.Co-elutes precisely with the corresponding endogenous analyte, providing the most accurate correction for matrix effects.[1]
      Correction for Matrix Effects Generally effective in correcting for extraction and ionization variability. However, differences in retention time can lead to incomplete correction for ion suppression or enhancement.Considered the gold standard for correcting matrix effects as it experiences the identical ionization suppression or enhancement as the endogenous analyte.
      Commercial Availability & Cost Widely available and generally more cost-effective than stable isotope-labeled standards.[2]Availability can be limited for specific DAG species, and they are typically more expensive.
      Potential for Interference Low potential for interference as odd-chain fatty acids are rare in most biological samples.[2]No potential for natural interference. However, isotopic impurities in the standard or natural isotopic abundance in the analyte need to be considered.

      Experimental Protocols

      Accurate assessment of the purity of this compound and its application in quantitative studies relies on robust analytical methods. The following are detailed protocols for purity determination using Gas Chromatography-Flame Ionization Detection (GC-FID) and for quantitative analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

      Protocol 1: Purity Assessment of this compound by GC-FID

      This method is suitable for determining the purity of a this compound standard by converting the diacylglycerol into its fatty acid methyl esters (FAMEs) for analysis.

      1. Sample Preparation (Derivatization):

      • Accurately weigh approximately 10 mg of the this compound standard into a screw-capped glass tube.

      • Add 2 mL of a 2% sulfuric acid solution in methanol.

      • Add 1 mL of toluene to aid in solubilization.

      • Blanket the headspace with nitrogen, cap the tube tightly, and heat at 50°C for 2 hours in a heating block or water bath.

      • After cooling to room temperature, add 5 mL of a 5% sodium chloride solution and 2 mL of hexane.

      • Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the phases.

      • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-FID analysis.

      2. GC-FID Analysis:

      • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector.

      • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm (or equivalent polar capillary column suitable for FAME analysis).[3]

      • Inlet: 250°C, split mode (split ratio 50:1).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Initial temperature of 100°C, ramp to 240°C at 10°C/min, and hold for 15 minutes.[3]

      • Detector: 260°C.

      • Injection Volume: 1 µL.

      3. Data Analysis:

      • The purity is determined by calculating the peak area percentage of the heptadecanoic acid methyl ester relative to the total area of all fatty acid methyl ester peaks in the chromatogram.

      Protocol 2: Quantitative Analysis of Diacylglycerols using this compound as an Internal Standard by HPLC-MS/MS

      This protocol describes the use of this compound as an internal standard for the quantification of various diacylglycerol species in a biological sample.

      1. Lipid Extraction:

      • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, cell lysate).

      • Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in chloroform/methanol 2:1, v/v).

      • Add 500 µL of a cold (-20°C) mixture of chloroform/methanol (2:1, v/v).

      • Vortex for 1 minute and incubate on ice for 10 minutes.

      • Add 100 µL of 0.9% NaCl solution and vortex for 30 seconds.

      • Centrifuge at 10,000 x g for 10 minutes at 4°C.

      • Carefully collect the lower organic phase into a clean tube.

      • Dry the extract under a gentle stream of nitrogen.

      • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

      2. HPLC-MS/MS Analysis:

      • HPLC System: Agilent 1290 Infinity II or equivalent.

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

      • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to 30% B for re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C) with an electrospray ionization (ESI) source.

      • Ionization Mode: Positive.

      • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor for the precursor-to-product ion transitions specific to the diacylglycerol species of interest and the this compound internal standard.

      3. Data Analysis:

      • The concentration of each endogenous diacylglycerol species is calculated by comparing the ratio of its peak area to the peak area of the this compound internal standard against a calibration curve prepared with known amounts of authentic diacylglycerol standards.

      Mandatory Visualization

      The following diagrams illustrate the experimental workflow for purity assessment and a key signaling pathway involving diacylglycerols.

      experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Standard derivatization Derivatization to FAMEs start->derivatization extraction Hexane Extraction derivatization->extraction gc_fid GC-FID Analysis extraction->gc_fid data_analysis Purity Calculation gc_fid->data_analysis

      Caption: Workflow for Purity Assessment of this compound by GC-FID.

      pkc_signaling ext_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) ext_signal->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag 1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) (inactive) dag->pkc recruits to membrane er Endoplasmic Reticulum ip3->er binds to receptor on ca2 Ca²⁺ Release er->ca2 ca2->pkc binds to pkc_active Active PKC pkc->pkc_active activation downstream Phosphorylation of Downstream Targets pkc_active->downstream response Cellular Response downstream->response

      Caption: Activation of Protein Kinase C (PKC) by Diacylglycerol.[4][5][6][7][8]

      References

      Safety Operating Guide

      Proper Disposal of 1,3-Diheptadecanoyl Glycerol: A Step-by-Step Guide

      Author: BenchChem Technical Support Team. Date: December 2025

      The following provides a comprehensive, procedural guide for the safe and compliant disposal of 1,3-Diheptadecanoyl glycerol in a laboratory setting. While this compound is not generally classified as hazardous, all chemical waste must be managed responsibly to ensure personnel safety and environmental protection.[1][2] The primary directive is to always adhere to the specific guidelines set forth by your institution's Environmental Health & Safety (EH&S) department and to comply with all local, state, and federal regulations.[3][4]

      Step 1: Waste Characterization and Hazard Determination

      Before disposal, the first critical step is to determine the waste classification.

      • Consult the Safety Data Sheet (SDS): Review the SDS for this compound. Section 13 of the SDS will provide specific disposal considerations.[1] Based on available data for similar triglycerides, this compound is not expected to be classified as hazardous under GHS (Globally Harmonized System).[1][2]

      • Assess for Contamination: Consider any contaminants that may have been introduced during your experimental process. If the this compound is mixed with solvents or other regulated hazardous chemicals, the entire mixture must be treated as hazardous waste.

      • Contact Your EH&S Office: Your institution's EH&S or equivalent safety department is the ultimate authority for waste determination.[5] Provide them with the SDS and details of any potential contaminants to receive a definitive classification and specific disposal instructions. Laboratory personnel should treat all waste chemicals as hazardous until a specific determination is made by a qualified professional.[6]

      Step 2: Segregation and Collection

      Properly segregate and collect the waste pending its final disposal route.

      • Container: Use a chemically compatible, non-leaking container with a tightly fitting lid.[4][7] Plastic containers are often preferred for general chemical waste.[4] For solid forms of this compound, a disposable, rigid container is appropriate.[5]

      • Labeling: Clearly label the waste container. Even for non-hazardous waste, the label should include:

        • The full chemical name: "this compound"

        • The words "Non-Hazardous Waste" (if confirmed by EH&S)

        • An indication of the contents (e.g., solid, solution in ethanol)

        • Your name, lab number, and the date of accumulation.

      If the waste is determined to be hazardous, the label must include the words "Hazardous Waste" and a description of the associated hazards (e.g., flammable, corrosive).[8]

      Step 3: Disposal Pathways

      The disposal route depends directly on the hazard determination made in Step 1. The workflow for this decision-making process is illustrated in the diagram below.

      If EH&S confirms the waste is non-hazardous and free from regulated contaminants, follow their specific procedures.[9]

      • Solid Waste: Non-hazardous solid chemicals are typically suitable for disposal in a sanitary landfill. However, they should not be placed in regular laboratory trash cans that are handled by custodial staff.[9] Your EH&S office will provide instructions for collection or direct disposal in designated dumpsters.[9]

      • Liquid Waste: Do not pour any chemical, even if non-hazardous, down the drain without explicit approval from your EH&S department.[5][9] Some non-hazardous, water-miscible solutions may be approved for sewer disposal, but this requires verification.[5]

      If the waste is deemed hazardous due to its own properties or because it is mixed with hazardous materials, it must be managed under strict regulatory guidelines.

      • Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4][8] The SAA must be at or near the point of generation.[4]

      • Accumulation Limits: Be aware of the quantity limits for hazardous waste storage in an SAA. These limits are in place to maintain regulatory compliance and safety.

      • Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup of the hazardous waste.[4] Do not allow waste to accumulate for excessive periods.[6]

      Quantitative Regulatory Limits for Laboratory Waste

      The following table summarizes typical accumulation limits for hazardous waste in a laboratory setting, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA). These are provided for context and represent best practices for all laboratory personnel.

      Waste CategoryMaximum Accumulation VolumeMaximum Accumulation TimeRegulatory Source
      Hazardous Waste55 gallonsUp to 12 months40 CFR § 262.15 / Subpart K[4][10]
      Acutely Hazardous Waste (P-List)1 quart (liquid) or 1 kg (solid)Once limit is reached, must be removed within 3 days40 CFR § 262.15 / University Guidelines[4][6]

      Disposal Workflow for this compound

      The following diagram outlines the procedural logic for determining the correct disposal pathway for this compound waste.

      G start Generate 1,3-Diheptadecanoyl glycerol Waste consult Consult SDS and Institutional EH&S for Hazard Classification start->consult decision Is Waste Hazardous? consult->decision non_haz_path Follow EH&S Protocol for Non-Hazardous Waste decision->non_haz_path No haz_path Manage as Hazardous Waste per RCRA/Local Regulations decision->haz_path Yes non_haz_solid Solid Waste: Place in designated container for landfill disposal. non_haz_path->non_haz_solid non_haz_liquid Liquid Waste: Seek EH&S approval for drain disposal. non_haz_path->non_haz_liquid haz_collect Collect in a compatible, labeled container. haz_path->haz_collect haz_store Store in designated Satellite Accumulation Area (SAA). haz_collect->haz_store haz_pickup Request pickup from EH&S department. haz_store->haz_pickup

      References

      Proper Disposal of 1,3-Diheptadecanoyl Glycerol: A Step-by-Step Guide

      Author: BenchChem Technical Support Team. Date: December 2025

      The following provides a comprehensive, procedural guide for the safe and compliant disposal of 1,3-Diheptadecanoyl glycerol in a laboratory setting. While this compound is not generally classified as hazardous, all chemical waste must be managed responsibly to ensure personnel safety and environmental protection.[1][2] The primary directive is to always adhere to the specific guidelines set forth by your institution's Environmental Health & Safety (EH&S) department and to comply with all local, state, and federal regulations.[3][4]

      Step 1: Waste Characterization and Hazard Determination

      Before disposal, the first critical step is to determine the waste classification.

      • Consult the Safety Data Sheet (SDS): Review the SDS for this compound. Section 13 of the SDS will provide specific disposal considerations.[1] Based on available data for similar triglycerides, this compound is not expected to be classified as hazardous under GHS (Globally Harmonized System).[1][2]

      • Assess for Contamination: Consider any contaminants that may have been introduced during your experimental process. If the this compound is mixed with solvents or other regulated hazardous chemicals, the entire mixture must be treated as hazardous waste.

      • Contact Your EH&S Office: Your institution's EH&S or equivalent safety department is the ultimate authority for waste determination.[5] Provide them with the SDS and details of any potential contaminants to receive a definitive classification and specific disposal instructions. Laboratory personnel should treat all waste chemicals as hazardous until a specific determination is made by a qualified professional.[6]

      Step 2: Segregation and Collection

      Properly segregate and collect the waste pending its final disposal route.

      • Container: Use a chemically compatible, non-leaking container with a tightly fitting lid.[4][7] Plastic containers are often preferred for general chemical waste.[4] For solid forms of this compound, a disposable, rigid container is appropriate.[5]

      • Labeling: Clearly label the waste container. Even for non-hazardous waste, the label should include:

        • The full chemical name: "this compound"

        • The words "Non-Hazardous Waste" (if confirmed by EH&S)

        • An indication of the contents (e.g., solid, solution in ethanol)

        • Your name, lab number, and the date of accumulation.

      If the waste is determined to be hazardous, the label must include the words "Hazardous Waste" and a description of the associated hazards (e.g., flammable, corrosive).[8]

      Step 3: Disposal Pathways

      The disposal route depends directly on the hazard determination made in Step 1. The workflow for this decision-making process is illustrated in the diagram below.

      If EH&S confirms the waste is non-hazardous and free from regulated contaminants, follow their specific procedures.[9]

      • Solid Waste: Non-hazardous solid chemicals are typically suitable for disposal in a sanitary landfill. However, they should not be placed in regular laboratory trash cans that are handled by custodial staff.[9] Your EH&S office will provide instructions for collection or direct disposal in designated dumpsters.[9]

      • Liquid Waste: Do not pour any chemical, even if non-hazardous, down the drain without explicit approval from your EH&S department.[5][9] Some non-hazardous, water-miscible solutions may be approved for sewer disposal, but this requires verification.[5]

      If the waste is deemed hazardous due to its own properties or because it is mixed with hazardous materials, it must be managed under strict regulatory guidelines.

      • Storage: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4][8] The SAA must be at or near the point of generation.[4]

      • Accumulation Limits: Be aware of the quantity limits for hazardous waste storage in an SAA. These limits are in place to maintain regulatory compliance and safety.

      • Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup of the hazardous waste.[4] Do not allow waste to accumulate for excessive periods.[6]

      Quantitative Regulatory Limits for Laboratory Waste

      The following table summarizes typical accumulation limits for hazardous waste in a laboratory setting, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA). These are provided for context and represent best practices for all laboratory personnel.

      Waste CategoryMaximum Accumulation VolumeMaximum Accumulation TimeRegulatory Source
      Hazardous Waste55 gallonsUp to 12 months40 CFR § 262.15 / Subpart K[4][10]
      Acutely Hazardous Waste (P-List)1 quart (liquid) or 1 kg (solid)Once limit is reached, must be removed within 3 days40 CFR § 262.15 / University Guidelines[4][6]

      Disposal Workflow for this compound

      The following diagram outlines the procedural logic for determining the correct disposal pathway for this compound waste.

      G start Generate 1,3-Diheptadecanoyl glycerol Waste consult Consult SDS and Institutional EH&S for Hazard Classification start->consult decision Is Waste Hazardous? consult->decision non_haz_path Follow EH&S Protocol for Non-Hazardous Waste decision->non_haz_path No haz_path Manage as Hazardous Waste per RCRA/Local Regulations decision->haz_path Yes non_haz_solid Solid Waste: Place in designated container for landfill disposal. non_haz_path->non_haz_solid non_haz_liquid Liquid Waste: Seek EH&S approval for drain disposal. non_haz_path->non_haz_liquid haz_collect Collect in a compatible, labeled container. haz_path->haz_collect haz_store Store in designated Satellite Accumulation Area (SAA). haz_collect->haz_store haz_pickup Request pickup from EH&S department. haz_store->haz_pickup

      References

      Essential Safety and Logistical Information for Handling 1,3-Diheptadecanoyl Glycerol

      Author: BenchChem Technical Support Team. Date: December 2025

      This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Diheptadecanoyl glycerol. Following these procedures is essential for ensuring personal safety and proper management of the chemical.

      Personal Protective Equipment (PPE)

      The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

      PPE CategoryRecommended Equipment
      Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
      Hand Protection Compatible chemical-resistant gloves.[2] Nitrile rubber (NBR) with a thickness of >0.11 mm is a suitable material.[3] Gloves must be inspected prior to use.[1][4]
      Body Protection A lab coat or fire/flame resistant and impervious clothing should be worn.[1][2]
      Respiratory A NIOSH-approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or as conditions warrant.[2][5] Use a full-face respirator if exposure limits are exceeded or symptoms occur.[1]
      Health Hazard Information

      This compound may be harmful if inhaled, ingested, or absorbed through the skin.[2] It may cause irritation to the eyes, skin, and respiratory system.[2] To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[2]

      Operational and Disposal Plans

      A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

      Handling and Storage Procedures

      Handling:

      • Handle in a well-ventilated area.[1] Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[2]

      • Avoid the formation of dust and aerosols.[1]

      • Avoid contact with skin and eyes.[1][5]

      • Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

      • Wash hands thoroughly after handling.[5][6]

      • Keep the container tightly closed when not in use.[2]

      Storage:

      • Store in a dry, cool, and well-ventilated place.[1]

      • Keep the container tightly closed.[3][4]

      • Store apart from foodstuff containers or incompatible materials.[1]

      First Aid Measures
      Exposure RouteFirst Aid Procedure
      Inhalation Remove to fresh air. If not breathing, give artificial respiration or oxygen by trained personnel. Get immediate medical attention.[2]
      Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2]
      Eye Contact Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Have eyes examined and tested by medical personnel.[2]
      Ingestion Wash out the mouth with water if the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[2]
      Spill and Disposal Procedures

      Spill Containment:

      • Evacuate personnel to safe areas.[1]

      • Ensure adequate ventilation.[1][5]

      • Avoid dust formation.[1]

      • Remove all sources of ignition.[1]

      • Contain the spill and collect it as appropriate.[2]

      • Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1][4]

      Disposal:

      • Dispose of the waste in accordance with local, state, and federal regulations.[2]

      • Transfer the collected spill material to a chemical waste container for disposal.[2]

      • Contaminated packaging should be handled in the same way as the substance itself.[6]

      Experimental Workflow

      The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

      G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Area B->C Proceed to handling D Perform Experiment C->D E Decontaminate Work Area D->E Experiment complete F Dispose of Waste E->F G Doff and Dispose of PPE F->G

      Caption: Workflow for handling this compound.

      References

      Essential Safety and Logistical Information for Handling 1,3-Diheptadecanoyl Glycerol

      Author: BenchChem Technical Support Team. Date: December 2025

      This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,3-Diheptadecanoyl glycerol. Following these procedures is essential for ensuring personal safety and proper management of the chemical.

      Personal Protective Equipment (PPE)

      The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

      PPE CategoryRecommended Equipment
      Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
      Hand Protection Compatible chemical-resistant gloves.[2] Nitrile rubber (NBR) with a thickness of >0.11 mm is a suitable material.[3] Gloves must be inspected prior to use.[1][4]
      Body Protection A lab coat or fire/flame resistant and impervious clothing should be worn.[1][2]
      Respiratory A NIOSH-approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or as conditions warrant.[2][5] Use a full-face respirator if exposure limits are exceeded or symptoms occur.[1]
      Health Hazard Information

      This compound may be harmful if inhaled, ingested, or absorbed through the skin.[2] It may cause irritation to the eyes, skin, and respiratory system.[2] To the best of current knowledge, the toxicological properties have not been thoroughly investigated.[2]

      Operational and Disposal Plans

      A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.

      Handling and Storage Procedures

      Handling:

      • Handle in a well-ventilated area.[1] Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels.[2]

      • Avoid the formation of dust and aerosols.[1]

      • Avoid contact with skin and eyes.[1][5]

      • Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

      • Wash hands thoroughly after handling.[5][6]

      • Keep the container tightly closed when not in use.[2]

      Storage:

      • Store in a dry, cool, and well-ventilated place.[1]

      • Keep the container tightly closed.[3][4]

      • Store apart from foodstuff containers or incompatible materials.[1]

      First Aid Measures
      Exposure RouteFirst Aid Procedure
      Inhalation Remove to fresh air. If not breathing, give artificial respiration or oxygen by trained personnel. Get immediate medical attention.[2]
      Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2]
      Eye Contact Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Have eyes examined and tested by medical personnel.[2]
      Ingestion Wash out the mouth with water if the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[2]
      Spill and Disposal Procedures

      Spill Containment:

      • Evacuate personnel to safe areas.[1]

      • Ensure adequate ventilation.[1][5]

      • Avoid dust formation.[1]

      • Remove all sources of ignition.[1]

      • Contain the spill and collect it as appropriate.[2]

      • Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1][4]

      Disposal:

      • Dispose of the waste in accordance with local, state, and federal regulations.[2]

      • Transfer the collected spill material to a chemical waste container for disposal.[2]

      • Contaminated packaging should be handled in the same way as the substance itself.[6]

      Experimental Workflow

      The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

      G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Area B->C Proceed to handling D Perform Experiment C->D E Decontaminate Work Area D->E Experiment complete F Dispose of Waste E->F G Doff and Dispose of PPE F->G

      Caption: Workflow for handling this compound.

      References

      ×

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      Reactant of Route 1
      Reactant of Route 1
      1,3-Diheptadecanoyl glycerol
      Reactant of Route 2
      Reactant of Route 2
      1,3-Diheptadecanoyl glycerol

      Avertissement et informations sur les produits de recherche in vitro

      Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.